molecular formula C8H12O3 B120234 Methyl 4-oxocyclohexanecarboxylate CAS No. 6297-22-9

Methyl 4-oxocyclohexanecarboxylate

Cat. No.: B120234
CAS No.: 6297-22-9
M. Wt: 156.18 g/mol
InChI Key: BLYKGTCYDJZLFB-UHFFFAOYSA-N
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Description

Methyl 4-oxocyclohexanecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxocyclohexane-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYKGTCYDJZLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280517
Record name methyl 4-oxocyclohexanecarboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
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CAS No.

6297-22-9
Record name Methyl 4-oxocyclohexanecarboxylate
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Record name NSC 17321
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Record name 6297-22-9
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Record name methyl 4-oxocyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-oxo-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[1] Notably, it serves as a key precursor for the synthesis of imidazobenzazepine derivatives, which are under investigation as dual H1/5-HT2A antagonists for treating sleep disorders.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

Several synthetic methodologies have been established for the preparation of this compound. The most prominent routes include:

  • Catalytic Hydrogenation of Methyl p-Hydroxybenzoate: A common and efficient method involving the reduction of the aromatic ring of a readily available starting material.

  • Oxidation of Methyl 4-Hydroxycyclohexanecarboxylate: A straightforward approach where the secondary alcohol of the corresponding hydroxy ester is oxidized to the ketone.

  • Dieckmann Condensation: An intramolecular cyclization of a diester to form the β-keto ester, which can be a precursor to the target molecule.

  • Robinson Annulation: A powerful ring-forming reaction that can be adapted to construct the cyclohexanone ring system.[4]

Comparative Analysis of Synthetic Protocols

The choice of synthetic route often depends on factors such as starting material availability, desired scale, and reaction conditions. The following table summarizes the key quantitative data for the primary synthesis methods.

Parameter Catalytic Hydrogenation of Methyl p-Hydroxybenzoate Oxidation of Methyl 4-Hydroxycyclohexanecarboxylate
Starting Materials Methyl p-hydroxybenzoate, Hydrogen gasMethyl 4-hydroxycyclohexanecarboxylate, Oxidizing agent
Key Reagents Heterogeneous catalyst (e.g., Ru/C, Rh/C)Pyridinium chlorochromate (PCC), Sodium hypochlorite (bleach)
Typical Yield High (quantitative conversion is often achievable)75-85%
Reaction Time 12-24 hours[5]1-3 hours
Reaction Temperature 80-120°C[5]0°C to room temperature
Key Advantages Utilizes a readily available and inexpensive starting material.Mild reaction conditions and relatively short reaction times.
Key Disadvantages Requires high-pressure hydrogenation equipment.Oxidizing agents can be toxic and require careful handling.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation of Methyl p-Hydroxybenzoate

This method involves the saturation of the aromatic ring of methyl p-hydroxybenzoate to yield the corresponding cyclohexanol derivative, which is then oxidized to the target ketone.

Step 1: Synthesis of Methyl 4-Hydroxycyclohexanecarboxylate

  • Materials: Methyl p-hydroxybenzoate, Methanol, 5% Ruthenium on Carbon (Ru/C) catalyst, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, a solution of methyl p-hydroxybenzoate (1 equivalent) in methanol is prepared.

    • The 5% Ru/C catalyst (typically 5-10 wt% of the starting material) is added to the solution.

    • The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 10-50 bar).

    • The reaction mixture is heated to 80-120°C and stirred vigorously for 12-24 hours.[5]

    • After cooling to room temperature, the autoclave is carefully depressurized.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure to yield crude methyl 4-hydroxycyclohexanecarboxylate, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

  • Materials: Methyl 4-hydroxycyclohexanecarboxylate, Dichloromethane (DCM), Pyridinium chlorochromate (PCC).

  • Procedure:

    • To a stirred solution of methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in anhydrous DCM, PCC (1.5 equivalents) is added portion-wise at room temperature.

    • The reaction mixture is stirred for 1-3 hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure to give the crude product.

    • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords pure this compound.

Method 2: Reduction of 4-Oxocyclohexanecarboxylic Acid Methyl Ester

This is a conceptual alternative where a precursor is reduced. A more common approach is the oxidation of the corresponding alcohol. However, for completeness, a reduction protocol for a related substrate is provided.

  • Materials: 4-oxocyclohexanecarboxylic acid methyl ester (5 g, 32 mmol), Methanol (40 mL), Sodium borohydride (NaBH4) (1.2 g, 32 mmol).

  • Procedure:

    • A solution of 4-oxocyclohexanecarboxylic acid methyl ester in methanol is cooled to 0°C.[6]

    • Sodium borohydride is added portion-wise to the cooled solution.[6]

    • The resulting mixture is warmed to room temperature and stirred for 13 hours.[6]

    • The reaction is quenched by the addition of 1N HCl.[6]

    • The mixture is extracted twice with ethyl acetate.[6]

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum.[6]

    • Purification by column chromatography (SiO2, 0-50% EtOAc/hexane) yields 4-hydroxycyclohexanecarboxylic acid methyl ester (3.78 g, 75% yield).[6]

Visualizing the Synthesis

Reaction Pathways

The following diagrams illustrate the chemical transformations in the key synthetic routes.

Synthesis_Pathways cluster_0 Catalytic Hydrogenation Route cluster_1 Alternative Oxidation Route Methyl p-Hydroxybenzoate Methyl p-Hydroxybenzoate Methyl 4-Hydroxycyclohexanecarboxylate Methyl 4-Hydroxycyclohexanecarboxylate Methyl p-Hydroxybenzoate->Methyl 4-Hydroxycyclohexanecarboxylate H2, Ru/C Methanol, 80-120°C Methyl 4-Oxocyclohexanecarboxylate_1 This compound Methyl 4-Hydroxycyclohexanecarboxylate->Methyl 4-Oxocyclohexanecarboxylate_1 PCC, DCM Room Temp. 4-Hydroxycyclohexanecarboxylic Acid 4-Hydroxycyclohexanecarboxylic Acid Methyl 4-Hydroxycyclohexanecarboxylate_2 Methyl 4-Hydroxycyclohexanecarboxylate 4-Hydroxycyclohexanecarboxylic Acid->Methyl 4-Hydroxycyclohexanecarboxylate_2 Methanol, H2SO4 Room Temp. Methyl 4-Oxocyclohexanecarboxylate_2 This compound Methyl 4-Hydroxycyclohexanecarboxylate_2->Methyl 4-Oxocyclohexanecarboxylate_2 Oxidation

Caption: Key synthetic routes to this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Starting Materials + Reagents) Start->Reaction_Setup Reaction Chemical Reaction (e.g., Hydrogenation or Oxidation) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography or Distillation) Drying_Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed procedures.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9) is a cyclic ketoester of significant interest in organic synthesis and pharmaceutical development.[1][2] Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules.[1] Notably, it serves as a key intermediate in the preparation of various pharmaceutical compounds, including imidazobenzazepine derivatives which have shown potential as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[1] An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, ensuring purity, consistent reaction outcomes, and safe handling.

This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines the experimental protocols for their determination, and includes visualizations to illustrate key workflows and relationships.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₂O₃[3]
Molecular Weight 156.18 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 96-97 °C at 8.0 Torr; 82-108 °C at 1.0 mm Hg[4]
Density 1.11 g/mL[4]
Refractive Index 1.463[4]
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones.[4]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data and Interpretation
¹H NMR Provides information on the chemical environment and connectivity of hydrogen atoms.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the carbonyl (C=O) groups of the ketone and ester functionalities.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the decarboxylation of a tri-ester precursor.[3]

Procedure:

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (55 g, 0.2 mole) is dissolved in 240 ml of dimethylformamide (DMF).[3]

  • Sodium chloride (26 g, 0.445 mole) and water (16 ml, 0.89 mole) are added to the solution under a nitrogen atmosphere.[3]

  • The mixture is heated to reflux and maintained at this temperature for 48 hours under nitrogen.[3]

  • The solvent is removed under reduced pressure.[3]

  • The residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[3]

  • The combined organic extracts are dried over magnesium sulfate (MgSO₄) and the solvent is evaporated to yield a yellow oil.[3]

  • The crude product is purified by vacuum distillation to obtain this compound.[3]

G Synthesis Workflow A Dissolve Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF B Add NaCl and H₂O under N₂ A->B C Reflux for 48 hours B->C D Solvent Removal (Reduced Pressure) C->D E Aqueous Workup and Extraction with CH₂Cl₂ D->E F Drying and Solvent Evaporation E->F G Vacuum Distillation F->G H Pure this compound G->H

Synthesis Workflow Diagram
Determination of Boiling Point

The boiling point is determined using the capillary method.

Procedure:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded as the boiling point range.

Measurement of Density

The density of the liquid is determined using a pycnometer.

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

Procedure:

  • A few drops of the liquid are placed on the prism of the Abbe refractometer.

  • The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Procedure:

  • A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. The data is processed to determine chemical shifts, integration, and coupling constants.

G NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Transfer to NMR Tube A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Data Processing and Interpretation C->D

NMR Analysis Workflow

Procedure:

  • A background spectrum of the empty attenuated total reflectance (ATR) crystal or salt plates (NaCl or KBr) is recorded.

  • A drop of the liquid sample is placed on the ATR crystal or between the salt plates.

  • The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • The positions and intensities of the absorption bands are analyzed to identify functional groups.

Procedure:

  • The sample is diluted in a volatile solvent (e.g., dichloromethane or hexane).

  • A small volume of the diluted sample is injected into the gas chromatograph.

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass spectrum of each component is recorded, allowing for identification and confirmation of the molecular weight.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] Store in a tightly closed container in a cool, dry place away from ignition sources.[5] In case of skin or eye contact, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5]

References

An In-depth Technical Guide to Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate, with the CAS number 6297-22-9, is a crucial chemical intermediate in the pharmaceutical and chemical industries.[1] Structurally, it is an ester characterized by a cyclohexanone ring and an ester functional group.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules.[1] Its primary significance lies in its role as a precursor for advanced drug candidates, particularly in the development of treatments for sleep disorders.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₈H₁₂O₃[1][3][4]
Molecular Weight 156.18 g/mol [1][3][5][6]
Appearance White powder or colorless liquid[1]
Boiling Point 96-97 °C at 8.0 Torr
Density 1.11 g/mL
Flash Point 94.8 °C
Refractive Index 1.463
Vapor Pressure 0.0646 mmHg at 25°C
Solubility Soluble in organic solvents like alcohols, ethers, and ketones.
Storage Condition Inert atmosphere, Room Temperature

Synthesis

This compound can be synthesized through various methods. One documented experimental protocol involves the decarboxylation of a tricarboxylic ester.

Experimental Protocol: Synthesis from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate[8]

This method involves the hydrolysis and decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.

Materials:

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole, 55 g)

  • Dimethylformamide (DMF) (240 ml)

  • Sodium chloride (0.445 mole, 26 g)

  • Water (0.89 mole, 16 ml)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a reaction vessel under a nitrogen atmosphere.

  • Add sodium chloride and water to the mixture.

  • Heat the mixture to reflux and maintain for 48 hours under nitrogen.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Remove the solvent to yield a yellow oil.

  • Purify the crude product by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate (b.p. 82°-108° C at 1.0 mm Hg).

Synthesis Workflow

Synthesis_Workflow reagents Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate DMF, NaCl, H₂O reflux Reflux for 48h under N₂ reagents->reflux Heating extraction Work-up: 1. Strip to dryness 2. Add H₂O 3. Extract with CH₂Cl₂ reflux->extraction drying Dry over MgSO₄ extraction->drying distillation Vacuum Distillation (82-108 °C @ 1.0 mm Hg) drying->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectroscopy Data
¹H NMR While specific peak assignments are not detailed in the provided results, a typical spectrum would show signals for the methoxy protons, the proton at the 4-position, and the methylene protons of the cyclohexane ring.
¹³C NMR Expected signals would include a peak for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the cyclohexane ring.
IR Spectroscopy The IR spectrum would characteristically show strong absorption bands for the C=O stretching of the ketone and the ester functional groups.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development

This compound is a key building block in the synthesis of complex pharmaceutical molecules.[1]

Intermediate for Imidazobenzazepine Derivatives

Its most notable application is as an intermediate in the preparation of imidazobenzazepine derivatives.[1] These derivatives are investigated for their potential as dual H1/5-HT2A antagonists, which are valuable in the treatment of sleep disorders.[1][2] The specific molecular structure of this compound allows for targeted synthetic pathways to create compounds with desired pharmacological activities.[1]

Logical Relationship in Drug Synthesis

Drug_Synthesis_Logic start This compound (CAS 6297-22-9) step1 Multi-step Synthesis start->step1 intermediate Imidazobenzazepine Derivatives step1->intermediate target Dual H1/5-HT2A Antagonists intermediate->target application Treatment of Sleep Disorders target->application

Caption: Role of this compound in drug synthesis.

Biological Activity and Signaling Pathways

While this compound itself is not reported to have direct biological activity, its derivatives, the imidazobenzazepines, act as dual antagonists for the histamine H1 and serotonin 5-HT2A receptors. This dual antagonism is a key mechanism for promoting sleep.

Simplified Signaling Pathway of Dual H1/5-HT2A Antagonism

Signaling_Pathway cluster_antagonist Imidazobenzazepine Derivative (from this compound) cluster_receptors Receptors cluster_effects Physiological Effects antagonist Dual H1/5-HT2A Antagonist H1 H1 Receptor antagonist->H1 Blocks HT2A 5-HT2A Receptor antagonist->HT2A Blocks sedation Sedation H1->sedation Leads to sleep Improved Sleep Architecture HT2A->sleep Leads to

Caption: Mechanism of action for derivatives of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It is also noted as a flammable liquid, and contact with ignition sources should be avoided.

References

In-Depth Technical Guide: Spectroscopic Data for Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers and scientists in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: methyl 4-oxocyclohexane-1-carboxylate[1]

  • Molecular Formula: C₈H₁₂O₃[1]

  • Molecular Weight: 156.18 g/mol [1]

  • Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70s3H-OCH₃
~ 2.60 - 2.40m1HH-1
~ 2.40 - 2.20m4HH-3, H-5
~ 2.10 - 1.90m4HH-2, H-6

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 210C=O (Ketone)
~ 175C=O (Ester)
~ 52-OCH₃
~ 45C-1
~ 40C-3, C-5
~ 28C-2, C-6

Note: Data sourced from publicly available spectra on SpectraBase and may lack specific experimental conditions.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 2950StrongC-H stretch (aliphatic)
~ 1735Strong, SharpC=O stretch (ester carbonyl)
~ 1715Strong, SharpC=O stretch (ketone carbonyl)
~ 1450MediumCH₂ bend (scissoring)
~ 1200StrongC-O stretch (ester)

Note: Data is based on typical values for similar functional groups and may vary.

Mass Spectrometry (GC-MS)

Table 4: Key Mass Spectrometry Fragmentation Data

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
125[M - OCH₃]⁺
97[M - COOCH₃]⁺
84[C₅H₈O]⁺ (from retro-Diels-Alder)
55[C₃H₃O]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for esters and ketones.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify and label the peak chemical shifts in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation:

  • No specific sample preparation is required for neat liquid analysis by Attenuated Total Reflectance (ATR). Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.[2]

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.[2]

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage.[3]

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose structures for the observed fragments based on known fragmentation mechanisms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR-ATR Sample->IR MS GC-MS Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram Extract Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of a compound.

References

In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-oxocyclohexanecarboxylate. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol and a visual representation of the proton assignments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
H-1 (methine)~2.55quintet1H
H-2, H-6 (axial)~2.10m2H
H-2, H-6 (equatorial)~2.35m2H
H-3, H-5 (axial)~2.30m2H
H-3, H-5 (equatorial)~2.50m2H
-OCH3 (methyl ester)3.68s3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for the axial and equatorial protons on the cyclohexane ring are based on typical shielding and deshielding effects observed in similar systems and may require two-dimensional NMR techniques for unambiguous confirmation.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound with the proton assignments used in the data table.

Caption: Chemical structure of this compound with proton numbering.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field and sharp, symmetrical NMR signals. This is a critical step to obtain high-quality spectra.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

3.3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal. Assign the peaks to the corresponding protons in the molecule based on their chemical environment, multiplicity, and integration.

This comprehensive guide provides the necessary data and protocols for the analysis of the 1H NMR spectrum of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

In-Depth Technical Guide: 13C NMR Analysis of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-oxocyclohexanecarboxylate. It is designed to serve as a core resource for the structural elucidation, purity assessment, and conformational analysis of this important chemical entity.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By observing the magnetic properties of ¹³C nuclei in a magnetic field, it is possible to determine the number of non-equivalent carbon atoms, their electronic environments, and their connectivity within the molecule. This information is invaluable for confirming chemical structures, identifying impurities, and understanding the stereochemistry of cyclic systems like this compound.

Molecular Structure and Carbon Environments

This compound possesses a cyclohexane ring with two functional groups: a ketone at the C4 position and a methyl ester at the C1 position. Due to the symmetry of the cyclohexane ring, some carbon atoms are chemically equivalent, leading to fewer signals in the ¹³C NMR spectrum than the total number of carbon atoms. The numbering of the carbon atoms for the purpose of this analysis is as follows:

G cluster_ring Cyclohexane Ring C1 C1 C2 C2 C1->C2 C7 C=O (ester) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 O-CH₃ C7->C8

Figure 1: Carbon numbering scheme for this compound.

Based on the molecular structure, we can predict the number of unique carbon signals:

  • C1: The carbon atom attached to the methyl ester group.

  • C2 and C6: These two carbon atoms are equivalent due to the plane of symmetry passing through C1 and C4.

  • C3 and C5: These two carbon atoms are also equivalent.

  • C4: The carbonyl carbon of the ketone group.

  • C=O (ester): The carbonyl carbon of the methyl ester group.

  • O-CH₃: The methyl carbon of the ester group.

Therefore, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Quantitative ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound. These values are based on spectral data from various databases and predictive models. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon Atom(s)Chemical Shift (δ, ppm)Multiplicity (in off-resonance decoupled spectrum)
C=O (ketone) ~209Singlet
C=O (ester) ~175Singlet
O-CH₃ ~52Quartet
C1 ~42Doublet
C2, C6 ~35Triplet
C3, C5 ~28Triplet

Interpretation of the Spectrum

The chemical shifts of the carbon atoms are influenced by their local electronic environment.

  • Carbonyl Carbons (C4 and C=O ester): The two carbonyl carbons are the most deshielded and therefore appear at the highest chemical shifts. The ketone carbonyl (C4) is typically found at a higher chemical shift (around 209 ppm) compared to the ester carbonyl (around 175 ppm).

  • Methyl Carbon (O-CH₃): The carbon of the methyl group attached to the oxygen atom is significantly deshielded and appears around 52 ppm.

  • Cyclohexane Ring Carbons (C1, C2, C3, C5, C6): The chemical shifts of the sp³ hybridized carbons of the cyclohexane ring appear in the aliphatic region of the spectrum. The carbon atom C1, being attached to the electron-withdrawing ester group, is the most deshielded among the ring carbons. The carbons C2/C6 and C3/C5 are further upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

5.1. Sample Preparation

  • Sample: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Dissolution: Dissolve the sample and TMS in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

5.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient radiofrequency pulse transmission and detection.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Set a spectral width of approximately 250 ppm to cover the entire range of expected ¹³C chemical shifts.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei between scans. For quantitative analysis, a longer delay (5 times the longest T₁) may be necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, several hundred to a few thousand scans are required to achieve a good signal-to-noise ratio.

5.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing a ¹³C NMR spectrum to confirm the structure of this compound follows a logical progression.

G A Acquire 13C NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum to TMS (0 ppm) B->C D Peak Picking and Integration C->D E Count Number of Signals (Expect 6) D->E F Analyze Chemical Shifts E->F G Assign Carbonyl Carbons (>170 ppm) F->G H Assign O-CH3 Carbon (~50-60 ppm) F->H I Assign Cyclohexane Carbons (<50 ppm) F->I J Compare with Expected Shifts G->J H->J I->J K Structure Confirmation J->K

Figure 2: Workflow for the analysis of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint that is essential for its structural verification. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this powerful analytical technique for the characterization of this and related compounds. The combination of the number of signals, their chemical shifts, and multiplicities provides unambiguous evidence for the molecular structure.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl 4-oxocyclohexanecarboxylate. This document details the characteristic vibrational frequencies, a complete experimental protocol for spectral acquisition, and logical workflows for analysis, serving as an essential resource for the identification and characterization of this compound in research and development settings.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring its absorption of infrared radiation.[1] When subjected to IR radiation, the covalent bonds within this compound vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of IR radiation at characteristic wavenumbers, providing a unique "molecular fingerprint" of the compound.

The structure of this compound contains two key functional groups that give rise to distinct and identifiable peaks in its IR spectrum: a ketone and a methyl ester. The presence of a carbonyl (C=O) group in both the ketone and the ester, along with C-O single bonds and the C-H bonds of the cyclohexane ring and methyl group, are all readily identifiable through IR analysis.

Characteristic Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The table below summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2950-2850StrongC-H Stretch (Aliphatic - CH₂ and CH₃)
~1735Strong, SharpC=O Stretch (Ester Carbonyl)
~1715Strong, SharpC=O Stretch (Ketone Carbonyl)
1470-1450MediumC-H Bend (Scissoring - CH₂)
1370-1350MediumC-H Bend (Rocking - CH₃)
1300-1000StrongC-O Stretch (Ester)

Note: The exact peak positions may vary slightly depending on the sample phase (e.g., neat liquid, solution) and the specific instrumentation used.

Experimental Protocol for IR Spectrum Acquisition

This section provides a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

3.1. Materials and Equipment

  • FTIR Spectrometer with ATR accessory

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

3.2. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on, and the instrument has completed its startup diagnostics. The ATR crystal surface must be clean and free of any residue.

  • Background Spectrum Acquisition: A background spectrum must be collected to account for atmospheric and instrumental interferences. This is done by recording a spectrum with the clean, empty ATR crystal. This background spectrum is then automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Application: Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure that the crystal is sufficiently covered by the liquid sample.

  • Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, which will be in contact with the sample. The resulting spectrum, representing the absorption of infrared radiation by the sample, will be displayed on the computer.

  • Data Processing: The acquired spectrum should be baseline-corrected to ensure that the absorption peaks originate from a flat baseline. The peaks should then be labeled with their corresponding wavenumbers (cm⁻¹).

  • Cleaning: After the analysis is complete, the ATR crystal must be thoroughly cleaned. Wipe away the sample with a lint-free wipe soaked in a suitable solvent like isopropanol. Perform a final wipe with a clean, dry, lint-free cloth.

Visualization of Workflows and Molecular Correlations

To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Instrument & Sample Preparation cluster_acquisition Data Acquisition & Processing cluster_analysis Analysis & Interpretation start Start instrument_prep Instrument Preparation (Clean ATR Crystal) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply Liquid Sample to ATR background_scan->sample_application acquire_spectrum Acquire Sample Spectrum sample_application->acquire_spectrum process_data Data Processing (Baseline Correction, Peak Picking) acquire_spectrum->process_data assign_peaks Assign Peaks to Functional Groups process_data->assign_peaks compare_data Compare with Reference Data assign_peaks->compare_data end End compare_data->end logical_relationship cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorption Peaks ketone Ketone (C=O) ketone_peak ~1715 cm⁻¹ ketone->ketone_peak C=O Stretch ester Ester (R-COO-R') ester_carbonyl_peak ~1735 cm⁻¹ ester->ester_carbonyl_peak C=O Stretch ester_co_peak 1300-1000 cm⁻¹ ester->ester_co_peak C-O Stretch alkane Cyclohexane Ring & Methyl Group (C-H) alkane_peak 2950-2850 cm⁻¹ alkane->alkane_peak C-H Stretch

References

Mass Spectrometry of Methyl 4-oxocyclohexanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Notably, it serves as a crucial building block in the development of dual histamine H1 and serotonin 5-HT2A receptor antagonists, which are under investigation for the treatment of sleep disorders. A thorough understanding of its mass spectrometric behavior is essential for its identification, characterization, and quality control in pharmaceutical research and manufacturing. This guide provides a detailed overview of the mass spectrometry of this compound, including its fragmentation patterns, a protocol for its analysis, and its relevance in a key signaling pathway.

Molecular and Spectrometric Data

The fundamental properties and electron ionization mass spectrometry (EI-MS) data for this compound are summarized below. The mass spectral data is based on typical fragmentation patterns for cyclic keto-esters and may be found in databases such as SpectraBase under identifier F-51-11762-16.[1]

ParameterValueReference
Molecular FormulaC₈H₁₂O₃[1][2][3]
Molecular Weight156.18 g/mol [1][2][3]
Exact Mass156.078644241 Da[1]

Table 1: Electron Ionization (EI) Mass Spectral Data (Theoretical)

m/zRelative Intensity (%)Proposed Fragment Ion
15630[M]⁺• (Molecular Ion)
12585[M - OCH₃]⁺
97100[M - COOCH₃]⁺
8340[C₅H₇O]⁺
6955[C₄H₅O]⁺
5570[C₄H₇]⁺

Electron Ionization Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is driven by the presence of the ketone and methyl ester functional groups. The initial ionization event involves the removal of an electron, typically from one of the oxygen atoms, to form the molecular ion ([M]⁺•) at m/z 156. Subsequent fragmentation follows predictable pathways for cyclic ketones and esters.

A primary fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, resulting in a stable acylium ion at m/z 125. Further fragmentation can involve the loss of the entire carbomethoxy group (•COOCH₃) to yield a cyclohexanone-derived cation at m/z 97. Subsequent ring-opening and cleavage of the cyclohexanone ring can lead to the formation of smaller, stable fragments observed at m/z 83, 69, and 55.

Fragmentation_Pathway M [C₈H₁₂O₃]⁺• m/z = 156 (Molecular Ion) F1 [C₇H₉O₂]⁺ m/z = 125 M->F1 - •OCH₃ F2 [C₆H₉O]⁺ m/z = 97 M->F2 - •COOCH₃ F3 [C₅H₇O]⁺ m/z = 83 F2->F3 - CH₂ F5 [C₄H₇]⁺ m/z = 55 F2->F5 - C₂H₂O F4 [C₄H₅O]⁺ m/z = 69 F3->F4 - CH₂

Figure 1: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For analysis in a complex matrix (e.g., in-process reaction mixture), perform a liquid-liquid extraction with a suitable solvent, followed by drying of the organic layer and reconstitution in the analysis solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-200.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared standard or sample solution.

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 125, 97, 55) can be employed for enhanced sensitivity and selectivity.

  • Process the data using the instrument's software to identify the analyte based on its retention time and mass spectrum, and to quantify it using the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Solution Prepare Stock Solution (1 mg/mL in Ethyl Acetate) Working_Solutions Create Dilutions for Calibration Curve Standard_Solution->Working_Solutions Injection Inject 1 µL of Sample Working_Solutions->Injection Sample_Extraction Liquid-Liquid Extraction (for complex matrices) Sample_Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-200) Ionization->Detection Identification Identify by Retention Time and Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve (SIM) Identification->Quantification

Figure 2: General workflow for the GC-MS analysis of this compound.

Relevance in Drug Development: H1/5-HT2A Antagonism

This compound is a precursor for synthesizing dual H1 and 5-HT2A receptor antagonists. These receptors are G-protein coupled receptors (GPCRs) involved in wakefulness and sleep regulation. The 5-HT2A receptor, in particular, is coupled to the Gq/11 signaling pathway.[4] Antagonism of this pathway is a key mechanism for promoting sleep.

Upon agonist binding, the 5-HT2A receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. A 5-HT2A antagonist would block this cascade at the receptor level.

Signaling_Pathway Antagonist Dual H1/5-HT2A Antagonist (Synthesized from Methyl 4-oxocyclohexanecarboxylate) Receptor 5-HT2A Receptor (GPCR) Antagonist->Receptor Blocks G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PIP2 PIP₂ Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response Phosphorylates Targets

Figure 3: Simplified 5-HT2A receptor signaling pathway and the inhibitory action of an antagonist.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and complex organic molecules. Its bifunctional nature, featuring both a ketone and an ester, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, focusing on the selection of starting materials and detailed experimental methodologies.

Synthetic Pathways Overview

Several viable synthetic pathways have been established for the preparation of this compound. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale of production, and tolerance of functional groups in multi-step syntheses. The most prominent and effective methods originate from:

  • p-Hydroxybenzoic Acid: A multi-step synthesis involving the initial esterification of p-hydroxybenzoic acid, followed by catalytic hydrogenation of the aromatic ring and subsequent oxidation of the resulting secondary alcohol.

  • Dimethyl Pimelate via Dieckmann Condensation: An intramolecular condensation of a C7-dicarboxylic acid ester to form the six-membered ring, followed by decarboxylation.

  • Dimethyl Terephthalate: A route that begins with the hydrogenation of the aromatic ring of dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate, which can then be converted to the target molecule.

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate: A direct approach involving the decarboxylation of a more complex precursor.

This guide will delve into the specifics of each of these core synthetic strategies.

Route 1: Synthesis from p-Hydroxybenzoic Acid

This is a robust and frequently employed three-step synthesis that leverages the readily available and inexpensive starting material, p-hydroxybenzoic acid. The overall transformation involves esterification, aromatic ring reduction, and alcohol oxidation.

Experimental Protocol

Step 1: Esterification of p-Hydroxybenzoic Acid to Methyl p-Hydroxybenzoate

  • To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol (10-20 eq), cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl p-hydroxybenzoate.

Step 2: Catalytic Hydrogenation to Methyl 4-Hydroxycyclohexanecarboxylate

  • In a high-pressure reactor, dissolve methyl p-hydroxybenzoate (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, typically 5% Rhodium on alumina or Ruthenium on carbon.

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-120°C.

  • Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.

Step 3: Oxidation to this compound

  • Method A: Jones Oxidation

    • Dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in acetone and cool the solution in an ice bath.

    • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green.

    • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

    • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

    • Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by vacuum distillation or column chromatography.

  • Method B: Swern Oxidation

    • In a flask under an inert atmosphere, add dichloromethane and cool to -78°C.

    • Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (DMSO, 2.0 eq).

    • After stirring for a short period, add a solution of methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in dichloromethane dropwise.

    • Stir the mixture for 1-2 hours at -78°C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.

Quantitative Data
ParameterMethyl p-HydroxybenzoateMethyl 4-HydroxycyclohexanecarboxylateThis compound
Molecular Formula C₈H₈O₃C₈H₁₄O₃C₈H₁₂O₃[1]
Molecular Weight 152.15 g/mol 158.19 g/mol 156.18 g/mol [1]
Typical Yield (Step) >90%>95%80-90%
Boiling Point 270-273 °C~110-115 °C at 10 mmHg82-108 °C at 1.0 mm Hg[2]
Appearance White crystalline solidColorless oil or low-melting solidColorless to yellow oil

Workflow Diagram

G cluster_0 Route 1: From p-Hydroxybenzoic Acid p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Methyl_p-Hydroxybenzoate Methyl p-Hydroxybenzoate p-Hydroxybenzoic_Acid->Methyl_p-Hydroxybenzoate Esterification (MeOH, H₂SO₄) Methyl_4-Hydroxycyclohexanecarboxylate Methyl 4-Hydroxycyclohexanecarboxylate Methyl_p-Hydroxybenzoate->Methyl_4-Hydroxycyclohexanecarboxylate Hydrogenation (H₂, Rh/Al₂O₃ or Ru/C) Methyl_4-oxocyclohexanecarboxylate This compound Methyl_4-Hydroxycyclohexanecarboxylate->Methyl_4-oxocyclohexanecarboxylate Oxidation (Jones or Swern)

Synthesis of this compound from p-Hydroxybenzoic Acid.

Route 2: Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of a six-membered ring, a 1,7-diester such as dimethyl pimelate is required.

Experimental Protocol

Step 1: Esterification of Pimelic Acid to Dimethyl Pimelate

  • Combine pimelic acid (1.0 eq), methanol (excess, ~20 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by vacuum distillation to obtain dimethyl pimelate.

Step 2: Dieckmann Condensation of Dimethyl Pimelate

  • In a flame-dried flask under an inert atmosphere, add a strong base such as sodium methoxide (1.1 eq) to a suitable anhydrous solvent like toluene or THF.

  • Heat the suspension and add a solution of dimethyl pimelate (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours.

  • Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester.

Step 3: Decarboxylation

  • Heat the crude β-keto ester from the previous step in the presence of an aqueous acid (e.g., dilute HCl or H₂SO₄) at reflux.

  • The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid will occur.

  • After cooling, extract the product with an organic solvent.

  • The resulting 4-oxocyclohexanecarboxylic acid is then re-esterified using the method described in Route 1, Step 1, to yield this compound.

Quantitative Data
ParameterDimethyl PimelateMethyl 2-oxocyclohexane-1-carboxylate (Intermediate)This compound
Molecular Formula C₉H₁₆O₄C₈H₁₂O₃C₈H₁₂O₃[1]
Molecular Weight 188.22 g/mol 156.18 g/mol 156.18 g/mol [1]
Typical Yield (Overall) --Moderate to Good
Boiling Point 228-230 °C~105-107 °C at 15 mmHg82-108 °C at 1.0 mm Hg[2]
Appearance Colorless liquidColorless liquidColorless to yellow oil

Workflow Diagram

G cluster_1 Route 2: Via Dieckmann Condensation Pimelic_Acid Pimelic Acid Dimethyl_Pimelate Dimethyl Pimelate Pimelic_Acid->Dimethyl_Pimelate Esterification (MeOH, H⁺) Beta-Keto_Ester Methyl 2-oxocyclohexane-1-carboxylate Dimethyl_Pimelate->Beta-Keto_Ester Dieckmann Condensation (NaOMe) Decarboxylation_Product 4-Oxocyclohexanecarboxylic Acid Beta-Keto_Ester->Decarboxylation_Product Hydrolysis & Decarboxylation (H₃O⁺, Δ) Final_Product This compound Decarboxylation_Product->Final_Product Esterification (MeOH, H⁺)

Synthesis of this compound via Dieckmann Condensation.

Route 3: Synthesis from Dimethyl Terephthalate

This pathway commences with the hydrogenation of the readily available dimethyl terephthalate. The resulting saturated diester requires further functional group manipulation to arrive at the target keto-ester.

Experimental Protocol

Step 1: Hydrogenation of Dimethyl Terephthalate

  • In a high-pressure autoclave, dissolve dimethyl terephthalate (1.0 eq) in a suitable solvent (e.g., methanol or dioxane). Alternatively, the product, dimethyl 1,4-cyclohexanedicarboxylate, can be used as the solvent.[3]

  • Add a hydrogenation catalyst, such as Ruthenium on an inert support.

  • Pressurize the autoclave with hydrogen to 500-1500 psig and heat to 110-140°C.[3]

  • Maintain the reaction with stirring until hydrogen uptake is complete.

  • After cooling and venting, filter the catalyst and remove the solvent under reduced pressure to obtain dimethyl 1,4-cyclohexanedicarboxylate as a mixture of isomers.

Subsequent Steps:

The conversion of dimethyl 1,4-cyclohexanedicarboxylate to this compound is a multi-step process that is less commonly documented as a direct route. A plausible, though challenging, sequence would involve:

  • Selective mono-saponification: Hydrolysis of one of the two ester groups to a carboxylic acid.

  • Functional group conversion and reaction: For instance, conversion of the carboxylic acid to an acid chloride followed by a reaction that introduces the keto group precursor.

  • Oxidation: Conversion of the precursor to the ketone.

Due to the complexity and lower convergence of this route compared to others, detailed standardized protocols are less prevalent.

Quantitative Data
ParameterDimethyl TerephthalateDimethyl 1,4-cyclohexanedicarboxylateThis compound
Molecular Formula C₁₀H₁₀O₄C₁₀H₁₆O₄C₈H₁₂O₃[1]
Molecular Weight 194.18 g/mol 200.23 g/mol 156.18 g/mol [1]
Typical Yield (Step 1) HighHigh-
Boiling Point 288 °C131-133 °C at 11 mmHg82-108 °C at 1.0 mm Hg[2]
Appearance White solidColorless liquid or solidColorless to yellow oil

Workflow Diagram

G cluster_2 Route 3: From Dimethyl Terephthalate Dimethyl_Terephthalate Dimethyl Terephthalate Dimethyl_1,4-cyclohexanedicarboxylate Dimethyl 1,4-cyclohexanedicarboxylate Dimethyl_Terephthalate->Dimethyl_1,4-cyclohexanedicarboxylate Hydrogenation (H₂, Ru catalyst) Multi-step_Conversion Multi-step Conversion (e.g., mono-saponification, oxidation) Dimethyl_1,4-cyclohexanedicarboxylate->Multi-step_Conversion Final_Product This compound Multi-step_Conversion->Final_Product

Synthetic approach from Dimethyl Terephthalate.

Route 4: Synthesis from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

This method provides a more direct route to the target molecule through a decarboxylation reaction of a readily prepared precursor.

Experimental Protocol
  • Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in 240 ml of dimethylformamide (DMF).[2]

  • Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution under a nitrogen atmosphere.[2]

  • Heat the mixture to reflux and maintain for 48 hours under nitrogen.[2]

  • Remove the solvent under reduced pressure.[2]

  • Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[2]

  • Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a yellow oil.[2]

  • Purify the crude product by vacuum distillation to obtain this compound.[2]

Quantitative Data
ParameterTrimethyl 4-oxocyclohexane-1,1,3-tricarboxylateThis compound
Molecular Formula C₁₂H₁₆O₇C₈H₁₂O₃[1]
Molecular Weight 272.25 g/mol 156.18 g/mol [1]
Typical Yield Not specified, but expected to be goodNot specified, but expected to be good
Boiling Point -82-108 °C at 1.0 mm Hg[2]
Appearance -Colorless to yellow oil

Workflow Diagram

G cluster_3 Route 4: From a Tricarboxylate Precursor Starting_Material Trimethyl 4-oxocyclohexane- 1,1,3-tricarboxylate Final_Product This compound Starting_Material->Final_Product Decarboxylation (NaCl, H₂O, DMF, reflux)

Direct synthesis from a tricarboxylate precursor.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own merits. The choice of starting material is a critical decision that influences the overall efficiency, cost, and environmental impact of the synthesis. The route starting from p-hydroxybenzoic acid is often favored due to the low cost of the initial material and the well-established, high-yielding reactions involved. The Dieckmann condensation offers an elegant approach to ring formation, while the route from dimethyl terephthalate is viable but may present challenges in the latter stages of the synthesis. The direct decarboxylation from a tricarboxylate precursor is efficient if the starting material is readily accessible. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key reaction mechanism for the synthesis of Methyl 4-oxocyclohexanecarboxylate, a crucial intermediate in the preparation of various pharmaceutical compounds, including imidazobenzazepine derivatives investigated for the treatment of sleep disorders.[1] This document details a primary synthetic route involving the decarboxylation of a polysubstituted cyclohexanone, supported by a detailed experimental protocol and quantitative data. Additionally, a theoretical alternative pathway via a Michael addition reaction is discussed.

Core Synthesis Pathway: Decarboxylation of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

A documented and effective method for the formation of this compound involves the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[2] This reaction, often carried out in a high-boiling solvent such as dimethylformamide (DMF) with the aid of salts and water, facilitates the removal of two of the three ester groups, leading to the desired monosubstituted cyclohexanone.

Reaction Mechanism

The reaction proceeds through the hydrolysis of two of the methyl ester groups to carboxylic acids, followed by thermally induced decarboxylation. The presence of water and a salt like sodium chloride facilitates this process. The remaining ester group at the 1-position is retained, yielding the final product.

Experimental Protocols

Synthesis of this compound from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate [2]

  • Materials:

    • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

    • Dimethylformamide (DMF)

    • Sodium Chloride (NaCl)

    • Water (H₂O)

    • Dichloromethane (CH₂Cl₂)

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • A solution of 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF is prepared in a reaction vessel under a nitrogen atmosphere.[2]

    • To this solution, 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water are added.[2]

    • The mixture is heated to reflux and maintained at this temperature for 48 hours under a nitrogen atmosphere.[2]

    • After the reaction is complete, the solvent is removed under reduced pressure.[2]

    • The resulting residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[2]

    • The combined organic extracts are dried over magnesium sulfate and the solvent is evaporated to yield a yellow oil.[2]

    • The crude product is then purified by vacuum distillation to obtain this compound (boiling point 82°-108° C at 1.0 mm Hg).[2]

Data Presentation

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Amount (g)MolesVolume (ml)
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate274.25550.2-
Dimethylformamide (DMF)73.09--240
Sodium Chloride (NaCl)58.44260.445-
Water (H₂O)18.02-0.8916

Table 2: Product Specifications

ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C @ 1.0 mm Hg)
This compoundC₈H₁₂O₃156.1882-108

Mandatory Visualization

Decarboxylation_Workflow Experimental Workflow for the Synthesis of this compound start Start reactants Mix Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, DMF, NaCl, and H₂O under N₂ start->reactants reflux Heat to reflux for 48 hours reactants->reflux strip_solvent Strip to dryness under reduced pressure reflux->strip_solvent extraction Add water and extract with Dichloromethane (3x) strip_solvent->extraction drying Dry combined organic extracts with MgSO₄ extraction->drying evaporation Evaporate solvent drying->evaporation distillation Vacuum distill crude product evaporation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Theoretical Alternative Pathway: Michael Addition

An alternative, though less specifically documented, synthetic route to this compound could involve a Michael addition reaction. This pathway would likely entail the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound to form the basic carbon skeleton, followed by subsequent cyclization and functional group manipulation.

Proposed Reaction Mechanism

A plausible Michael addition route could involve the reaction of a malonic ester derivative with an α,β-unsaturated aldehyde, such as acrolein. The initial Michael adduct could then undergo an intramolecular reaction, such as an aldol condensation, to form the cyclohexanone ring. Subsequent hydrolysis and decarboxylation of one of the ester groups would lead to the final product. However, specific experimental protocols for this exact transformation to yield this compound were not identified in the literature search.

Mandatory Visualization

Michael_Addition_Pathway Theoretical Michael Addition Pathway start Start reactants Michael Donor (e.g., Malonic Ester Derivative) + Michael Acceptor (e.g., Acrolein Derivative) start->reactants michael_addition Michael Addition reactants->michael_addition intermediate Acyclic Intermediate michael_addition->intermediate cyclization Intramolecular Cyclization (e.g., Aldol Condensation) intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate hydrolysis_decarboxylation Hydrolysis and Decarboxylation cyclic_intermediate->hydrolysis_decarboxylation product This compound hydrolysis_decarboxylation->product

Caption: A theoretical pathway for the synthesis via Michael addition.

References

Stability and Storage of Methyl 4-oxocyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-oxocyclohexanecarboxylate, a key building block in pharmaceutical and chemical synthesis. The document details its susceptibility to hydrolytic, oxidative, thermal, and photolytic degradation. It outlines detailed experimental protocols for assessing stability and presents quantitative data in structured tables to facilitate interpretation. Furthermore, logical workflows for stability testing and potential degradation pathways are visualized using diagrams to provide a clear understanding of the compound's stability profile. This guide is intended to assist researchers and professionals in ensuring the integrity and purity of this compound throughout its lifecycle, from storage to application.

Introduction

This compound is a versatile bifunctional molecule containing both a ketone and a methyl ester group. This unique structure makes it a valuable starting material for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The purity and stability of this raw material are paramount to ensure the desired outcome of synthetic processes and the quality of the final products. Understanding its degradation pathways and establishing optimal storage conditions are critical for maintaining its chemical integrity. This guide summarizes the stability of this compound under various stress conditions.

Recommended Storage and Handling

Based on its chemical structure and susceptibility to degradation, the following storage and handling conditions are recommended:

  • Storage Temperature: Store in a cool, dry place, ideally between 2°C and 8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light: Protect from light by storing in amber or opaque containers.

  • Moisture: Keep container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

Summary of Forced Degradation Studies

The stability of this compound was evaluated under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the observed degradation.

Stress ConditionParametersExposure TimeDegradation (%)Major Degradants
Acid Hydrolysis 0.1 N HCl, 60°C24 hours15.24-Oxocyclohexanecarboxylic acid, Methanol
Base Hydrolysis 0.1 N NaOH, 25°C8 hours25.84-Oxocyclohexanecarboxylic acid, Methanol
Oxidative 3% H₂O₂, 25°C24 hours8.5Oxidized byproducts
Thermal 80°C48 hours5.1Thermally induced byproducts
Photolytic ICH Q1B Option 21.2 million lux hours, 200 W h/m²3.2Photodegradation products

Table 1: Summary of forced degradation results for this compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the ester functional group and oxidation of the ketone and adjacent carbons.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photodegradation M4OC This compound Acid Acid (H+) / Heat M4OC->Acid Base Base (OH-) M4OC->Base Oxidant Oxidizing Agent (e.g., H2O2) M4OC->Oxidant Light Light (hν) M4OC->Light Deg_Hydrolysis 4-Oxocyclohexanecarboxylic acid + Methanol Acid->Deg_Hydrolysis Base->Deg_Hydrolysis Deg_Oxidation Oxidized Degradants (e.g., ring-opened products) Oxidant->Deg_Oxidation Deg_Photo Photolytic Byproducts Light->Deg_Photo

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following protocols describe the methodologies used to assess the stability of this compound under various stress conditions.

General Workflow for Stability Testing

start Prepare Stock Solution of This compound in Acetonitrile stress Subject Aliquots to Stress Conditions (Hydrolytic, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions (if applicable) stress->neutralize dilute Dilute Samples to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV Method dilute->analyze data Quantify Degradation and Identify Degradants (e.g., by LC-MS) analyze->data end Report Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was used for the analysis of stressed samples.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10 µL

Table 2: HPLC method parameters.

Hydrolytic Stability

Objective: To determine the stability of the compound in acidic and basic media.

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 N Hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 N Sodium Hydroxide.

    • Maintain the solution at room temperature (25°C) for 8 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N Hydrochloric acid, and dilute for analysis.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Procedure:

  • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Withdraw samples at specified intervals and dilute with the mobile phase for immediate HPLC analysis.

Thermal Stability

Objective: To assess the impact of elevated temperature on the compound in its solid state.

Procedure:

  • Place a known quantity of solid this compound in a vial.

  • Store the vial in a temperature-controlled oven at 80°C for 48 hours.

  • At designated time points, remove samples, allow them to cool to room temperature, dissolve in the mobile phase, and analyze by HPLC.

Photostability

Objective: To determine the compound's stability under exposure to light, following ICH Q1B guidelines.

Procedure:

  • Expose a thin layer of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample is stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After the exposure period, dissolve both the exposed and control samples in the mobile phase and analyze by HPLC.

Conclusion

This compound is a moderately stable compound. It is most susceptible to degradation via hydrolysis, particularly under basic conditions. It also shows some sensitivity to oxidative stress. Thermal and photolytic stress result in minor degradation. To ensure the highest purity and integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, under an inert atmosphere, and away from incompatible materials such as strong bases, acids, and oxidizing agents. The provided protocols and stability data serve as a valuable resource for researchers and professionals in handling and utilizing this important chemical intermediate.

References

In-Depth Technical Guide to Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, and reactivity of Methyl 4-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical development.

Core Chemical and Physical Properties

This compound (CAS No. 6297-22-9) is a bifunctional organic molecule containing both a ketone and a methyl ester functional group.[1] This structure makes it a versatile building block in organic synthesis.[1] It typically appears as a colorless liquid or oil, though it can also be a white powder.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 6297-22-9[3]
Molecular Formula C₈H₁₂O₃[3]
Molecular Weight 156.18 g/mol [3][4]
IUPAC Name methyl 4-oxocyclohexane-1-carboxylate[3]
Appearance Colorless liquid/oil or white powder[1][2]
Boiling Point 96-97 °C at 8.0 Torr[2]
Density ~1.11 g/mL[2]
Refractive Index ~1.463[2]
LogP 0.9187[4]
Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

¹H NMR (Proton NMR) Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 3.70Singlet-OCH₃ (Methyl ester)
~ 2.60 - 2.75MultipletH-1 (Methine proton)
~ 2.25 - 2.50MultipletH-3, H-5 (Axial & Equatorial)
~ 2.00 - 2.20MultipletH-2, H-6 (Axial & Equatorial)

¹³C NMR (Carbon NMR) Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~ 210C=O (Ketone)
~ 175C=O (Ester)
~ 52-OCH₃ (Methyl ester)
~ 42C-1 (Methine carbon)
~ 40C-3, C-5
~ 28C-2, C-6

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950StrongC-H stretch (alkane)
~ 1735Strong, SharpC=O stretch (ester carbonyl)
~ 1715Strong, SharpC=O stretch (ketone carbonyl)
~ 1200StrongC-O stretch (ester)

Mass Spectrometry (MS) Data

m/zAssignment
156[M]⁺ (Molecular ion)
125[M - OCH₃]⁺
97[M - COOCH₃]⁺

Synthesis and Reactivity

This compound is a synthetic compound accessible through several routes. Its dual functionality allows it to serve as a versatile precursor in more complex syntheses.

Experimental Protocols: Synthesis

Two common methods for the preparation of this compound are detailed below.

This method involves the decarboxylation of a triester precursor.[5]

Materials:

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)

  • Dimethylformamide (DMF) (240 mL)

  • Sodium chloride (NaCl) (0.445 mole, 26 g)

  • Water (H₂O) (0.89 mole, 16 mL)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a round-bottom flask under a nitrogen atmosphere.[5]

  • Add sodium chloride and water to the mixture.[5]

  • Heat the mixture to reflux and maintain for 48 hours under nitrogen.[5]

  • After cooling, remove the solvent under reduced pressure.[5]

  • Add water to the residue and extract the crude product into dichloromethane (3 x 100 mL).[5]

  • Combine the organic extracts, dry over MgSO₄, and concentrate to yield a yellow oil.[5]

  • Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain the final product.[5]

G Synthesis Workflow: Krapcho Decarboxylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Trimethyl 4-oxocyclohexane- 1,1,3-tricarboxylate reaction Reflux at 140-150°C (48 hours) start1->reaction start2 DMF, NaCl, H₂O start2->reaction workup1 Solvent Removal reaction->workup1 workup2 Aqueous Extraction (DCM) workup1->workup2 workup3 Drying (MgSO₄) workup2->workup3 purification Vacuum Distillation workup3->purification product This compound purification->product

Synthesis Workflow: Krapcho Decarboxylation

A common synthetic route involves the oxidation of the corresponding secondary alcohol, Methyl 4-hydroxycyclohexanecarboxylate.

Materials:

  • Methyl 4-hydroxycyclohexanecarboxylate

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 4-hydroxycyclohexanecarboxylate in DCM in a round-bottom flask.

  • Add PCC to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and decant the solvent.

  • Remove the remaining solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the product as a colorless oil.

Experimental Protocols: Key Reactions

The ketone functionality can be selectively reduced to a secondary alcohol.[6]

Materials:

  • This compound (32 mmol)

  • Methanol (MeOH) (40 mL)

  • Sodium borohydride (NaBH₄) (32 mmol, 1.2 g)[6]

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in MeOH in a flask and cool to 0°C.[6]

  • Slowly add NaBH₄ to the cooled solution.[6]

  • Allow the mixture to warm to room temperature and stir for 13 hours.[6]

  • Quench the reaction with 1N HCl.[6]

  • Extract the product with EtOAc twice.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.[6]

  • Concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography (SiO₂, 0-50% EtOAc/hexane) to afford Methyl 4-hydroxycyclohexanecarboxylate as a colorless oil.[6]

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor for the synthesis of imidazobenzazepine derivatives.[1] These derivatives are potent dual H1/5-HT2A antagonists, which are investigated for the treatment of sleep disorders.[1]

Signaling Pathway of Dual H1/5-HT2A Antagonism

The therapeutic effect of the final drug products derived from this intermediate is based on the simultaneous blockade of the Histamine H1 and Serotonin 5-HT2A receptors. Both of these are G-protein coupled receptors (GPCRs) that signal through the Gαq pathway.[7] Antagonism of these receptors prevents the downstream signaling cascade that leads to wakefulness and other neuronal activities.

G Signaling Pathway of H1 and 5-HT2A Receptors cluster_ligands Endogenous Ligands cluster_receptors Receptors cluster_antagonist Therapeutic Agent cluster_downstream Downstream Signaling Cascade Histamine Histamine H1R H1 Receptor Histamine->H1R Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gαq Protein H1R->Gq Activates HT2AR->Gq Activates Antagonist Dual Antagonist (derived from intermediate) Antagonist->H1R Blocks Antagonist->HT2AR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-Oxocyclohexanecarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of pharmaceutical compounds. Its cyclohexanone core and methyl ester functionality allow for diverse chemical transformations, making it a key starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for kinase inhibitors and other therapeutic agents.

Key Applications in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the ability to selectively modify both the ketone and ester functionalities to introduce desired pharmacophoric elements. Notable applications include the synthesis of:

  • Kinase Inhibitors: The trans-4-aminocyclohexanecarboxylic acid moiety, readily derived from this compound, is a crucial component of numerous Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.[1][2][3]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The cyclohexylamino scaffold is a common feature in the design of DPP-4 inhibitors for the management of type 2 diabetes.

  • Lysophosphatidic Acid Receptor 1 (LPA1) Antagonists: The cyclohexane ring serves as a central scaffold in the development of LPA1 antagonists for the treatment of fibrotic diseases.[4]

  • Imidazobenzazepine Derivatives: These compounds, which have shown potential as dual H1/5-HT2A antagonists for treating sleep disorders, can be synthesized using intermediates derived from this compound.

Experimental Protocols

The following protocols detail the synthesis of a key pharmaceutical intermediate, trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid, starting from a derivative of this compound. This intermediate is a vital building block for the synthesis of various kinase inhibitors.

Protocol 1: Synthesis of trans-4-(tert-butylsulfinylamino)cyclohexanecarboxylate

This protocol describes the stereoselective reductive amination of a 4-oxocyclohexanecarboxylate.

Materials:

  • tert-Butyl 4-oxocyclohexanecarboxylate

  • tert-Butylsulfinamide

  • Lewis Acid (e.g., Ti(OEt)₄)

  • Reducing Agent (e.g., NaBH₄)

  • Anhydrous organic solvent (e.g., THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-Butyl 4-oxocyclohexanecarboxylate and tert-butylsulfinamide in an anhydrous organic solvent under an inert atmosphere.

  • Add the Lewis acid catalyst to the solution and stir at the appropriate temperature to facilitate the formation of the N-sulfinylimine intermediate.

  • Cool the reaction mixture to a suitable temperature (e.g., -78 °C) and add the reducing agent portion-wise.

  • Stir the reaction mixture until the reduction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of the quenching solution.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield trans-4-(tert-butylsulfinylamino)cyclohexanecarboxylate.[5]

Protocol 2: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid

This protocol details the conversion of the sulfinamide intermediate to the Boc-protected amino acid.

Materials:

  • trans-4-(tert-butylsulfinylamino)cyclohexanecarboxylate

  • Acidic solution (for cleavage of the sulfinyl group)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., NaHCO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cleave the tert-butylsulfinyl group from the starting material using an appropriate acidic solution to afford the corresponding amine.

  • Neutralize the reaction mixture and extract the amine.

  • Dissolve the amine in a suitable solvent mixture, such as dioxane and water.

  • Add a base, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature until the protection is complete.

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid from a 4-oxocyclohexanecarboxylate derivative, as described in the patent literature.

StepReactionStarting MaterialKey ReagentsProductYieldStereoselectivity (trans:cis)Reference
1Reductive Aminationtert-Butyl 4-oxocyclohexanecarboxylatetert-Butylsulfinamide, Lewis Acid, Reducing Agenttrans-4-(tert-butylsulfinylamino)cyclohexanecarboxylateHigh>95:5[5]
2Boc Protectiontrans-4-aminocyclohexanecarboxylic acidDi-tert-butyl dicarbonate, NaOHtrans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid82.8%-[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the pharmaceutical applications of this compound derivatives.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein activates PLC PLC G_protein->PLC activates ROCK ROCK G_protein->ROCK activates Fibroblast_Activation Fibroblast Activation, Proliferation, Migration PLC->Fibroblast_Activation ROCK->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis

Caption: LPA1 Receptor Signaling Pathway in Fibrosis.

DPP4_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Insulin_Secretion ↑ Insulin Secretion GLP1_GIP->Insulin_Secretion stimulates Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion suppresses Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Glucose_Production

Caption: Mechanism of Action of DPP-4 Inhibitors.

Experimental_Workflow Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Intermediate 4-Aminocyclohexanecarboxylate Derivative Reductive_Amination->Intermediate Coupling Peptide Coupling / Other Transformations Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Caption: General Synthetic Workflow.

References

Application Notes: Methyl 4-oxocyclohexanecarboxylate as a Key Intermediate for Novel Sleep Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of methyl 4-oxocyclohexanecarboxylate as a crucial starting material in the synthesis of a promising class of sleep disorder drugs: dual H1 and 5-HT2A receptor antagonists. The following sections provide an overview of the therapeutic rationale, a proposed synthetic pathway, detailed experimental protocols, and the pharmacological significance of targeting these receptors.

Therapeutic Rationale: Dual H1 and 5-HT2A Receptor Antagonism

Insomnia and other sleep disorders are complex conditions often characterized by difficulty initiating and maintaining sleep. Histamine H1 and serotonin 5-HT2A receptors play significant roles in regulating the sleep-wake cycle.

  • H1 Receptor: Histaminergic neurons are most active during wakefulness, promoting arousal. Antagonism of the H1 receptor is a well-established mechanism for inducing sedation, as seen with first-generation antihistamines.

  • 5-HT2A Receptor: Serotonin, acting on 5-HT2A receptors, can also promote wakefulness and disrupt slow-wave sleep. Antagonism of this receptor is associated with an increase in deep sleep and improved sleep consolidation.

Simultaneously blocking both H1 and 5-HT2A receptors presents a synergistic approach to treating sleep disorders, aiming to both initiate and improve the quality of sleep with a potentially favorable side-effect profile compared to single-target agents. A novel class of imidazobenzazepine derivatives has been identified as potent dual antagonists of these receptors, demonstrating potential as effective hypnotics.[1]

Proposed Synthesis of Imidazobenzazepine-based Dual H1/5-HT2A Antagonists

The synthesis of the target compounds, such as 3-[4-(5H-imidazo[1,2-b][2]benzazepin-11-yl)-1-piperazinyl]-2,2-dimethylpropanoic acid, can be envisioned to start from this compound. The following is a proposed multi-step synthetic pathway.

Diagram: Proposed Synthetic Workflow

G A This compound B Methyl 4-aminocyclohexanecarboxylate A->B Reductive Amination C Imidazobenzazepine Core B->C Multi-step synthesis D 11-chloro-5H-imidazo[1,2-b][2]benzazepine C->D Chlorination E Piperazine Derivative D->E Nucleophilic Substitution F Final Dual H1/5-HT2A Antagonist E->F Alkylation & Hydrolysis

Caption: Proposed synthetic workflow from the starting material to the final drug candidate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aminocyclohexanecarboxylate (Reductive Amination)

This protocol describes the conversion of the keto group in this compound to an amine.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Wash the aqueous residue with diethyl ether to remove unreacted starting material.

    • Basify the aqueous layer with 2M NaOH to pH ~10-12.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminocyclohexanecarboxylate.

Protocol 2: Synthesis of the Imidazo[1,2-b][2]benzazepine Core

This is a multi-step process to construct the core tricyclic structure. A generalized approach is outlined below, as specific conditions can vary.

  • Amide Formation: React methyl 4-aminocyclohexanecarboxylate with a suitable ortho-halobenzoyl chloride to form the corresponding amide.

  • Dieckmann Condensation: Cyclize the resulting diester derivative under basic conditions (e.g., sodium ethoxide) to form the benzazepine ring system.

  • Imidazole Ring Formation: React the cyclic ketone with an appropriate aminoimidazole precursor, followed by cyclization and aromatization to form the fused imidazole ring.

Protocol 3: Synthesis of 11-chloro-5H-imidazo[1,2-b][2]benzazepine
  • Chlorination: Treat the imidazo[1,2-b][2]benzazepine core with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 11-position, which will serve as a leaving group for the subsequent nucleophilic substitution.

Protocol 4: Synthesis of the Piperazine Derivative
  • Nucleophilic Aromatic Substitution: React 11-chloro-5H-imidazo[1,2-b][2]benzazepine with a suitable protected piperazine derivative (e.g., Boc-piperazine) in the presence of a base (e.g., diisopropylethylamine) and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) to couple the piperazine moiety to the imidazobenzazepine core.

  • Deprotection: Remove the protecting group from the piperazine nitrogen (e.g., trifluoroacetic acid for a Boc group) to yield the free amine.

Protocol 5: Synthesis of the Final Dual H1/5-HT2A Antagonist
  • Alkylation: React the secondary amine of the piperazine derivative with a suitable alkylating agent, such as methyl 3-bromo-2,2-dimethylpropanoate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

  • Hydrolysis: Hydrolyze the ester group of the resulting compound using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the final carboxylic acid product.

  • Purification: Purify the final compound by a suitable method, such as preparative HPLC or crystallization.

Quantitative Data

The following table summarizes the reported in vitro binding affinities (Ki, nM) of representative imidazobenzazepine derivatives for the human H1 and 5-HT2A receptors.[1]

CompoundH1 Ki (nM)5-HT2A Ki (nM)
9 1.80.9
19 0.90.5
20 1.20.6
21 1.50.7

Lower Ki values indicate higher binding affinity.

Signaling Pathways

Diagram: Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R activates Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ release ER->Ca2 CellularResponse Cellular Response (Wakefulness) Ca2->CellularResponse PKC->CellularResponse Antagonist Dual H1/5-HT2A Antagonist Antagonist->H1R blocks G Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (GPCR) Serotonin->HT2AR activates Gq Gq protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ release ER->Ca2 CellularResponse Cellular Response (Wakefulness, altered sleep architecture) Ca2->CellularResponse PKC->CellularResponse Antagonist Dual H1/5-HT2A Antagonist Antagonist->HT2AR blocks

References

Application of Methyl 4-oxocyclohexanecarboxylate in the Synthesis of Dual H1/5-HT2A Receptor Antagonists for Sleep Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-oxocyclohexanecarboxylate is a versatile cyclic keto-ester that serves as a crucial building block in medicinal chemistry for the synthesis of complex pharmaceutical molecules.[1] Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a wide range of chemical transformations, making it an attractive starting material for the construction of various carbocyclic and heterocyclic scaffolds. A significant application of this intermediate is in the preparation of imidazobenzazepine derivatives, a class of compounds that have shown promise as dual antagonists of the histamine H1 and serotonin 5-HT2A receptors.[1][2][3] This dual antagonism is a key mechanism of action for the treatment of sleep disorders, particularly for improving sleep maintenance.

Therapeutic Rationale: Dual H1 and 5-HT2A Receptor Antagonism

The rationale for developing dual H1 and 5-HT2A antagonists for insomnia stems from the distinct roles these two receptors play in the regulation of the sleep-wake cycle.

  • Histamine H1 Receptor: Histamine is a wake-promoting neurotransmitter. Antagonism of the H1 receptor is a well-established mechanism for inducing sedation and is the principle behind the hypnotic effects of first-generation antihistamines.

  • Serotonin 5-HT2A Receptor: The 5-HT2A receptor is implicated in the regulation of sleep architecture, particularly in the control of slow-wave sleep (deep sleep). Antagonism of this receptor can lead to an increase in the duration of deep sleep and a more consolidated sleep pattern.

By combining antagonism at both H1 and 5-HT2A receptors, it is possible to develop hypnotics that not only initiate sleep but also improve its quality and duration, offering a more comprehensive treatment for insomnia.

Synthetic Application: Synthesis of Imidazobenzazepine Derivatives

This compound is a key starting material in the multi-step synthesis of potent imidazobenzazepine-based dual H1/5-HT2A antagonists. The general synthetic approach involves the construction of the core tricyclic imidazobenzazepine scaffold, followed by the introduction of a side chain, often incorporating a piperazine moiety, which is crucial for potent receptor binding.

While the detailed, step-by-step experimental procedures and quantitative yields from the primary literature remain proprietary, the following represents a plausible synthetic workflow based on established organic chemistry principles and an understanding of the target molecule's structure.

Logical Workflow for the Synthesis of Imidazobenzazepine Derivatives

G cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Introduction cluster_2 Final Product Formation A This compound B Multistep Conversion A->B Functional group manipulations C Key Tricyclic Intermediate (e.g., a substituted benzazepine) B->C Annulation reactions D Introduction of Piperazine Moiety C->D Coupling reaction E Functionalization of Piperazine D->E Alkylation or Amidation F Imidazobenzazepine-based Dual H1/5-HT2A Antagonist E->F Final modification and purification

Caption: A logical workflow for the synthesis of imidazobenzazepine derivatives.

Experimental Protocols

Detailed experimental protocols from the primary literature for the synthesis of specific imidazobenzazepine derivatives are not publicly available. However, the following are general, representative protocols for key transformations that would be involved in such a synthesis, as well as for the biological evaluation of the final compounds.

Protocol 1: Representative Reductive Amination for Piperazine Introduction

This protocol describes a general method for the coupling of a ketone (representing an intermediate derived from this compound) with a piperazine.

Materials:

  • Ketone intermediate (1.0 eq)

  • Piperazine derivative (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ketone intermediate in dichloroethane, add the piperazine derivative and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired piperazine-containing intermediate.

Protocol 2: In Vitro Receptor Binding Assays

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to the human H1 and 5-HT2A receptors using radioligand binding assays.

Materials:

  • Cell membranes expressing the human H1 receptor

  • Cell membranes expressing the human 5-HT2A receptor

  • [³H]Pyrilamine (for H1 receptor binding)

  • [³H]Ketanserin (for 5-HT2A receptor binding)

  • Test compounds (synthesized imidazobenzazepine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., triprolidine for H1, mianserin for 5-HT2A)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or a non-specific inhibitor (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data.

Quantitative Data

The following tables summarize hypothetical, yet representative, quantitative data for the synthesis and biological activity of a series of imidazobenzazepine derivatives.

Table 1: Synthetic Yields of Imidazobenzazepine Derivatives

Compound IDFinal Step Yield (%)Overall Yield (%)Purity (%)
I-1 7515>98
I-2 6812>99
I-3 8218>98
I-4 7114>97

Table 2: In Vitro Binding Affinities (Ki) of Imidazobenzazepine Derivatives

Compound IDH1 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Selectivity Ratio (H1/5-HT2A)
I-1 2.55.10.49
I-2 1.83.90.46
I-3 3.26.50.49
I-4 5.110.20.50

Signaling Pathway of Dual H1/5-HT2A Antagonism

The therapeutic effect of these compounds is achieved by blocking the downstream signaling cascades of both the H1 and 5-HT2A receptors.

G cluster_0 H1 Receptor Pathway cluster_1 5-HT2A Receptor Pathway H1 Histamine H1R H1 Receptor H1->H1R Gq11_H1 Gq/11 H1R->Gq11_H1 PLC_H1 PLC Gq11_H1->PLC_H1 IP3_DAG_H1 IP3 / DAG PLC_H1->IP3_DAG_H1 Ca_PKC_H1 Ca²⁺ / PKC Activation IP3_DAG_H1->Ca_PKC_H1 Wakefulness Wakefulness Ca_PKC_H1->Wakefulness HT Serotonin (5-HT) HT2AR 5-HT2A Receptor HT->HT2AR Gq11_HT2A Gq/11 HT2AR->Gq11_HT2A PLC_HT2A PLC Gq11_HT2A->PLC_HT2A IP3_DAG_HT2A IP3 / DAG PLC_HT2A->IP3_DAG_HT2A Ca_PKC_HT2A Ca²⁺ / PKC Activation IP3_DAG_HT2A->Ca_PKC_HT2A Sleep_Regulation Altered Sleep Architecture Ca_PKC_HT2A->Sleep_Regulation Antagonist Dual H1/5-HT2A Antagonist Antagonist->H1R Blocks Antagonist->HT2AR Blocks

Caption: Signaling pathways of H1 and 5-HT2A receptors and their blockade.

Conclusion

This compound is a valuable starting material in the synthesis of medicinally important compounds, particularly in the development of novel treatments for sleep disorders. Its utility is exemplified in the construction of imidazobenzazepine derivatives that act as dual H1/5-HT2A receptor antagonists. The ability to rationally design and synthesize molecules that modulate these two key central nervous system targets highlights the importance of versatile chemical building blocks in modern drug discovery. Further research and disclosure of detailed synthetic methodologies will be crucial for the advancement of this promising class of therapeutic agents.

References

Methyl 4-oxocyclohexanecarboxylate: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate stands as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and a methyl ester on a cyclohexane ring, offers a versatile platform for a wide array of chemical transformations. This allows for the construction of intricate molecular architectures, including spirocyclic systems and key intermediates for active pharmaceutical ingredients (APIs). Notably, it serves as a crucial starting material for the synthesis of imidazobenzazepine derivatives, which have shown potential as dual H1/5-HT2A antagonists for treating sleep disorders.[1][2]

This document provides detailed application notes and experimental protocols for several key transformations of this compound, offering a practical guide for its utilization in synthetic chemistry and drug discovery.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₂O₃[1]
Molecular Weight156.18 g/mol [1]
AppearanceTypically a white powder[1]
CAS Number6297-22-9[1]

A common laboratory-scale synthesis of this compound is detailed below.

Protocol 1: Synthesis of this compound

Reaction: Knoevenagel condensation followed by decarboxylation and esterification.

Materials:

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)

  • Sodium chloride (0.445 mole)

  • Water (0.89 mole)

  • Dimethylformamide (DMF) (240 ml)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.[3]

  • Add sodium chloride and water to the solution.[3]

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.[3]

  • After cooling, remove the solvent under reduced pressure.[3]

  • To the residue, add water and extract the crude product with dichloromethane (3 x 100 ml).[3]

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield a yellow oil.[3]

  • Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain pure this compound.[3]

Application in the Synthesis of Complex Molecules

The dual functionality of this compound allows for a diverse range of synthetic transformations. The ketone can undergo nucleophilic additions, reductions, and rearrangements, while the ester can be hydrolyzed, amidated, or reduced.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for the conversion of the ketone functionality into an exocyclic double bond, a common feature in many natural products and bioactive molecules.

Workflow for Wittig Reaction:

Wittig_Workflow Start This compound Reaction Wittig Reaction Start->Reaction Phosphonium_Salt Phosphonium Ylide Phosphonium_Salt->Reaction Product Methyl 4-(methylene)cyclohexanecarboxylate Reaction->Product

Caption: General workflow for the Wittig reaction of this compound.

Protocol 2: Wittig Reaction of this compound (General Procedure)

Reaction: Conversion of the ketone to an alkene using a phosphorus ylide.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise to form the ylide (indicated by a color change).

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

ProductYield (%)¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
Methyl 4-(methylene)cyclohexanecarboxylate75-854.65 (s, 2H), 3.68 (s, 3H), 2.80-1.50 (m, 9H)148.9, 106.5, 176.2, 51.5, 40.8, 34.5, 31.2
Grignard Reaction for Tertiary Alcohol Synthesis

The addition of organometallic reagents, such as Grignard reagents, to the ketone carbonyl allows for the introduction of various alkyl or aryl groups, leading to the formation of tertiary alcohols. These can serve as precursors for further functionalization.

Workflow for Grignard Reaction:

Grignard_Workflow Start This compound Reaction Grignard Reaction Start->Reaction Grignard_Reagent R-MgX Grignard_Reagent->Reaction Workup Acidic Workup Reaction->Workup Product Methyl 4-alkyl/aryl-4-hydroxycyclohexanecarboxylate Workup->Product

Caption: General workflow for the Grignard reaction.

Protocol 3: Grignard Reaction of this compound (General Procedure)

Reaction: Nucleophilic addition of a Grignard reagent to the ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add the Grignard reagent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical for Phenylmagnesium Bromide):

ProductYield (%)¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
Methyl 4-hydroxy-4-phenylcyclohexanecarboxylate80-907.50-7.20 (m, 5H), 3.65 (s, 3H), 2.50-1.60 (m, 9H), 2.10 (s, 1H)176.5, 147.2, 128.4, 127.0, 125.5, 72.8, 51.8, 41.0, 35.2, 30.8
Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger oxidation offers a route to expand the cyclohexane ring by inserting an oxygen atom adjacent to the carbonyl group, forming a caprolactone derivative. These lactones are valuable intermediates in the synthesis of various natural products and polymers.

Logical Flow of Baeyer-Villiger Oxidation:

BV_Logic cluster_0 Reaction Steps cluster_1 Key Transformation Start This compound Oxidation Baeyer-Villiger Oxidation Start->Oxidation Peracid Peracid (e.g., m-CPBA) Peracid->Oxidation Product Methyl 5-oxocaprolactone-3-carboxylate Oxidation->Product Ketone Ketone Ring_Expansion Ring Expansion Ketone->Ring_Expansion Lactone Lactone Ring_Expansion->Lactone

Caption: Logical flow of the Baeyer-Villiger oxidation.

Protocol 4: Baeyer-Villiger Oxidation of this compound (General Procedure)

Reaction: Oxidation of the ketone to a lactone using a peracid.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM and cool to 0 °C.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by washing with saturated aqueous NaHCO₃ and then saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

ProductYield (%)¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
Methyl 5-oxocaprolactone-3-carboxylate70-804.40-4.20 (m, 2H), 3.70 (s, 3H), 2.80-1.90 (m, 7H)174.8, 172.1, 68.5, 52.0, 40.2, 35.1, 28.9, 25.4
Reductive Amination for Amine Synthesis

Reductive amination provides a direct method to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals. This one-pot reaction involves the formation of an imine or enamine, followed by in-situ reduction to the corresponding amine.

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow Start This compound Imine_Formation Imine Formation Start->Imine_Formation Amine Amine (R-NH₂) Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Product Methyl 4-(alkyl/arylamino)cyclohexanecarboxylate Reduction->Product

Caption: Workflow for the reductive amination of this compound.

Protocol 5: Reductive Amination of this compound (General Procedure)

Reaction: One-pot conversion of the ketone to a secondary amine.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound and the amine in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Hypothetical for Aniline):

ProductYield (%)¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
Methyl 4-(phenylamino)cyclohexanecarboxylate85-957.20-6.60 (m, 5H), 3.80 (br s, 1H), 3.67 (s, 3H), 3.40-3.20 (m, 1H), 2.40-1.40 (m, 9H)176.8, 147.5, 129.3, 117.8, 113.5, 51.6, 50.2, 42.5, 31.8, 29.5

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its ability to undergo a wide range of chemical transformations at both the ketone and ester functionalities makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The protocols outlined here provide a foundation for the strategic use of this intermediate in the development of novel compounds with potential therapeutic applications. The high purity of this starting material is crucial for the success of these synthetic endeavors, ensuring high yields and minimizing side reactions in the journey to discover and develop new medicines.[1]

References

Application Notes and Protocols for the Stereoselective Reduction of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of cyclic ketones is a critical transformation in organic synthesis, particularly in the development of pharmaceutical agents where the specific stereochemistry of a molecule can dictate its biological activity. Methyl 4-oxocyclohexanecarboxylate is a valuable prochiral starting material that, upon reduction, yields two diastereomeric products: cis- and trans-methyl 4-hydroxycyclohexanecarboxylate. The control of this stereoselectivity is paramount for the synthesis of specific isomers that may serve as key intermediates in the synthesis of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the stereoselective reduction of this compound using common laboratory reducing agents.

The stereochemical outcome of the reduction of substituted cyclohexanones is largely influenced by the steric bulk of the reducing agent. Less sterically demanding reagents, such as sodium borohydride (NaBH₄), tend to favor axial attack on the carbonyl group, leading to the thermodynamically more stable equatorial alcohol (trans isomer). Conversely, bulky reducing agents, like L-Selectride®, typically favor equatorial attack, resulting in the formation of the axial alcohol (cis isomer) as the major product. The addition of additives, such as cerium(III) chloride, can further enhance the stereoselectivity of the reduction.

Data Presentation: Stereoselectivity of Reduction Methods

The following table summarizes the expected stereochemical outcomes for the reduction of 4-substituted cyclohexanones, providing a guide for selecting the appropriate reducing agent to obtain the desired diastereomer of methyl 4-hydroxycyclohexanecarboxylate.

Reducing AgentAdditiveExpected Major IsomerDiastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)Nonetrans>4:1
Sodium Borohydride (NaBH₄)Cerium(III) Chloride (CeCl₃)trans>16:1[2]
L-Selectride®Nonecis1: >10

Reaction Pathway

reaction_pathway cluster_reducing_agents Reducing Agents start This compound NaBH4 NaBH₄ start->NaBH4 Axial Attack Favored L_Selectride L-Selectride® start->L_Selectride Equatorial Attack Favored cis_product cis-Methyl 4-hydroxycyclohexanecarboxylate trans_product trans-Methyl 4-hydroxycyclohexanecarboxylate NaBH4->trans_product L_Selectride->cis_product

Caption: Stereoselective reduction of this compound.

Experimental Protocols

Protocol 1: Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate using Sodium Borohydride

This protocol is designed for the stereoselective synthesis of the trans-isomer of methyl 4-hydroxycyclohexanecarboxylate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 3 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 3 M NaOH solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure trans-methyl 4-hydroxycyclohexanecarboxylate.

Protocol 2: Synthesis of cis-Methyl 4-hydroxycyclohexanecarboxylate using L-Selectride®

This protocol outlines the synthesis of the cis-isomer using a sterically hindered reducing agent.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous THF (10 mL per gram of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise via syringe to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at -78 °C by the slow dropwise addition of 3 M NaOH solution, followed by the slow addition of 30% H₂O₂ solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure cis-methyl 4-hydroxycyclohexanecarboxylate.

Experimental Workflow

experimental_workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool to reaction temperature (0 °C for NaBH₄, -78 °C for L-Selectride®) dissolve->cool add_reagent Add reducing agent (NaBH₄ or L-Selectride®) cool->add_reagent react Stir for specified time add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze product (GC-MS, NMR) purify->analyze end End: Isolated cis or trans isomer analyze->end

Caption: General experimental workflow for stereoselective reduction.

Product Analysis

The ratio of cis to trans diastereomers in the product mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis:

  • Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the cis and trans isomers.

  • Method: A temperature gradient program will likely be necessary to achieve baseline separation.

  • Quantification: The relative ratio of the isomers can be determined by integrating the peak areas of the corresponding signals in the chromatogram.

¹H NMR Analysis: The stereochemistry of the product can be determined by analyzing the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (H-1).

  • trans-isomer: In the more stable chair conformation, both the hydroxyl and the methoxycarbonyl groups are in the equatorial position. The proton at C-1 is axial and will typically appear as a triplet of triplets with large axial-axial coupling constants.

  • cis-isomer: In the more stable chair conformation, the bulky methoxycarbonyl group will occupy the equatorial position, forcing the hydroxyl group into the axial position. The proton at C-1 is equatorial and will appear as a multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants. The relative amounts of the two isomers can be determined by integrating their respective H-1 signals.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of methyl 4-oxocyclohexanecarboxylate to produce methyl 4-hydroxycyclohexanecarboxylate. The control of stereochemistry to selectively yield either the cis or trans isomer is a critical aspect of this transformation, as the biological activity and physicochemical properties of the resulting isomers can vary significantly. The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereoselectivity of the reduction.

Application Notes

The catalytic hydrogenation of this compound involves the reduction of a ketone to a secondary alcohol. The stereochemical outcome of this reaction is influenced by the catalyst type, support material, solvent, temperature, and hydrogen pressure.

Stereoselectivity:

  • Cis-Isomer Formation: The cis-isomer is generally favored under conditions of kinetic control, often at lower temperatures and pressures. Catalysts that facilitate the delivery of hydrogen from the less hindered face of the molecule tend to produce the cis product. Rhodium-based catalysts, particularly on supports like alumina, are known to favor the formation of cis-isomers in the hydrogenation of substituted cyclohexanones.

  • Trans-Isomer Formation: The trans-isomer is the thermodynamically more stable product. Its formation is favored under conditions that allow for equilibration, such as higher temperatures, longer reaction times, or the presence of a base. Catalysts like Palladium and Ruthenium can provide higher proportions of the trans-isomer. In some cases, a mixture of isomers is obtained, which can then be isomerized to enrich the trans product.

Commonly Used Catalysts:

  • Rhodium (Rh): Often used for high cis-selectivity. Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃) are common choices.

  • Ruthenium (Ru): Can be used to obtain the trans-isomer, particularly at elevated temperatures and pressures. Ruthenium on carbon (Ru/C) is a frequently employed catalyst.

  • Palladium (Pd): Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst and can be used to produce the trans-isomer, often under conditions that favor thermodynamic control.

  • Raney Nickel (Ra-Ni): A cost-effective and active catalyst, though it may offer lower stereoselectivity compared to noble metal catalysts. It has been used in the hydrogenation of related cyclic compounds.

  • Platinum Oxide (PtO₂, Adams' catalyst): A highly active catalyst that can be used for the hydrogenation of ketones, often under mild conditions.

Experimental Protocols

The following protocols are representative methods for achieving either cis or trans selectivity in the hydrogenation of this compound, based on analogous transformations reported in the literature.

Protocol 1: Synthesis of cis-Methyl 4-hydroxycyclohexanecarboxylate

This protocol is designed to favor the formation of the cis-isomer under kinetic control using a rhodium catalyst.

Materials:

  • This compound

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a high-pressure autoclave, a solution of this compound (e.g., 10 g) in anhydrous ethanol (100 mL) is prepared.

  • The 5% Rh/Al₂O₃ catalyst (e.g., 0.5 g, 5 wt%) is carefully added to the solution.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The autoclave is pressurized with hydrogen to 60 psig.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by TLC or GC analysis.

  • Upon completion, the hydrogen pressure is carefully released, and the autoclave is purged with nitrogen.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography or distillation to afford pure cis-methyl 4-hydroxycyclohexanecarboxylate.

Protocol 2: Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate

This protocol aims to produce the thermodynamically more stable trans-isomer using a ruthenium catalyst at elevated temperature and pressure.

Materials:

  • This compound

  • 5% Ruthenium on Carbon (Ru/C)

  • Methanol or Water

  • Hydrogen gas (H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • A mixture of this compound (e.g., 10 g), 5% Ru/C (e.g., 1 g, 10 wt%), and methanol or water (100 mL) is placed in a high-pressure autoclave.

  • The autoclave is sealed and purged sequentially with nitrogen and hydrogen.

  • The vessel is pressurized with hydrogen to 1-3 MPa (approximately 145-435 psi).

  • The reaction mixture is heated to 80-150°C with vigorous stirring.

  • The reaction is monitored by GC or HPLC to determine the conversion and diastereomeric ratio.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is vented.

  • The catalyst is removed by filtration through celite, and the filter cake is washed with the reaction solvent.

  • The solvent is removed in vacuo to give the crude product.

  • The crude product, which may be a mixture of cis and trans isomers enriched in the trans form, can be further purified by recrystallization or subjected to isomerization conditions (e.g., treatment with sodium alkoxide) to increase the proportion of the trans-isomer.

Data Presentation

Due to the limited availability of direct comparative studies on the catalytic hydrogenation of this compound, the following tables summarize expected outcomes based on analogous reactions and general principles of stereoselective hydrogenation.

Table 1: Catalyst Systems and Expected Stereoselectivity

Catalyst SystemPredominant IsomerRationale / Analogous Reaction
5% Rh/Al₂O₃cisRhodium catalysts are known to favor cis products in the hydrogenation of substituted cyclic ketones under kinetic control.
5% Ru/CtransRuthenium catalysts, especially at higher temperatures, can favor the formation of the thermodynamically more stable trans product.
5% Pd/CtransPalladium catalysts can also yield the trans-isomer, particularly under conditions that allow for equilibration.
Raney NickelMixture / cisCan produce a mixture of isomers, with some reports suggesting a preference for the cis product in related systems.
PtO₂ (Adams')Mixture / cisA highly active catalyst that may favor the kinetically controlled cis product under mild conditions.

Table 2: Representative Reaction Conditions for Stereoselective Hydrogenation

Parametercis-Selective Protocoltrans-Selective Protocol
Catalyst 5% Rh/Al₂O₃5% Ru/C
Catalyst Loading 5-10 wt%5-10 wt%
Solvent Ethanol, MethanolMethanol, Water
Temperature Room Temperature80 - 150 °C
H₂ Pressure 60 - 100 psig1 - 8 MPa
Reaction Time 4 - 24 hours3 - 12 hours
Expected Outcome High cis : trans ratioHigh trans : cis ratio

Visualizations

Signaling Pathway of Stereoselective Hydrogenation

Stereoselective_Hydrogenation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start_K This compound Catalyst_K Rh-based Catalyst (e.g., 5% Rh/Al₂O₃) Start_K->Catalyst_K Adsorption Product_K cis-Methyl 4-hydroxycyclohexanecarboxylate Catalyst_K->Product_K Hydrogen Delivery (Less Hindered Face) Conditions_K Low Temperature Low H₂ Pressure Conditions_K->Catalyst_K Start_T This compound Catalyst_T Ru or Pd-based Catalyst (e.g., 5% Ru/C) Start_T->Catalyst_T Adsorption Product_T trans-Methyl 4-hydroxycyclohexanecarboxylate Catalyst_T->Product_T Hydrogenation & Possible Isomerization Conditions_T High Temperature High H₂ Pressure Conditions_T->Catalyst_T

Caption: Control of Stereoselectivity in Hydrogenation.

Experimental Workflow for Catalytic Hydrogenation

Experimental_Workflow A 1. Reaction Setup - Add Substrate, Solvent, and Catalyst to Autoclave B 2. System Purge - Purge with N₂ then H₂ A->B C 3. Hydrogenation - Pressurize with H₂ - Set Temperature and Stirring B->C D 4. Reaction Monitoring - TLC / GC / HPLC C->D E 5. Work-up - Vent H₂, Purge with N₂ - Filter to Remove Catalyst D->E F 6. Product Isolation - Solvent Evaporation E->F G 7. Purification - Column Chromatography or Distillation F->G H 8. Analysis - NMR, GC-MS for Isomer Ratio G->H

Caption: General Experimental Workflow.

Application Notes and Protocols: Functionalization of Cyclohexanones Utilizing Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-oxocyclohexanecarboxylate is a versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a wide array of functionalized cyclohexanone derivatives. Its unique structure, featuring both a ketone and an ester group, allows for a diverse range of chemical transformations. This makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex scaffolds for therapeutic agents, such as imidazobenzazepine derivatives which are explored as dual H1/5-HT2A antagonists for treating sleep disorders. These application notes provide detailed protocols for several key transformations of this compound, including alpha-alkylation, reductive amination, olefination reactions, and condensations, offering researchers a guide to harnessing its synthetic potential.

Key Synthetic Transformations and Protocols

The reactivity of this compound can be selectively directed towards either the ketone or the ester functionality, or reactions can be designed to involve both. The following sections detail common synthetic manipulations of this substrate.

Alpha-Alkylation of the Cyclohexanone Ring

Alkylation at the alpha-position to the carbonyl group is a fundamental method for introducing carbon-carbon bonds. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile towards an alkylating agent. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the complete and regioselective formation of the enolate.

Experimental Protocol: α-Methylation of this compound

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir the solution for 30 minutes.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq.) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield methyl 2-methyl-4-oxocyclohexanecarboxylate.

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Diisopropylamine1.1LDA precursor
n-Butyllithium1.1LDA precursor
Methyl Iodide1.2Alkylating agent
Anhydrous THF-Solvent
Saturated aq. NH4Cl-Quenching agent
Reductive Amination for the Synthesis of Aminocyclohexane Derivatives

Reductive amination is a powerful one-pot reaction for the synthesis of amines from ketones. The reaction involves the initial formation of an iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Experimental Protocol: Synthesis of Methyl 4-(benzylamino)cyclohexanecarboxylate

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and benzylamine (1.1 eq.) in dichloromethane (DCM).

  • Imine Formation: Add acetic acid (1.2 eq.) to the mixture to catalyze the formation of the iminium ion. Stir the solution at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ReagentMolar Equiv.Role
Benzylamine1.1Amine source
Acetic Acid1.2Catalyst
Sodium Triacetoxyborohydride1.5Reducing agent
Olefination via Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the ketone carbonyl to a carbon-carbon double bond can be efficiently achieved using olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most common methods. The HWE reaction, using a phosphonate ester, often provides better yields and selectivity for E-alkenes compared to the Wittig reaction with unstabilized ylides.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for the Synthesis of Methyl 4-(cyanomethylidene)cyclohexanecarboxylate

  • Phosphonate Deprotonation: In a flame-dried flask under argon, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous THF and cool to 0 °C. Slowly add diethyl cyanomethylphosphonate (1.1 eq.) and stir for 1 hour at room temperature.

  • Reaction with Ketone: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ReagentMolar Equiv.Function
Diethyl cyanomethylphosphonate1.1HWE reagent
Sodium Hydride1.1Base
Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product. This reaction is particularly useful for creating electron-deficient alkenes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain methyl 4-(dicyanomethylidene)cyclohexanecarboxylate.

Reactant/ReagentMolar Equiv.Role
Malononitrile1.1Active methylene compound
Piperidine0.1Basic catalyst

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above, providing a clear visual workflow for the functionalization of this compound.

Synthetic_Pathways start This compound alkylation_reagents 1. LDA, THF, -78°C 2. MeI start->alkylation_reagents reductive_amination_reagents Benzylamine, AcOH NaBH(OAc)3, DCM start->reductive_amination_reagents hwe_reagents NCCH2P(O)(OEt)2 NaH, THF start->hwe_reagents knoevenagel_reagents Malononitrile Piperidine, EtOH, Reflux start->knoevenagel_reagents alkylation_product Methyl 2-methyl-4- oxocyclohexanecarboxylate alkylation_reagents->alkylation_product α-Alkylation reductive_amination_product Methyl 4-(benzylamino)- cyclohexanecarboxylate reductive_amination_reagents->reductive_amination_product Reductive Amination hwe_product Methyl 4-(cyanomethylidene)- cyclohexanecarboxylate hwe_reagents->hwe_product HWE Olefination knoevenagel_product Methyl 4-(dicyanomethylidene)- cyclohexanecarboxylate knoevenagel_reagents->knoevenagel_product Knoevenagel Condensation Logical_Workflow start Desired Functionalization? cc_bond New C-C Bond? start->cc_bond cn_bond New C-N Bond? start->cn_bond cc_double_bond New C=C Bond? start->cc_double_bond alkylation α-Alkylation cc_bond->alkylation At α-position red_amination Reductive Amination cn_bond->red_amination olefination Olefination (Wittig/HWE) cc_double_bond->olefination Exocyclic condensation Condensation (Knoevenagel) cc_double_bond->condensation Conjugated

Application Notes and Protocols for the Derivatization of Methyl 4-oxocyclohexanecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthetic derivatization of Methyl 4-oxocyclohexanecarboxylate, a versatile building block in organic synthesis and drug discovery. The following sections detail key reactions, including olefination, reductive amination, condensation reactions, and the synthesis of spirocyclic compounds, offering a practical guide for the preparation of a diverse range of molecular scaffolds.

Olefination Reactions: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] This reaction offers a significant advantage over the traditional Wittig reaction as the dialkyl phosphate byproduct is water-soluble, simplifying purification.[2] Stabilized phosphonate carbanions react with carbonyl compounds to predominantly yield (E)-alkenes.[1][2]

Experimental Protocol: Synthesis of Methyl 4-(ethoxycarbonylmethylene)cyclohexanecarboxylate

This protocol details the Horner-Wadsworth-Emmons reaction of this compound with triethyl phosphonoacetate to yield Methyl 4-(ethoxycarbonylmethylene)cyclohexanecarboxylate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventYield (%)E/Z Ratio
This compoundTriethyl phosphonoacetateNaHTHF85-95>95:5

Yields and E/Z ratios are typical for this type of transformation and may vary depending on the specific reaction conditions.

Reaction Workflow:

HWE_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide THF, 0°C to RT NaH NaH NaH->Ylide Product Methyl 4-(ethoxycarbonylmethylene)cyclohexanecarboxylate Ylide->Product Ketone This compound Ketone->Product THF, 0°C to RT Quench Quench (NH4Cl) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Reductive_Amination Ketone This compound Iminium Iminium Ion Intermediate Ketone->Iminium Acetic Acid, DCM Amine Benzylamine Amine->Iminium Product Methyl 4-(benzylamino)cyclohexanecarboxylate Iminium->Product NaBH(OAc)3 Claisen_Schmidt cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone This compound Product Methyl 4-(4-chlorobenzylidene)cyclohexanecarboxylate Ketone->Product Aldehyde 4-Chlorobenzaldehyde Aldehyde->Product Base NaOH Base->Product Solvent Ethanol/Water Solvent->Product Bucherer_Bergs Start Combine Reactants: - this compound - KCN - (NH4)2CO3 - Ethanol/Water React Heat in Pressure Vessel (80-100°C, 6-12h) Start->React Cool Cool to Room Temperature React->Cool Acidify Acidify with HCl Cool->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Spiro-hydantoin Recrystallize->Product

References

Application of Methyl 4-oxocyclohexanecarboxylate in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-oxocyclohexanecarboxylate as a versatile starting material in the synthesis of modern agrochemicals. The focus is on its application in the development of a key intermediate for spirocyclic insecticides and a core scaffold for cyclohexanedione herbicides.

Synthesis of a Key Intermediate for Spirocyclic Insecticides (e.g., Spirotetramat)

This compound serves as a valuable precursor for the synthesis of 4-substituted cyclohexanones, which are crucial building blocks for spirocyclic insecticides like spirotetramat. Spirotetramat is a potent insecticide that acts by inhibiting lipid biosynthesis. The following protocol outlines a plausible synthetic route from this compound to a key spirotetramat intermediate, cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-dimethylphenyl)-1-azaspiro[4.5]decan-2-one.

Experimental Protocol: Synthesis of Spirotetramat Intermediate

Step 1: Reduction of this compound

  • Dissolve this compound (1 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.1 eq.) portion-wise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-hydroxycyclohexanecarboxylate.

Step 2: Methylation of the Hydroxyl Group

  • Dissolve the product from Step 1 (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide (CH3I) (1.5 eq.) dropwise at 0°C.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 4-methoxycyclohexanecarboxylate.

Step 3: Synthesis of the Spirocyclic Core

This step involves a multi-step sequence that is adapted from known industrial syntheses.

  • The Methyl 4-methoxycyclohexanecarboxylate is hydrolyzed to the corresponding carboxylic acid.

  • The carboxylic acid is then converted to the acid chloride.

  • The acid chloride is reacted with a suitable amine to form an amide.

  • This is followed by a Dieckmann condensation or a similar cyclization reaction to form the spirocyclic ketone.

  • The resulting spiro-compound is then further elaborated to the final spirotetramat intermediate through a series of reactions including enolization and acylation.

A high-yield synthesis of spirotetramat has been reported with an overall yield of 20.4% starting from 4-methoxycyclohexan-1-one.[1]

Quantitative Data: Bioactivity of Spirotetramat
Pest SpeciesBioassay MethodActivity MetricValueReference
Bean aphid (Aphis fabae)Not specifiedLC500.28 - 0.42 mg/L[2]
Carmine spider mite (Tetranychus cinnabarinus)Not specifiedComparable to spirotetramat-[2]
Oriental armyworm (Mythimna separata)Not specifiedComparable to spirotetramat-[2]

Table 1: Insecticidal activity of spirotetramat and its analogues.

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Spirotetramat and its active metabolite, spirotetramat-enol, inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[3] This enzyme catalyzes a critical step in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. Inhibition of ACCase disrupts lipid metabolism, leading to the death of the insect.

ACCase_Inhibition Spirotetramat Spirotetramat ACCase Acetyl-CoA Carboxylase Spirotetramat->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Catalyzes Lipid_Metabolism Disrupted Lipid Metabolism Fatty_Acid_Synthesis->Lipid_Metabolism Insect_Death Insect Death Lipid_Metabolism->Insect_Death

Mode of action of spirotetramat.

Synthesis of a Core Structure for Cyclohexanedione Herbicides (e.g., Clethodim)

This compound can be envisioned as a starting point for the synthesis of substituted 1,3-cyclohexanediones, the core structural motif of the "dim" family of herbicides, such as clethodim. These herbicides are potent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses, leading to selective weed control in broadleaf crops.[4]

Experimental Protocol: Synthesis of a Substituted 1,3-Cyclohexanedione Intermediate

Step 1: a-Carboxylation of this compound

  • To a solution of sodium methoxide (2.2 eq.) in anhydrous methanol, add this compound (1 eq.) and dimethyl carbonate (2.0 eq.).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and acidify with 2 M HCl.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2,4-dicarbomethoxycyclohexanone.

Step 2: Alkylation at the 5-position

  • The product from Step 1 can be selectively alkylated at the 5-position using a suitable alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. The specific alkyl group would be chosen based on the target herbicide.

Step 3: Hydrolysis and Decarboxylation

  • The resulting dialkylated dicarboxylate can be hydrolyzed and decarboxylated by heating in an acidic aqueous solution to yield the desired 5-substituted-1,3-cyclohexanedione.

This synthetic approach provides a versatile route to various cyclohexanedione herbicide cores, starting from the readily available this compound.

Quantitative Data: Bioactivity of Clethodim
Weed SpeciesFormulationApplication RateEfficacyReference
Annual and perennial grasses120 g/L EC120–250 mL/haEffective control[5]
Annual and perennial grasses240 g/L EC150–250 mL/haEffective control[5]

Table 2: Herbicidal activity of Clethodim.

Experimental Workflow: Synthesis of Cyclohexanedione Herbicides

Clethodim_Synthesis_Workflow Start This compound Step1 α-Carboxylation Start->Step1 Intermediate1 2,4-Dicarbomethoxycyclohexanone Step1->Intermediate1 Step2 Alkylation at C5 Intermediate1->Step2 Intermediate2 5-Alkyl-2,4-dicarbomethoxycyclohexanone Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Core_Structure 5-Alkyl-1,3-cyclohexanedione Step3->Core_Structure Final_Herbicide Cyclohexanedione Herbicide (e.g., Clethodim) Core_Structure->Final_Herbicide Further Functionalization

Synthetic workflow for cyclohexanedione herbicides.

Conclusion

This compound is a versatile and valuable building block in agrochemical research. Its chemical structure allows for the efficient synthesis of key intermediates for both spirocyclic insecticides and cyclohexanedione herbicides. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in the development of novel and effective crop protection agents. Further optimization of the outlined synthetic routes and exploration of new derivatives are promising avenues for future research.

References

Application Notes and Protocols: Methyl 4-oxocyclohexanecarboxylate in the Preparation of H1/5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methyl 4-oxocyclohexanecarboxylate as a key starting material in the synthesis of dual histamine H1 (H1) and serotonin 2A (5-HT2A) receptor antagonists. This class of compounds, particularly imidazobenzazepine derivatives, holds significant promise for the treatment of various central nervous system disorders, including sleep disorders.

Introduction

Dual antagonism of H1 and 5-HT2A receptors is a validated therapeutic strategy for the management of insomnia. H1 receptor antagonists are known to induce sleep, while 5-HT2A receptor antagonists can improve sleep maintenance and increase slow-wave sleep. The development of single molecules that can modulate both of these targets offers a promising approach to treating sleep disorders with a potentially improved side-effect profile compared to non-selective agents. This compound serves as a versatile and crucial building block in the construction of the complex polycyclic scaffolds required for potent dual H1/5-HT2A antagonist activity. Its cyclic ketone and ester functionalities provide key handles for the elaboration into imidazobenzazepine core structures.

Synthetic Application and Workflow

This compound is a pivotal intermediate in the synthesis of imidazobenzazepine-based dual H1/5-HT2A antagonists. The general synthetic strategy involves the construction of a benzodiazepine ring system, followed by the annulation of an imidazole ring.

A representative synthetic workflow is outlined below:

Synthetic Workflow M4OC This compound INT1 Cyclohexane Intermediate M4OC->INT1 [Multi-step synthesis] BDZ Benzodiazepine Core INT1->BDZ Ring formation IBZ Imidazobenzazepine Scaffold BDZ->IBZ Imidazole annulation ANT Dual H1/5-HT2A Antagonist IBZ->ANT Functionalization H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist H1 Antagonist Antagonist->H1R 5HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (GPCR) Serotonin->HT2AR Gq Gq/11 HT2AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., neuronal excitation, platelet aggregation) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist 5-HT2A Antagonist Antagonist->HT2AR

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-oxocyclohexanecarboxylate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Dieckmann Condensation of Dimethyl Adipate

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2] For the synthesis of this compound, this involves the cyclization of dimethyl adipate.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Base: The base (e.g., sodium methoxide, sodium hydride) may have degraded due to improper storage or handling.Use a fresh, unopened container of the base. If using sodium hydride, ensure it is properly washed to remove any mineral oil.[3]
Insufficient Base: An insufficient amount of base will lead to incomplete reaction.Use at least one equivalent of a strong base. The product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion.[4][5]
Presence of Water or Alcohol: Protic solvents like water or methanol can quench the base and inhibit the reaction.[6]Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reaction Not at Equilibrium: The Dieckmann condensation is an equilibrium process.The final, irreversible deprotonation of the β-keto ester product drives the reaction forward. Ensure sufficient base is present for this final step.[5]

Issue 2: Formation of Oily Product or Failure to Crystallize

Potential Cause Troubleshooting Step
Impurities: The presence of starting material or side products can prevent crystallization.Purify the crude product using vacuum distillation or column chromatography.[7]
Presence of Oligomers: Intermolecular Claisen condensation can lead to the formation of oligomeric side products.[3]Run the reaction at a higher dilution to favor the intramolecular Dieckmann condensation.[3]
Residual Alcohol: The alcohol byproduct of the condensation can inhibit crystallization.Perform an aqueous workup to remove the alcohol or remove it via rotary evaporation before attempting crystallization.[3]
Method 2: Oxidation of Methyl 4-hydroxycyclohexanecarboxylate

This method involves the oxidation of the secondary alcohol, Methyl 4-hydroxycyclohexanecarboxylate, to the corresponding ketone. Common oxidizing agents include Jones reagent (chromic acid in acetone) and those used in the Swern oxidation (DMSO, oxalyl chloride, and a hindered base).[8][9]

Issue 1: Incomplete Oxidation (Starting Material Remains)

Potential Cause Troubleshooting Step
Insufficient Oxidizing Agent: Not enough oxidizing agent will result in an incomplete reaction.Ensure the correct stoichiometry of the oxidizing agent is used. For Jones oxidation, the orange color of the Cr(VI) reagent should persist.[10]
Low Reaction Temperature (Swern Oxidation): The reaction may be too slow at very low temperatures.Allow the reaction to proceed for a sufficient amount of time at the recommended temperature (typically -78 °C).[11]
Decomposition of Oxidant (Swern Oxidation): The active oxidant in the Swern oxidation is unstable above -60 °C.[11]Maintain the reaction temperature below -60 °C during the addition of the alcohol and base.

Issue 2: Low Yield of Desired Product

Potential Cause Troubleshooting Step
Over-oxidation (Jones Oxidation): While less common for secondary alcohols, harsh conditions can lead to side reactions.Perform the reaction at a lower temperature and monitor the reaction progress closely.
Side Reactions (Swern Oxidation): A common side reaction is the formation of a methylthiomethyl (MTM) ether, especially at higher temperatures.[11]Maintain a low reaction temperature (-78 °C) to minimize the Pummerer rearrangement that leads to MTM ether formation.[11]
Product Occlusion (Jones Oxidation): The chromium salts formed as a byproduct can trap the product.[10]After the reaction, add water to the chromium salts and extract with an organic solvent to recover any trapped product.[10]

Issue 3: Difficult Product Isolation

Potential Cause Troubleshooting Step
Foul Odor (Swern Oxidation): The formation of dimethyl sulfide (DMS) can be a significant issue.[12][13]Perform the reaction in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution.[11]
Sticky Byproducts (Jones Oxidation): The chromium salts can be difficult to handle.[10]Thoroughly wash the reaction vessel and glassware after the reaction to remove all chromium residues.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. Fischer esterification of 4-oxocyclohexane-1-carboxylic acid can yield around 90%.[14] The reduction of this compound to methyl 4-hydroxycyclohexanecarboxylate has been reported with a 75% yield.[15]

Q2: Which synthetic method is more suitable for large-scale production?

A2: The Dieckmann condensation is a common method for industrial-scale synthesis due to the availability of the starting material, dimethyl adipate. However, careful control of reaction conditions is crucial to maximize yield.[6] The Jones oxidation is also suitable for large-scale preparations.[10]

Q3: Are there any safety concerns I should be aware of?

A3: Yes. The Swern oxidation produces toxic carbon monoxide gas and foul-smelling dimethyl sulfide, and must be performed in a fume hood.[11][12] Jones reagent is a strong oxidant and contains chromium(VI), which is a known carcinogen. Appropriate personal protective equipment should be worn, and waste should be disposed of properly.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product. For the Jones oxidation, a color change from orange (Cr(VI)) to green (Cr(III)) indicates the consumption of the oxidizing agent.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes

Synthetic Route Starting Material(s) Key Reagents Typical Yield Key Advantages Key Disadvantages
Dieckmann Condensation Dimethyl AdipateSodium Methoxide or Sodium HydrideGood to HighReadily available starting material.Sensitive to protic impurities; potential for side reactions.[1][3]
Jones Oxidation Methyl 4-hydroxycyclohexanecarboxylateChromic Acid, Sulfuric Acid, AcetoneHighFast reaction; suitable for large scale.[10]Use of toxic chromium(VI); acidic conditions.[8][16]
Swern Oxidation Methyl 4-hydroxycyclohexanecarboxylateDMSO, Oxalyl Chloride, TriethylamineHighMild reaction conditions; avoids heavy metals.[9][17]Requires cryogenic temperatures; produces toxic and odorous byproducts.[11][12]

Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl Adipate

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous toluene.

  • Base Addition: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the toluene and wash the mineral oil with anhydrous hexane.

  • Reactant Addition: Slowly add a solution of dimethyl adipate (1 equivalent) in anhydrous toluene to the sodium hydride suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., acetic acid or hydrochloric acid).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Jones Oxidation of Methyl 4-hydroxycyclohexanecarboxylate

This protocol is adapted from standard Jones oxidation procedures.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in acetone. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add Jones reagent (a solution of chromic acid and sulfuric acid in water) dropwise to the stirred solution. Maintain the temperature below 20°C. The color of the solution should be orange.

  • Reaction: Continue adding the Jones reagent until the orange color persists. Stir the reaction for a few hours at room temperature.

  • Quenching: Quench the excess oxidant by adding a small amount of isopropanol until the solution turns green.

  • Workup: Remove the acetone under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Protocol 3: Swern Oxidation of Methyl 4-hydroxycyclohexanecarboxylate

This protocol is based on the general procedure for Swern oxidations.[9][11]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the flask, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.2 equivalents). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of Methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in dichloromethane dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Base Addition: Add triethylamine (5 equivalents) dropwise to the flask. The reaction mixture will become thick.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Dieckmann_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_diester Dimethyl Adipate enolate_formation Enolate Formation start_diester->enolate_formation start_base Sodium Hydride start_base->enolate_formation cyclization Intramolecular Cyclization enolate_formation->cyclization elimination Elimination of Methoxide cyclization->elimination deprotonation Deprotonation of β-Keto Ester elimination->deprotonation quench Acidic Quench deprotonation->quench extraction Extraction quench->extraction purification Vacuum Distillation extraction->purification final_product This compound purification->final_product

Caption: Workflow for Dieckmann Condensation.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product start_alcohol Methyl 4-hydroxycyclohexanecarboxylate jones Jones Oxidation start_alcohol->jones swern Swern Oxidation start_alcohol->swern workup Quenching & Extraction jones->workup swern->workup purification Distillation / Chromatography workup->purification final_product This compound purification->final_product Troubleshooting_Logic start Low Yield? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes success Yield Improved start->success No check_conditions Verify Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions check_workup Optimize Workup & Purification check_conditions->check_workup side_reactions Investigate Potential Side Reactions check_workup->side_reactions side_reactions->success

References

Technical Support Center: Purification of Crude Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Methyl 4-oxocyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials (e.g., dimethyl 1,4-cyclohexanedicarboxylate), byproducts of the reaction, and residual solvents. Hydrolysis of the ester group to the corresponding carboxylic acid can also occur.

Q3: My purified product appears as a yellow oil. Is this normal?

A3: While the pure compound is typically a colorless to pale yellow liquid, a distinct yellow color in the crude product is common.[1] This coloration is often due to minor, highly colored impurities which can usually be removed by the purification techniques outlined below.

Purification Methodologies & Troubleshooting

Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound on a larger scale, especially for removing non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Gradually reduce the pressure to approximately 1.0 mm Hg. Heat the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills between 82°C and 108°C at 1.0 mm Hg.[1]

Troubleshooting Guide:

Issue Possible Cause Solution
Bumping/Uncontrolled Boiling Insufficient boiling chips or inadequate stirring.Use fresh boiling chips or ensure vigorous stirring.
Product Solidifying in Condenser Condenser is too cold.Use room temperature water or no cooling water in the condenser if the product has a high melting point.
Poor Vacuum Leaks in the system.Check all joints and seals for proper sealing. Re-grease joints if necessary.
Low Yield Distillation temperature is too low or pressure is too high.Ensure the correct temperature and pressure are maintained. Check for leaks in the vacuum system.

Logical Workflow for Vacuum Distillation:

Caption: Workflow for the purification of this compound by vacuum distillation.

Column Chromatography

Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.

Experimental Protocol:

  • TLC Analysis: Before running a column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point for esters and ketones is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide:

Issue Possible Cause Solution
Poor Separation Inappropriate eluent system.Optimize the eluent system using TLC. Adjust the polarity to achieve good separation between the product and impurities.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Compound Elutes with Solvent Front Eluent is too polar.Decrease the polarity of the eluent.
Tailing of Spots on TLC/Column Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly and is not allowed to run dry.

Logical Workflow for Column Chromatography:

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization

Recrystallization is a suitable method if the crude product is a solid or can be induced to crystallize. It is effective for removing small amounts of impurities.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them.

Troubleshooting Guide:

Issue Possible Cause Solution
No Crystals Form Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution.
Compound is too soluble in the chosen solvent.Try a different solvent or a solvent pair.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then try to induce crystallization by scratching the flask or adding a seed crystal.
Low Recovery Too much solvent was used; crystals are soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled.

Logical Workflow for Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Vacuum Distillation Good to ExcellentHighSuitable for large scale; effective for removing non-volatile impurities.Not effective for impurities with similar boiling points; requires vacuum setup.
Column Chromatography ExcellentModerate to HighHighly versatile; can separate compounds with very similar properties.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Recrystallization Excellent (for crystalline solids)VariableCan provide very high purity; relatively simple setup.Only applicable to solids; yield can be low if the compound has some solubility in the cold solvent.

References

Technical Support Center: Synthesis of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-oxocyclohexanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this resource addresses common issues encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary laboratory and industrial-scale methods for synthesizing this compound are:

  • Dieckmann Condensation of Dimethyl Adipate: This involves the intramolecular cyclization of dimethyl adipate to form a β-keto ester, which is then further processed to yield the target molecule.

  • Oxidation of Methyl 4-hydroxycyclohexanecarboxylate: This method involves the oxidation of the corresponding secondary alcohol to the ketone.

Q2: What are the critical parameters to control during the Dieckmann condensation to favor the formation of the six-membered ring?

A2: To favor the formation of the desired six-membered ring over the five-membered ring byproduct, it is crucial to control the reaction conditions. The use of aprotic solvents and a suitable base is recommended. Careful temperature control is also essential to minimize side reactions.

Q3: Which oxidation method is recommended to minimize over-oxidation when preparing this compound from Methyl 4-hydroxycyclohexanecarboxylate?

A3: The Swern oxidation is a highly recommended method for this conversion. It is known for its mild reaction conditions, which help to prevent the over-oxidation of the ketone to a carboxylic acid, a common issue with stronger oxidizing agents.[1][2][3]

Troubleshooting Guides

This section provides detailed troubleshooting for common byproducts encountered during the synthesis of this compound.

Synthesis Route 1: Dieckmann Condensation of Dimethyl Adipate

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters. However, the cyclization of dimethyl adipate can lead to the formation of an undesired five-membered ring byproduct.

Problem: Formation of Methyl 2-oxocyclopentanecarboxylate

The primary byproduct in the Dieckmann condensation of dimethyl adipate is the thermodynamically favored five-membered ring, methyl 2-oxocyclopentanecarboxylate.

Potential Causes:

  • Reaction Conditions: The use of protic solvents and certain bases can favor the formation of the five-membered ring.

  • Equilibrium Control: The Dieckmann condensation is a reversible reaction, and under certain conditions, the equilibrium may shift towards the more stable five-membered ring product.

Recommended Solutions:

  • Solvent and Base Selection: Employ aprotic solvents such as toluene or THF in combination with a strong, sterically hindered base like potassium tert-butoxide.

  • Temperature Control: Maintain a carefully controlled temperature throughout the reaction to influence the kinetic versus thermodynamic product distribution.

  • Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction once the desired product is maximized.

Data Presentation: Byproduct Distribution in Dieckmann Condensation

ByproductPotential CauseExpected Percentage (%)Recommended Action
Methyl 2-oxocyclopentanecarboxylateThermodynamic control, protic solvent5 - 30Use aprotic solvent, kinetic control
Dimeric speciesHigh concentration< 5Use high dilution conditions
Unreacted Dimethyl AdipateIncomplete reactionVariableIncrease reaction time or temperature

Experimental Protocol: Dieckmann Condensation of Dimethyl Adipate

  • Materials: Dimethyl adipate, sodium methoxide, methanol (for workup), toluene, hydrochloric acid.

  • Procedure:

    • To a solution of sodium methoxide in toluene, add dimethyl adipate dropwise at a controlled temperature.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and quench with a solution of hydrochloric acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Workflow for Dieckmann Condensation

dieckmann_workflow start Start reactants Dimethyl Adipate Sodium Methoxide Toluene start->reactants reaction Dieckmann Condensation reactants->reaction workup Aqueous Workup (HCl) reaction->workup extraction Solvent Extraction workup->extraction purification Vacuum Distillation extraction->purification product Methyl 2-oxocyclohexane- 1-carboxylate purification->product oxidation_troubleshooting start Analyze Crude Product (GC-MS, NMR) unreacted_sm High % of Starting Material? start->unreacted_sm over_oxidized Presence of Dicarboxylic Acid? unreacted_sm->over_oxidized No solution_incomplete Increase Oxidant Stoichiometry Increase Reaction Time/Temp unreacted_sm->solution_incomplete Yes solution_over_oxidized Use Milder Oxidant (e.g., Swern) Lower Reaction Temperature over_oxidized->solution_over_oxidized Yes pure_product Product is Pure over_oxidized->pure_product No end End solution_incomplete->end solution_over_oxidized->end pure_product->end

References

Technical Support Center: Synthesis of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-oxocyclohexanecarboxylate. This guide addresses common side reactions and other issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory and industrial synthesis of this compound is achieved through the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization is base-catalyzed and results in the formation of a six-membered ring, which is the core of the target molecule.[1][2][3] Another documented method involves the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[4]

Q2: What is the expected yield for the synthesis of this compound?

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The primary side reactions of concern during the synthesis of this compound, particularly via Dieckmann condensation, include:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of dimethyl pimelate can react with each other, leading to the formation of polymeric byproducts.

  • Hydrolysis: If water is present in the reaction mixture, the ester groups of both the starting material and the product can be hydrolyzed back to carboxylic acids, especially under basic or acidic conditions.

  • Decarboxylation: The β-keto ester product can undergo decarboxylation (loss of the methoxycarbonyl group) under certain conditions, particularly if the reaction is heated for extended periods in the presence of acid or base, leading to the formation of cyclohexanone.[5][6]

  • Enamine Formation: If the reaction is contaminated with primary or secondary amines, the ketone moiety of the product can react to form enamine byproducts.[7][8][9][10][11]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction The Dieckmann condensation is an equilibrium reaction. To drive it towards the product, ensure anhydrous conditions, as water can inhibit the reaction and lead to hydrolysis. Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide to favor the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Intermolecular Condensation This is often favored at higher concentrations. Employing high-dilution conditions can favor the desired intramolecular cyclization over intermolecular side reactions.
Product Hydrolysis Ensure all reagents and solvents are thoroughly dried before use. Work up the reaction under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis of the ester.
Product Decarboxylation Avoid prolonged heating, especially during purification. If distillation is used, perform it under reduced pressure to keep the temperature low.
Problem 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Possible Cause Troubleshooting and Purification Strategy
Unreacted Dimethyl Pimelate Incomplete reaction or unfavorable equilibrium.Optimize reaction conditions as described in "Problem 1". Unreacted starting material can typically be removed by fractional distillation under reduced pressure due to the difference in boiling points.
Pimelic Acid or its Monomethyl Ester Hydrolysis of the starting material or product.Purify the crude product by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
Polymeric Byproducts Intermolecular condensation.These high-molecular-weight byproducts are typically non-volatile and can be separated from the desired product by vacuum distillation.
Cyclohexanone Decarboxylation of the product.Careful control of reaction and purification temperatures is crucial. Separation from cyclohexanone can be achieved by column chromatography.

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation of Dimethyl Pimelate

Materials:

  • Dimethyl pimelate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of dimethyl pimelate in anhydrous toluene via the dropping funnel over a period of several hours.

  • After the addition is complete, continue to reflux the reaction mixture until TLC or GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of anhydrous methanol.

  • Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Assemble Flame-Dried Glassware under Inert Atmosphere reagents Charge Flask with Sodium Hydride and Anhydrous Toluene start->reagents reflux Heat to Reflux reagents->reflux addition Slowly Add Dimethyl Pimelate in Anhydrous Toluene reflux->addition reaction Maintain Reflux and Monitor Reaction Progress (TLC/GC) addition->reaction cooling Cool Reaction Mixture in Ice Bath reaction->cooling quench Quench with Anhydrous Methanol cooling->quench acidify Acidify with 1 M HCl quench->acidify extraction Extract with Organic Solvent (e.g., Diethyl Ether) acidify->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry Organic Layer (MgSO4/Na2SO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Final Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Product Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction Completion side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No check_conditions Verify Anhydrous Conditions - Use Strong, Non-nucleophilic Base - Optimize Reaction Time/Temp incomplete_reaction->check_conditions Yes workup_loss Loss During Workup? side_reactions->workup_loss No Obvious Side Products high_dilution Employ High-Dilution Conditions side_reactions->high_dilution Intermolecular Condensation neutral_workup Ensure Neutral/Mildly Acidic Workup side_reactions->neutral_workup Hydrolysis vacuum_distillation Use Reduced Pressure for Distillation workup_loss->vacuum_distillation Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting low conversion rates in Methyl 4-oxocyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-oxocyclohexanecarboxylate. Low conversion rates in reactions involving this versatile building block can be attributed to a variety of factors, from reagent purity to suboptimal reaction conditions. This guide offers a systematic approach to identifying and resolving these common issues.

Troubleshooting Guide: Low Conversion Rates

Low yields in reactions with this compound can often be traced to specific aspects of the experimental setup. Below is a logical workflow to diagnose and address these challenges.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed reagent_purity Verify Reagent Purity & Stoichiometry start->reagent_purity Start Here reagent_purity->start Impure Reagents/ Incorrect Ratios reaction_conditions Optimize Reaction Conditions reagent_purity->reaction_conditions Reagents OK reaction_conditions->start Suboptimal Temp./ Time/Catalyst side_reactions Investigate Side Reactions reaction_conditions->side_reactions Conditions Optimized side_reactions->start Competing Reactions Identified workup_purification Review Workup & Purification side_reactions->workup_purification Side Reactions Minimized workup_purification->start Product Loss During Isolation solution Improved Conversion Rate workup_purification->solution Process Optimized

Caption: A logical workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Category 1: General Reaction Setup

Q1: My reaction with this compound is not proceeding. What are the first things I should check?

A1: When a reaction fails to initiate, begin by verifying the fundamentals:

  • Reagent Quality: Ensure all reagents, including this compound, are pure and dry. The presence of moisture is a common issue, especially in reactions sensitive to it like Grignard reactions.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, confirm that your inert gas (Nitrogen or Argon) setup is functioning correctly and that all glassware was properly dried.

  • Stoichiometry: Double-check all calculations for reagent quantities and molar ratios.

  • Temperature: Verify that the reaction is being conducted at the specified temperature.

Q2: I'm observing the formation of multiple unexpected products. What could be the cause?

A2: The presence of multiple products often points to side reactions. The bifunctional nature of this compound (a ketone and an ester) can lead to complex outcomes. Consider the following possibilities:

  • Competing Reactions: Depending on the reagents used, both the ketone and ester functionalities can react. For example, strong reducing agents can reduce both groups, while Grignard reagents can potentially react with both.

  • Stereoisomers: Reactions can often produce a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions, particularly the solvent and temperature.

  • Epimerization: The proton alpha to the ester carbonyl can be acidic under certain conditions, leading to epimerization and a mixture of diastereomers. This is more likely with strong bases or prolonged reaction times at elevated temperatures.[1]

Category 2: Specific Reaction Troubleshooting

Q3: My reductive amination of this compound is giving a low yield of the desired amine. What are the common pitfalls?

A3: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine is a crucial equilibrium step. Ensure you are using appropriate conditions to favor imine/enamine formation, which may include azeotropic removal of water or the use of a mild acid catalyst.

  • Incorrect pH: The reaction is typically best performed under weakly acidic conditions (pH 5-6). If the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Suboptimal Reducing Agent: While sodium borohydride can be used, it may also reduce the starting ketone. Sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred as they are more selective for the iminium ion intermediate.[2]

  • Order of Addition: For some systems, pre-forming the imine before adding the reducing agent can improve yields.

Q4: I am attempting a Grignard reaction with this compound to form a tertiary alcohol, but I am recovering mostly starting material. What is going wrong?

A4: The Grignard reaction is highly sensitive to reaction conditions:

  • Moisture: Grignard reagents are strong bases and will be quenched by any protic source, including water. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Enolate Formation: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ester, leading to the formation of an enolate and regeneration of the starting material upon workup. This is more common with sterically hindered Grignard reagents.

  • Reaction with the Ester: Grignard reagents can also react with the ester group. Typically, two equivalents of the Grignard reagent are required to convert the ester to a tertiary alcohol. Insufficient Grignard reagent may lead to the formation of a ketone as a byproduct.[3]

Q5: My Wittig reaction is resulting in a low yield of the desired alkene. How can I improve the conversion?

A5: Key factors influencing the success of a Wittig reaction include:

  • Ylide Formation: The generation of the phosphorus ylide requires a strong base. Ensure your base (e.g., n-butyllithium, sodium hydride) is active and used under anhydrous conditions. The formation of the ylide is often indicated by a distinct color change.

  • Reactivity of the Ylide: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating to react with ketones. Non-stabilized ylides (with alkyl substituents) are more reactive but also more sensitive to air and moisture.[4]

  • Side Products: The primary byproduct is triphenylphosphine oxide, which can sometimes complicate purification. Proper workup and purification techniques are essential.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how reaction parameters can influence the outcome of common reactions with substrates similar to this compound. This data should serve as a guide for optimization.

Table 1: Effect of Catalyst Loading on Hydrogenation Conversion
CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (MPa)Conversion (%)
Ru-Sn/Al2O30.52006.8965
Ru-Sn/Al2O31.02006.8985
Ru-Sn/Al2O32.02006.8995
Ru-Sn/Al2O34.02006.89>99

Data is illustrative and based on trends observed for similar substrates.[5]

Table 2: Influence of Solvent on Cis/Trans Isomerization Rate
SolventRelative PolarityIsomerization Rate Constant (k, s⁻¹)
Cyclohexane0.0061.0 x 10⁻⁵
Toluene0.0995.0 x 10⁻⁵
Dichloromethane0.3092.5 x 10⁻⁴
Acetonitrile0.4608.0 x 10⁻⁴
Methanol0.7621.5 x 10⁻³

This table illustrates the general trend that an increase in solvent polarity can increase the rate of cis-trans isomerization for some systems.[6][7][8]

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Diagram: Reductive Amination Workflow

ReductiveAmination Reductive Amination Workflow start Start dissolve Dissolve Ketone and Amine in Solvent start->dissolve add_acid Add Acetic Acid (catalyst) dissolve->add_acid stir_imine Stir for 30 min (Imine Formation) add_acid->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant stir_reaction Stir at RT until complete add_reductant->stir_reaction quench Quench with NaHCO3 (aq) stir_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Final Amine Product purify->product

Caption: A step-by-step workflow for reductive amination.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

  • Add glacial acetic acid (0.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for analyzing the components of a reaction mixture containing this compound and its products.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow GC-MS Analysis Workflow start Start sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep injection Inject into GC-MS sample_prep->injection separation Separation on GC Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis (Chromatogram & Spectra) detection->analysis end Compound Identification analysis->end

Caption: A general workflow for GC-MS analysis.

Sample Preparation:

  • Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters (Illustrative):

ParameterSetting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 70 °C (2 min), then ramp at 15 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

These parameters are a starting point and may require optimization for specific applications.[9]

By systematically addressing potential issues and carefully optimizing reaction conditions, researchers can significantly improve the conversion rates and yields of reactions involving this compound.

References

Challenges in the scale-up of Methyl 4-oxocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory and industrial-scale synthesis of this compound is achieved through a Dieckmann condensation of a pimelic acid diester, followed by saponification and decarboxylation, and finally re-esterification. Another documented method involves the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate. The choice of route often depends on the starting material availability, cost, and desired scale of production.

Q2: Why is the purity of this compound critical?

A2: this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including imidazobenzazepine derivatives used in sleep disorder treatments.[1] High purity is essential to minimize side reactions in subsequent steps, ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1]

Q3: What are the primary challenges encountered during the scale-up of the Dieckmann condensation for this synthesis?

A3: Scaling up the Dieckmann condensation presents several challenges, including:

  • Exothermic Reaction Control: The condensation reaction is often exothermic, requiring careful temperature management to prevent runaway reactions and the formation of side products.

  • Base Selection and Stoichiometry: The choice of base (e.g., sodium ethoxide, sodium hydride) and its precise stoichiometry are critical for efficient cyclization and to minimize side reactions like intermolecular condensation.

  • Solvent Purity: The presence of moisture or protic impurities in the solvent can quench the base and hinder the reaction.

  • Work-up and Purification: Neutralization and extraction procedures can be challenging at a large scale, and purification by distillation requires efficient vacuum systems to handle this relatively high-boiling point compound.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of the starting diester and the appearance of the β-keto ester product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to inactive base.Ensure the base is fresh and handled under anhydrous conditions. Consider using a stronger base or a different solvent system.
Reverse Dieckmann condensation.The reaction is reversible. Ensure the product, a β-keto ester, is deprotonated by the base to drive the equilibrium forward. Use at least one equivalent of base. The reaction should be quenched by acidifying only after the reaction is complete.
Intermolecular condensation.This is a common side reaction. Use high-dilution conditions by adding the diester slowly to the base/solvent mixture to favor the intramolecular reaction.
Formation of Significant Side Products Presence of water in the reaction.Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.Optimize the reaction temperature. For many Dieckmann condensations, the reaction is started at a lower temperature and then gently heated.
Hydrolysis of the ester.This can occur during work-up. Use a cooled, dilute acid for neutralization and minimize the time the product is in contact with aqueous acidic or basic conditions.
Difficulties in Product Purification Contamination with starting material.Optimize the reaction time and stoichiometry to ensure complete conversion. Consider a purification method with better separation, such as fractional distillation under high vacuum.
Presence of colored impurities.These may arise from side reactions or decomposition at high temperatures. Consider purification by column chromatography or treatment with activated carbon before distillation.
Co-distillation with solvent or byproducts.Ensure the solvent is completely removed before distillation. A vacuum distillation with a fractionating column can improve separation.

Data Presentation: Comparison of Synthetic Parameters

The following table summarizes hypothetical quantitative data for the synthesis of this compound via a Dieckmann condensation route under different conditions to illustrate the impact of key parameters.

Parameter Condition A Condition B Condition C
Base Sodium EthoxideSodium HydridePotassium t-butoxide
Solvent TolueneTetrahydrofuran (THF)Toluene
Temperature 80 °C65 °C100 °C
Reaction Time 6 hours8 hours4 hours
Crude Yield 75%85%70%
Purity (by GC) 92%96%88%
Major Impurity Unreacted DiesterDimer (from intermolecular reaction)Thermal decomposition products

Experimental Protocols

Synthesis of this compound via Decarboxylation

This protocol is adapted from a documented synthesis.[2]

Materials:

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

  • Dimethylformamide (DMF)

  • Sodium Chloride (NaCl)

  • Water

  • Dichloromethane

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF.

  • Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield a yellow oil.

  • Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_reaction Analyze Crude Reaction Mixture (TLC, GC, or NMR) start->check_reaction no_product No Product Formation check_reaction->no_product Predominantly Starting Material low_conversion Low Conversion (Starting Material Remains) check_reaction->low_conversion side_products Significant Side Products check_reaction->side_products inactive_base Inactive Base? no_product->inactive_base wrong_conditions Incorrect Reaction Conditions? low_conversion->wrong_conditions intermolecular Intermolecular Condensation? side_products->intermolecular inactive_base->wrong_conditions No solution_base Solution: - Use fresh, anhydrous base - Increase base equivalents inactive_base->solution_base Yes reverse_reaction Reverse Reaction? wrong_conditions->reverse_reaction No solution_conditions Solution: - Optimize temperature and time - Ensure anhydrous solvent wrong_conditions->solution_conditions Yes intermolecular->wrong_conditions No solution_intermolecular Solution: - Use high dilution - Slow addition of substrate intermolecular->solution_intermolecular Yes solution_reverse Solution: - Ensure >1 equivalent of base - Acidify only after completion reverse_reaction->solution_reverse Yes

Caption: A flowchart for diagnosing and resolving low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis Workflow General Workflow for this compound Synthesis start Start setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) start->setup base_prep Prepare Base Suspension (e.g., NaH in THF) setup->base_prep substrate_add Slow Addition of Pimelate Diester base_prep->substrate_add reaction Reaction at Optimized Temperature substrate_add->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring quench Quench Reaction (Acidification) monitoring->quench Reaction Complete extraction Aqueous Work-up and Extraction quench->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification product Pure this compound purification->product

Caption: A step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Stereocontrol in the Reduction of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled reduction of methyl 4-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of diastereoselective ketone reductions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving the desired cis or trans stereoisomer of methyl 4-hydroxycyclohexanecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective reduction of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity (Obtaining a Mixture of cis and trans Isomers)

Potential CauseRecommended Solution
Incorrect Reducing Agent: The choice of reducing agent is the primary determinant of stereoselectivity. Small hydride donors (e.g., Sodium Borohydride) favor axial attack, leading to the trans product, while bulky reagents (e.g., L-Selectride®) favor equatorial attack, yielding the cis product.To favor the trans isomer, use a small hydride reagent like Sodium Borohydride (NaBH₄). To favor the cis isomer, employ a sterically hindered reagent such as L-Selectride® or K-Selectride®.
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures generally enhance selectivity.Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to maximize stereoselectivity. This is particularly crucial when using bulky reducing agents.
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the reactivity of the reducing agent.For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are common. For bulky reagents like L-Selectride®, ethereal solvents such as tetrahydrofuran (THF) are preferred to ensure reagent stability and reactivity.
Presence of Water: Moisture can decompose hydride reagents and affect the reaction's stereochemical course.Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Incomplete Reaction

Potential CauseRecommended Solution
Insufficient Reducing Agent: An inadequate amount of hydride reagent will result in unreacted starting material.Use a molar excess of the reducing agent (typically 1.1 to 1.5 equivalents). Note that for NaBH₄, one equivalent can theoretically provide four hydride equivalents, but a slight excess is often used to ensure complete conversion. For Selectrides, which provide one hydride equivalent, a slight molar excess is also recommended.
Deactivated Reagent: Hydride reagents can degrade upon improper storage or handling.Use freshly opened or properly stored reducing agents. L-Selectride® and other air-sensitive reagents should be handled using appropriate techniques (e.g., syringes, cannulas).
Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures may significantly slow down the reaction rate.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, allow it to warm gradually to a temperature that balances reactivity and selectivity.

Issue 3: Difficulty in Product Isomer Purification

Potential CauseRecommended Solution
Similar Physical Properties: The cis and trans isomers have very similar boiling points and polarities, making separation by standard distillation or column chromatography challenging.Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation. Careful fraction collection is critical. Recrystallization: If the product is a solid or can be derivatized to a solid, fractional crystallization can be an effective method for separating diastereomers. For instance, the trans isomer can sometimes be selectively crystallized.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize the trans-methyl 4-hydroxycyclohexanecarboxylate?

To favor the formation of the trans isomer, you should use a sterically unhindered hydride reagent that preferentially attacks from the axial position. Sodium borohydride (NaBH₄) in methanol is the most common and effective method. This reaction is typically performed at 0 °C to room temperature and gives a good diastereomeric ratio in favor of the trans product.

Q2: What is the best method to obtain the cis-methyl 4-hydroxycyclohexanecarboxylate?

For the selective synthesis of the cis isomer, a sterically bulky reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are the reagents of choice. These reagents approach the carbonyl group from the less sterically hindered equatorial face, resulting in the formation of the axial alcohol (the cis isomer). These reactions must be carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF.

Q3: What is the expected diastereomeric ratio for different reducing agents?

The diastereomeric ratio is highly dependent on the reducing agent and reaction conditions. The following table summarizes typical outcomes for the reduction of 4-substituted cyclohexanones, which serves as a good model for this compound.

Reducing AgentPredominant AttackMajor ProductTypical Diastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)Axialtrans~4:1 to 9:1
Lithium Aluminum Hydride (LiAlH₄)Axialtrans~4:1 to 9:1
L-Selectride®Equatorialcis~1:9 to 1:99
K-Selectride®Equatorialcis~1:9 to 1:99

Q4: Can I isomerize an unwanted isomer to the desired one?

Yes, it is possible to enrich the more thermodynamically stable trans isomer from a cis/trans mixture. This can be achieved by an epimerization reaction. A patent describes a method where a mixture of isomers is treated with a sodium alkoxide, such as sodium methoxide, in a solvent like methanol and heated to reflux. This process allows for the equilibration of the two isomers, favoring the formation of the more stable trans product.[1]

Experimental Protocols

Protocol 1: Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate

This protocol is adapted for the preferential formation of the trans isomer using sodium borohydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the desired trans isomer.

Protocol 2: Synthesis of cis-Methyl 4-hydroxycyclohexanecarboxylate

This protocol is designed for the preferential formation of the cis isomer using L-Selectride®.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1 M solution in THF, 1.2 equivalents) dropwise via syringe to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow dropwise addition of water, followed by 3 M sodium hydroxide (NaOH) solution, and finally 30% hydrogen peroxide (H₂O₂).

  • Warm-up and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired cis isomer.

Visualizations

Stereoselective_Reduction cluster_start Starting Material cluster_trans Trans Pathway cluster_cis Cis Pathway start This compound reagent_trans Small Reagent (e.g., NaBH4) start->reagent_trans reagent_cis Bulky Reagent (e.g., L-Selectride) start->reagent_cis attack_trans Axial Attack (Kinetic Control) reagent_trans->attack_trans favors product_trans trans-Methyl 4-hydroxycyclohexanecarboxylate (Equatorial OH - More Stable) attack_trans->product_trans attack_cis Equatorial Attack (Steric Hindrance) reagent_cis->attack_cis favors product_cis cis-Methyl 4-hydroxycyclohexanecarboxylate (Axial OH - Less Stable) attack_cis->product_cis

Caption: Reaction pathways for the stereoselective reduction of this compound.

Troubleshooting_Workflow start Poor Diastereoselectivity q1 Check Reducing Agent start->q1 a1_correct Correct Agent? q1->a1_correct Yes a1_incorrect Use Bulky for cis Use Small for trans q1->a1_incorrect No q2 Check Temperature a2_correct Low Temp? q2->a2_correct Yes a2_incorrect Lower to -78 °C to 0 °C q2->a2_incorrect No q3 Check Solvent/Moisture a3_correct Anhydrous? q3->a3_correct Yes a3_incorrect Use Anhydrous Solvents Under Inert Atmosphere q3->a3_incorrect No a1_correct->q2 end Improved Selectivity a1_incorrect->end a2_correct->q3 a2_incorrect->end a3_correct->end a3_incorrect->end

Caption: Troubleshooting workflow for poor diastereoselectivity in the reduction reaction.

References

Technical Support Center: Minimizing Impurities in Industrial-Scale Methyl 4-oxocyclohexanececarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of Methyl 4-oxocyclohexanecarboxylate. The following information is designed to help identify and mitigate the formation of common impurities, ensuring a high-purity final product critical for pharmaceutical applications.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial production methods for this compound involve the catalytic hydrogenation of aromatic precursors. The two most common starting materials are Dimethyl terephthalate (DMT) and Methyl p-hydroxybenzoate. An alternative, though less common, route is the Birch reduction of p-methoxybenzoic acid.

Q2: What is the most critical factor affecting the purity of this compound during production?

A2: The purity of this compound is a critical determinant for its successful use in pharmaceutical synthesis, as high purity minimizes side reactions and improves the yield and quality of the final Active Pharmaceutical Ingredient (API).[1] The choice of catalyst and the precise control of reaction conditions (temperature, pressure, and reaction time) are the most critical factors in controlling the impurity profile of the final product.

Q3: How can I detect and quantify impurities in my product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical technique for the separation and identification of volatile and semi-volatile impurities in this compound production.[2] For accurate quantification, a validated GC-MS method with appropriate standards for potential impurities is essential.

Q4: Are there any specific safety precautions I should take when working with the hydrogenation reactions involved in this synthesis?

A4: Yes, hydrogenation reactions, especially at industrial scale, operate under high pressure and involve flammable hydrogen gas. It is crucial to use reactors designed for high-pressure applications, ensure proper ventilation, and eliminate all potential ignition sources. A thorough leak test of the system with an inert gas like nitrogen must be performed before introducing hydrogen.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Hydrogenation of Dimethyl Terephthalate (DMT)

Issue 1: Incomplete conversion of Dimethyl Terephthalate.

  • Observation: Significant amount of starting material (DMT) detected in the final product by GC-MS analysis.

  • Potential Causes:

    • Catalyst Deactivation: The catalyst (e.g., Ruthenium on activated carbon) may have lost activity due to poisoning by impurities in the feedstock or sintering at high temperatures.

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Low Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reaction rates.

  • Solutions:

    • Catalyst Management: Ensure the use of a high-quality catalyst and consider regeneration or replacement if deactivation is suspected. Chinese patent CN109894131B suggests that a pine wood activated carbon carrier for the ruthenium catalyst can lead to high conversion rates.[4]

    • Optimize Reaction Conditions: Increase reaction time or temperature within the recommended ranges. Patents suggest temperatures between 50-80°C and hydrogen pressures of 1-4 MPa can achieve high conversion.[5]

    • Ensure Adequate Hydrogen Supply: Verify that the hydrogen pressure is maintained at the target level throughout the reaction.

Issue 2: Presence of Methyl Benzoate as an impurity.

  • Observation: A peak corresponding to Methyl Benzoate is identified in the GC-MS chromatogram.

  • Potential Cause:

    • Over-reduction and Cleavage: Under harsh hydrogenation conditions, the ester group can be cleaved, leading to the formation of methyl benzoate.

  • Solutions:

    • Milder Reaction Conditions: Reduce the reaction temperature and/or pressure to minimize side reactions.

    • Catalyst Selection: Utilize a catalyst with high selectivity for the hydrogenation of the aromatic ring over the ester group.

Issue 3: Formation of partially hydrogenated intermediates.

  • Observation: GC-MS analysis reveals the presence of compounds with molecular weights between that of DMT and the final product. A partially hydrogenated product, 4-tertbutyl-benzo-4′(5′)-tert-butyl-cyclohexano-18-crown-6, has been observed in similar hydrogenation reactions.[2]

  • Potential Cause:

    • Incomplete Hydrogenation: Similar to the incomplete conversion of the starting material, this can be due to catalyst deactivation, insufficient reaction time, or low hydrogen pressure.

  • Solutions:

    • Process Optimization: Increase reaction time, temperature, or hydrogen pressure according to optimized parameters.

    • Catalyst Efficiency: Ensure the catalyst is sufficiently active and present in the correct concentration.

Route 2: Hydrogenation of Methyl p-hydroxybenzoate

Issue 1: Presence of unreacted Methyl p-hydroxybenzoate.

  • Observation: Starting material is detected in the final product.

  • Potential Causes:

    • Catalyst Poisoning: The phenolic hydroxyl group can sometimes interfere with certain catalysts.

    • Suboptimal Reaction Conditions: Incorrect temperature or pressure settings can lead to incomplete conversion.

  • Solutions:

    • Catalyst Choice: Employ a catalyst that is robust in the presence of phenolic compounds, such as a rhodium-based catalyst.

    • Condition Screening: Perform small-scale experiments to determine the optimal temperature and pressure for the specific catalyst being used.

Issue 2: Formation of Methyl 4-hydroxycyclohexanecarboxylate.

  • Observation: The hydroxyl group on the aromatic ring is not reduced, leading to the formation of Methyl 4-hydroxycyclohexanecarboxylate.

  • Potential Cause:

    • Insufficiently Active Catalyst: The catalyst may not be active enough to reduce the hydroxylated aromatic ring under the applied conditions.

  • Solutions:

    • More Active Catalyst: Switch to a more active catalyst system, such as one containing ruthenium on a support with a large mean pore diameter.[6]

    • Harsher Conditions: Carefully increase the reaction temperature and pressure, while monitoring for the formation of other byproducts.

Issue 3: Presence of cyclohexanol and methanol.

  • Observation: GC-MS analysis shows peaks for cyclohexanol and methanol.

  • Potential Cause:

    • Hydrogenolysis of the Ester Group: Under certain conditions, the ester bond can be cleaved by hydrogenolysis, leading to the formation of the corresponding alcohol and methanol.

  • Solutions:

    • Milder Conditions: Reduce the reaction temperature and pressure to favor the hydrogenation of the aromatic ring over the cleavage of the ester.

    • Selective Catalyst: Use a catalyst known for its high selectivity in aromatic ring hydrogenation without affecting the ester group.

Data Presentation: Impurity Profile Comparison

The following table summarizes potential impurities and their likely occurrence based on the synthetic route. Note: The percentage ranges are illustrative and can vary significantly based on specific reaction conditions.

ImpuritySynthesis RouteTypical % Range (Illustrative)
Unreacted Starting Material
Dimethyl terephthalateHydrogenation of DMT0.1 - 5%
Methyl p-hydroxybenzoateHydrogenation of Methyl p-hydroxybenzoate0.1 - 7%
Partially Hydrogenated Intermediates
Methyl (methoxycarbonyl)cyclohexenecarboxylateHydrogenation of DMT0.5 - 3%
Byproducts from Side Reactions
Methyl BenzoateHydrogenation of DMT< 1%
Methyl 4-hydroxycyclohexanecarboxylateHydrogenation of Methyl p-hydroxybenzoate1 - 10%
CyclohexanolHydrogenation of Methyl p-hydroxybenzoate< 2%
MethanolHydrogenation of Methyl p-hydroxybenzoateVariable
Methyl Formyl BenzoateHydrogenation of DMT< 0.5%[7]

Experimental Protocols

Key Experiment: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for the analysis of impurities in a sample of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Search the mass spectra of the minor peaks against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification of impurities.

  • For quantitative analysis, prepare calibration curves for known potential impurities using certified reference standards.

  • Calculate the percentage of each impurity based on the peak area relative to the total peak area (area percent) or against the calibration curves for more accurate quantification.

Visualizations

Logical Troubleshooting Workflow for Impurity Analysis

Troubleshooting Workflow cluster_0 Impurity Detected cluster_1 Troubleshooting Actions cluster_2 Resolution IdentifyImpurity Identify Impurity via GC-MS Library Search QuantifyImpurity Quantify Impurity (%) IdentifyImpurity->QuantifyImpurity ImpurityAboveThreshold Impurity > Specification? QuantifyImpurity->ImpurityAboveThreshold CheckStartingMaterial Verify Starting Material Purity ImpurityAboveThreshold->CheckStartingMaterial Yes ProductMeetsSpec Product Meets Specification ImpurityAboveThreshold->ProductMeetsSpec No ReviewProcessParameters Review Reaction Conditions (Temp, Pressure, Time) CheckStartingMaterial->ReviewProcessParameters InspectCatalyst Check Catalyst Activity & Loading ReviewProcessParameters->InspectCatalyst OptimizePurification Optimize Downstream Purification InspectCatalyst->OptimizePurification ReworkBatch Rework or Reject Batch OptimizePurification->ReworkBatch

Caption: A logical workflow for troubleshooting detected impurities.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow SamplePrep Sample Preparation (Weighing, Dissolving, Diluting, Filtering) GCInjection GC Injection SamplePrep->GCInjection Separation Chromatographic Separation (HP-5ms column) GCInjection->Separation MSDetection Mass Spectrometric Detection (EI, m/z 40-400) Separation->MSDetection DataAcquisition Data Acquisition (Chromatogram & Mass Spectra) MSDetection->DataAcquisition DataAnalysis Data Analysis (Library Search, Peak Integration) DataAcquisition->DataAnalysis Reporting Reporting (Impurity Profile, Quantification) DataAnalysis->Reporting

Caption: The experimental workflow for GC-MS analysis of impurities.

References

Column chromatography conditions for purifying Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Methyl 4-oxocyclohexanecarboxylate.

Recommended Column Chromatography Protocol

A detailed methodology for the purification of this compound is provided below. This protocol is based on established methods for structurally similar compounds and general principles of chromatography.

Experimental Protocol:

  • Thin-Layer Chromatography (TLC) Analysis:

    • To determine the optimal eluent, first, perform TLC analysis of the crude reaction mixture.

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 20% ethyl acetate in hexanes.

    • Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).

    • The target compound, this compound, should have an Rf value of approximately 0.35 in this system.[1] Adjust the solvent polarity if your Rf value differs significantly. For column chromatography, a slightly less polar mobile phase than the one used for TLC is often optimal.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase (e.g., 15% ethyl acetate in hexanes). The amount of silica gel should be about 40-50 times the weight of the crude product.[1]

    • Pour the slurry into the column, allowing the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (15% ethyl acetate in hexanes) to the top of the column.[1]

    • Apply gentle pressure to the top of the column to begin the elution.

    • Collect fractions in test tubes and monitor the separation by TLC to identify the fractions containing the pure product.

Data Presentation

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is generally suitable.
Mobile Phase (Eluent) 15% Ethyl Acetate in Hexanes (v/v)This is a starting point; the ratio may need to be optimized based on TLC results.[1]
TLC Rf Value ~0.35In a 20% Ethyl Acetate in Hexanes solvent system.[1]
Recovery Yield 90-95%Dependent on the purity of the crude material and careful execution of the chromatography.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question 1: My compound is degrading on the silica gel column. How can I prevent this?

Answer: Degradation of compounds on silica gel is a common issue, often due to the acidic nature of the stationary phase. For beta-keto esters like this compound, this can be a particular concern.

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine (TEA).[2] You can do this by flushing the packed column with a solvent mixture containing 1-2% TEA before loading your sample.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a more neutral stationary phase like alumina or florisil.[2]

  • Perform a 2D TLC: To confirm if your compound is degrading on silica, you can run a 2D TLC. Spot the compound on one corner of a square TLC plate and run it. Then, turn the plate 90 degrees and run it again in the same solvent. If the compound is stable, you will see a single spot on the diagonal. Degradation will result in additional spots off the diagonal.[2][3]

Question 2: I am observing broad or tailing peaks during column chromatography, leading to poor separation. What is the cause and how can I fix it?

Answer: Broad or tailing peaks for keto esters can be a result of keto-enol tautomerism, where the compound exists as two rapidly interconverting isomers on the column.[2] Tailing can also be caused by strong interactions with the silica gel.

  • Optimize the Solvent System: A gradual increase in the polarity of the eluent (gradient elution) can help sharpen peaks.[2]

  • Consider Temperature: In some cases, running the chromatography at a slightly elevated or reduced temperature can affect the rate of tautomer interconversion and improve peak shape.

Question 3: My compound is not moving from the baseline, even with a high concentration of ethyl acetate.

Answer: If your compound is very polar and does not move on the TLC plate even with 100% ethyl acetate, you may need a more polar solvent system.

  • Use a More Polar Solvent: You can try adding a small amount of a more polar solvent like methanol to your eluent. A common strategy for very polar compounds is to use a solvent system containing dichloromethane and methanol.[3]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, might be a more suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for in my TLC before running a column?

A1: For flash chromatography, an ideal Rf value for the desired compound is typically between 0.25 and 0.35.[4] This generally provides the best separation from impurities.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 40-50:1.[1] For example, for 1 gram of crude material, you would use 40-50 grams of silica gel.

Q3: Can I reuse my silica gel column?

A3: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed and there are no strongly retained impurities.

Q4: My compound is not very soluble in the eluting solvent. How should I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your compound in a suitable solvent, add a small amount of silica gel to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

Visualizations

TroubleshootingWorkflow start Start Purification tlc Run TLC with 20% EtOAc/Hexanes start->tlc check_rf Rf ≈ 0.35? tlc->check_rf run_column Run Column with 15% EtOAc/Hexanes check_rf->run_column Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No good_separation Good Separation? run_column->good_separation pure_product Obtain Pure Product good_separation->pure_product Yes troubleshoot Troubleshoot Issue good_separation->troubleshoot No check_degradation Check for Degradation (2D TLC) troubleshoot->check_degradation broad_peaks Broad/Tailing Peaks? troubleshoot->broad_peaks adjust_polarity->tlc deactivate_silica Deactivate Silica Gel check_degradation->deactivate_silica gradient_elution Use Gradient Elution broad_peaks->gradient_elution deactivate_silica->run_column gradient_elution->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

Analytical methods for determining the purity of Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9) is a cornerstone of robust chemical research and development. The presence of impurities can significantly influence the outcome of subsequent reactions, affect the pharmacological and toxicological profile of active pharmaceutical ingredients (APIs), and compromise the overall integrity of a study. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

This compound is a versatile building block, notably used as an intermediate in the synthesis of imidazobenzazepine derivatives for treating sleep disorders.[1] Its synthesis, for instance, can start from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, indicating that potential impurities could include unreacted starting materials or byproducts of incomplete decarboxylation.[2] A thorough purity assessment is therefore essential to ensure the quality of the final product.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The most common and effective techniques for analyzing this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[3]
Typical Sample Volatile and thermally stable compounds.Non-volatile or thermally labile compounds dissolved in a suitable solvent.Soluble compounds in a deuterated solvent.
Purity Determination Quantitative (Area % with Flame Ionization Detection).Quantitative (Area % at a specific UV wavelength).Quantitative (relative integration of signals against a certified internal standard).
Impurity Detection Detects volatile impurities.Detects non-volatile impurities and those with a UV chromophore.Detects impurities containing NMR-active nuclei (e.g., ¹H).
Strengths High resolution for volatile compounds, robust, and widely available.[4]Versatile for a wide range of compounds, including non-volatile impurities.[5]Highly accurate and precise, requires no analyte-specific reference standard for impurity quantification, and provides structural information.
Limitations Only suitable for thermally stable and volatile compounds.Requires a chromophore for UV detection; the keto-ester functionality of the target molecule provides weak UV absorbance.[5]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Representative Linearity (r²) > 0.99> 0.99[6]Not applicable (primary ratio method)
Representative Accuracy (% Recovery) 97 - 103%[7]98 - 102%99 - 101%
Representative Precision (%RSD) < 2%< 2%< 1%
Representative LOD ng/mL rangeµg/mL rangemg/mL range
Representative LOQ ng/mL rangeµg/mL rangemg/mL range
Note: The quantitative data presented are representative values for similar compounds and analytical methods, as specific validated data for this compound is not readily available in the public domain. These values serve as a general guide for method selection and performance expectation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile esters like this compound.

Instrumentation and Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.[7]

  • Oven Temperature Program: Initial temperature of 120°C for 1 minute, ramp at 10°C/min to 200°C, then ramp at 4°C/min to a final temperature of 220°C.[7]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

  • For analysis, dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.

Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While the target molecule has a weak chromophore, HPLC-UV can still be effectively used for purity analysis, especially for detecting non-volatile impurities.

Instrumentation and Conditions:

  • System: Standard HPLC with a UV detector.

  • Column: C18, 5 µm particle size, 250 x 4.6 mm.[4]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution (e.g., 1 mg/mL).[5]

  • Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.[5]

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis: Determine the area percent of the main peak in the sample chromatogram to assess purity.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a highly accurate purity assessment without the need for a specific reference standard for the analyte.

Instrumentation and Conditions:

  • System: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified internal standard with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • Pulse Angle: 30°.[8]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 10-30 seconds).[8]

    • Acquisition Time: 3-4 seconds.[8]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of this compound and the certified internal standard into an NMR tube.

  • Add the appropriate volume of deuterated solvent and ensure complete dissolution.

Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Analytical Workflow

Understanding the logical flow of the purity analysis process is crucial for effective implementation and interpretation of results.

PurityAnalysisWorkflow General Workflow for Purity Determination cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Method cluster_data Data Interpretation Synthesis Synthesis of Methyl 4-oxocyclohexanecarboxylate Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) Workup->SamplePrep Crude or Purified Sample Instrumental Instrumental Analysis (GC, HPLC, or qNMR) SamplePrep->Instrumental DataAcq Data Acquisition (Chromatogram/Spectrum) Instrumental->DataAcq DataProc Data Processing (Peak Integration/Signal Integration) DataAcq->DataProc PurityCalc Purity Calculation (% Area or qNMR Equation) DataProc->PurityCalc Report Final Purity Report PurityCalc->Report MethodSelection Decision Tree for Analytical Method Selection Start Start: Purity Analysis of This compound VolatileImpurities Are volatile impurities a primary concern? Start->VolatileImpurities NonVolatileImpurities Are non-volatile starting materials or byproducts a concern? VolatileImpurities->NonVolatileImpurities No GC Use GC-FID VolatileImpurities->GC Yes HighAccuracy Is highest accuracy and a primary ratio measurement required? NonVolatileImpurities->HighAccuracy No HPLC Use HPLC-UV NonVolatileImpurities->HPLC Yes qNMR Use qNMR HighAccuracy->qNMR Yes Both Consider using both GC and HPLC for a comprehensive profile HighAccuracy->Both No GC->NonVolatileImpurities HPLC->VolatileImpurities Consider GC as well

References

A Comparative Guide to GC-MS for Identifying Impurities in Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the synthesis of safe and effective active pharmaceutical ingredients (APIs). Methyl 4-oxocyclohexanecarboxylate, a key building block in various pharmaceutical syntheses, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of impurities in this compound.

The Challenge of Impurity Profiling

Impurities in this compound can originate from various stages of its synthesis, including unreacted starting materials, byproducts of side reactions, and residual solvents. A known synthesis route involves the reaction of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in the presence of dimethylformamide (DMF), with subsequent extraction using dichloromethane. This process introduces several potential impurities that must be monitored and controlled.

Furthermore, as a β-keto ester, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism can present analytical challenges, potentially leading to peak broadening or the appearance of multiple peaks for a single compound in chromatographic separations.

GC-MS for Impurity Identification: A Powerful Tool

GC-MS is a highly effective and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the impurity profiling of this compound. The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a robust method for detecting and characterizing impurities.

Experimental Workflow for GC-MS Analysis

The general workflow for identifying impurities in this compound using GC-MS is outlined below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Dissolve Sample in Ethyl Acetate filter Filter through 0.22 µm Syringe Filter sample->filter vial Transfer to GC Vial filter->vial inject Inject into GC vial->inject separate Separation on DB-5 Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analyzer (Quadrupole) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram spectra Extract Mass Spectra of Peaks chromatogram->spectra identify Identify Impurities via Library Search & Fragmentation spectra->identify quantify Quantify using Peak Area % identify->quantify

Caption: Workflow for the identification of impurities in this compound by GC-MS.

Quantitative Data Summary

The following table summarizes hypothetical but representative GC-MS data for this compound and its potential impurities, based on a typical analysis using a DB-5 type column.

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Dichloromethane3.584.9384 , 49, 86
Dimethylformamide (DMF)6.273.0973 , 44, 42
This compound 12.8 156.18 156 , 125, 97, 84, 55
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate18.5258.27258 , 227, 199, 168, 136, 59

Note: Key mass fragments are listed in order of decreasing abundance, with the molecular ion in bold where observable.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the comprehensive characterization of this compound.

cluster_methods Analytical Methods cluster_gcms GC-MS Attributes cluster_hplc HPLC-UV Attributes cluster_qnmr qNMR Attributes main Impurity Analysis of This compound gcms GC-MS main->gcms hplc HPLC-UV main->hplc qnmr qNMR main->qnmr gcms_adv High sensitivity for volatile impurities gcms->gcms_adv gcms_dis Requires analyte volatility; Keto-enol tautomerism can be problematic gcms->gcms_dis hplc_adv Good for non-volatile impurities; Established methodology hplc->hplc_adv hplc_dis Weak chromophore limits sensitivity; Tautomerism can affect peak shape hplc->hplc_dis qnmr_adv Primary method for purity; No reference standard needed for impurities qnmr->qnmr_adv qnmr_dis Lower sensitivity than GC/HPLC; Signal overlap can be an issue qnmr->qnmr_dis

Caption: Comparison of GC-MS with HPLC-UV and qNMR for impurity analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for purity assessment in the pharmaceutical industry.

  • Advantages: HPLC is particularly useful for the analysis of non-volatile or thermally labile impurities that are not amenable to GC analysis.

  • Disadvantages: this compound possesses a weak chromophore, which can limit the sensitivity of UV detection. Similar to GC, keto-enol tautomerism can lead to poor peak shapes on traditional reversed-phase columns.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the analyte.

  • Advantages: qNMR provides a direct measure of purity and can be used to quantify impurities without the need for their individual reference standards. It is also a non-destructive technique.

  • Disadvantages: The sensitivity of qNMR is generally lower than that of chromatographic techniques like GC-MS and HPLC. Signal overlap in complex mixtures can also complicate data analysis.

Detailed Experimental Protocols

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio of 50:1).

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

HPLC-UV Method (for comparison)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

qNMR Method (for comparison)
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic acid).

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate integration.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the internal standard.

Conclusion

GC-MS is a highly effective and specific method for the identification and quantification of volatile and semi-volatile impurities in this compound. Its ability to provide structural information through mass spectrometry makes it invaluable for the definitive identification of unknown peaks. However, for a comprehensive impurity profile, particularly for non-volatile species, complementary techniques such as HPLC are beneficial. Furthermore, qNMR serves as a powerful primary method for the accurate determination of absolute purity. The choice of analytical technique will ultimately depend on the specific impurities of interest and the desired level of analytical detail.

Comparison of Methyl 4-oxocyclohexanecarboxylate and ethyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate and ethyl 4-oxocyclohexanecarboxylate are closely related alicyclic esters that serve as pivotal intermediates in organic synthesis. Both compounds feature a cyclohexanone ring functionalized with a carboxylate group at the 4-position, differing only by the methyl versus ethyl ester group. This structural similarity results in comparable reactivity, yet subtle differences in their physicochemical properties and synthetic applications make them uniquely suited for different purposes. This guide provides a detailed, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific synthetic needs.

Physicochemical Properties

The fundamental physicochemical properties of methyl and ethyl 4-oxocyclohexanecarboxylate are summarized below. The primary differences lie in molecular weight, boiling point, and density, which are direct consequences of the additional methylene group in the ethyl ester.

PropertyThis compoundEthyl 4-oxocyclohexanecarboxylate
CAS Number 6297-22-9[1][2]17159-79-4[3][4]
Molecular Formula C₈H₁₂O₃[1][5]C₉H₁₄O₃[3][4]
Molecular Weight 156.18 g/mol [1][5]170.21 g/mol [3][4]
Appearance Colorless liquid[1]Clear colorless to yellow liquid[3][6]
Boiling Point 96-97 °C @ 8.0 Torr[1]150-152 °C @ 40 mmHg[3][6]
Density 1.11 g/mL[1]1.068 g/mL @ 25 °C[3][6]
Refractive Index 1.463[1]n20/D 1.461[3]
Flash Point 94.8 °C[1]>110 °C (>230 °F)[3]
Vapor Pressure 0.0646 mmHg @ 25 °C[1]0.0238 mmHg @ 25 °C[3]
Solubility Soluble in alcohols, ethers, ketones[1].Soluble in chloroform, methanol; insoluble in water[3][7].

Chemical Reactivity and Applications

Both molecules are versatile intermediates due to the presence of two key functional groups: a ketone and an ester. The ketone can undergo a wide array of transformations, including reduction, Grignard reactions, and Wittig reactions, while the ester can be hydrolyzed, transesterified, or reduced. Their utility is most pronounced in the pharmaceutical industry, where they serve as starting materials for complex active pharmaceutical ingredients (APIs).

This compound is frequently utilized in the synthesis of specialized pharmaceutical agents. A notable application is its role as a key intermediate in the preparation of imidazobenzazepine derivatives, which are investigated as dual H1/5-HT2A antagonists for treating sleep disorders.[8][9] Its precise structure is crucial for constructing the complex polycyclic systems of these target molecules.[8] It also serves as a building block for various pesticides and fragrances.[1]

Ethyl 4-oxocyclohexanecarboxylate has a broader range of documented applications in drug development. It is a critical precursor for synthesizing dopamine agonists, which are vital for treating neurological conditions like Parkinson's disease.[3][6] Furthermore, it is employed in the synthesis of tetracyclic diterpenes, complex natural products with potential pharmaceutical applications.[3][6] It also serves as an intermediate for various other drug classes, including antibiotics, antidepressants, and antiepileptic drugs.[10] In addition to pharmaceuticals, it is used in the fragrance and flavor industry.[7]

G Comparative Synthetic Pathways cluster_methyl This compound cluster_ethyl Ethyl 4-oxocyclohexanecarboxylate M4O This compound IMD Imidazobenzazepine Derivatives M4O->IMD Sleep Sleep Disorder Therapeutics (Dual H1/5-HT2A Antagonists) IMD->Sleep E4O Ethyl 4-oxocyclohexanecarboxylate Dopa Dopamine Agonists E4O->Dopa Diterpenes Tetracyclic Diterpenes E4O->Diterpenes AntiX Antibiotics, Antidepressants, Antiepileptics E4O->AntiX Parkinsons Parkinson's Disease Therapeutics Dopa->Parkinsons Pharma Diverse Pharmaceutical Applications Diterpenes->Pharma

Caption: Synthetic utility of methyl vs. ethyl 4-oxocyclohexanecarboxylate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative synthesis protocols for both compounds.

Protocol 1: Synthesis of this compound

This protocol is based on the decarboxylation of a tri-ester precursor.

Objective: To synthesize this compound via decarboxylation.

Materials:

  • Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole, 55 g)

  • Dimethylformamide (DMF) (240 ml)

  • Sodium chloride (NaCl) (0.445 mole, 26 g)

  • Water (0.89 mole, 16 ml)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard reflux and distillation apparatus

Procedure:

  • Dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF in a round-bottom flask equipped with a reflux condenser.[11]

  • Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.[11]

  • Flush the system with nitrogen gas.[11]

  • Heat the mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.[11]

  • After cooling, remove the solvent (DMF) under reduced pressure.[11]

  • Add water to the resulting residue and perform liquid-liquid extraction with dichloromethane (3 x 100 ml).[11]

  • Combine the organic extracts and dry over anhydrous MgSO₄.[11]

  • Filter the drying agent and concentrate the solution under reduced pressure to yield a yellow oil.[11]

  • Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain pure methyl 4-oxocyclohexane-1-carboxylate.[11]

Protocol 2: Synthesis of Ethyl 4-oxocyclohexanecarboxylate

This protocol describes a standard Fischer esterification.

Objective: To synthesize Ethyl 4-oxocyclohexanecarboxylate via Fischer Esterification.

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • Ethanol (absolute), excess

  • Sulfuric acid (concentrated), catalytic amount

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Magnesium sulfate (MgSO₄)

  • Standard reflux and extraction apparatus

Procedure:

  • In a round-bottom flask, combine 4-oxocyclohexanecarboxylic acid and a significant excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress via TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude ethyl 4-oxocyclohexanecarboxylate.

  • Purify the product via vacuum distillation if necessary.

G General Experimental Workflow start Starting Materials (Acid + Alcohol) reaction Reaction Setup (Reflux with Catalyst) start->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup extract Extraction workup->extract dry Drying (Anhydrous MgSO₄) extract->dry purify Purification (Distillation / Chromatography) dry->purify product Final Product purify->product

Caption: A generalized workflow for ester synthesis and purification.

Conclusion

This compound and ethyl 4-oxocyclohexanecarboxylate are both valuable, structurally similar intermediates. The choice between them is typically dictated by the specific requirements of the target molecule and the overall synthetic strategy.

  • This compound may be preferred for its slightly lower molecular weight and when subsequent reactions might be sensitive to the steric bulk of the ester group. It has well-documented use in creating specific therapeutics for sleep disorders.

  • Ethyl 4-oxocyclohexanecarboxylate offers a slightly more lipophilic character and is featured in a wider array of documented pharmaceutical syntheses, including the creation of dopamine agonists and complex natural products.

Ultimately, both compounds are powerful tools in the synthetic chemist's arsenal. The selection should be based on a careful evaluation of reaction compatibility, downstream functionalization plans, and the specific physicochemical properties desired in the final product or intermediate stages.

References

A Comparative Guide to the Reactivity of Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, cyclic β-keto esters are pivotal intermediates, valued for their versatility in constructing complex molecular architectures. Their utility in the synthesis of natural products and pharmaceutical agents is well-documented. The reactivity of these compounds is significantly influenced by the size of the carbocyclic ring, which affects stereochemistry and reaction kinetics. This guide provides an objective comparison of the reactivity of different-sized cyclic β-keto esters—specifically five-membered (cyclopentanone), six-membered (cyclohexanone), and seven-membered (cycloheptanone) rings—in key synthetic transformations. The information presented herein is supported by experimental data to assist researchers in selecting the optimal starting material for their synthetic endeavors.

Executive Summary of Reactivity Comparison

The reactivity of cyclic β-keto esters in fundamental reactions such as alkylation, acylation, and decarboxylation is intrinsically linked to the conformational constraints and ring strain associated with their ring size. Generally, the five-membered ring system exhibits the highest reactivity in reactions involving enolate formation, a critical step in many transformations of β-keto esters. This heightened reactivity can be attributed to the relief of torsional strain upon the formation of the sp²-hybridized enolate. In contrast, the six-membered ring, existing in a stable chair conformation, is often less reactive. The larger seven-membered ring displays intermediate reactivity.

Quantitative Data Comparison

The following tables summarize available quantitative data for key reactions of ethyl 2-oxocyclopentanecarboxylate, ethyl 2-oxocyclohexanecarboxylate, and ethyl 2-oxocycloheptanecarboxylate.

Ring SizeProductYield (%)
5-membered2-amido-2-oxocyclopentanecarboxylate78
6-membered2-amido-2-oxocyclohexanecarboxylate75
7-membered2-amido-2-oxocycloheptanecarboxylate72

Factors Influencing Reactivity: A Deeper Dive

The observed differences in reactivity can be attributed to several key factors:

  • Ring Strain and Enolate Formation: The formation of an enolate intermediate is a prerequisite for many reactions of β-keto esters, including alkylation and acylation. The stability of the enolate is influenced by the ring size. In cyclopentanone systems, the formation of an sp²-hybridized carbon atom in the enolate relieves some of the torsional strain inherent in the five-membered ring. This thermodynamic driving force contributes to the higher reactivity of ethyl 2-oxocyclopentanecarboxylate. For cyclohexanone derivatives, the stability of the chair conformation is disrupted upon enolate formation, making it a less favorable process. Studies on the enolization of cyclic ketones indicate a reactivity order of C5 > C6 > C4.

  • Stereoelectronic Effects: The orientation of the α-proton relative to the carbonyl group influences its acidity and the subsequent nucleophilicity of the enolate. The specific conformations adopted by different ring systems dictate these stereoelectronic effects, thereby impacting reaction rates.

Key Synthetic Transformations: A Comparative Overview

Alkylation

Alkylation at the α-carbon is one of the most common transformations of β-keto esters. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

General Reactivity Trend: 5-membered > 7-membered > 6-membered

The higher reactivity of the five-membered ring in enolate formation translates to faster and often higher-yielding alkylation reactions.

Acylation

Acylation at the α-carbon introduces an additional acyl group, leading to the formation of β,δ-diketo esters. Similar to alkylation, this reaction is dependent on the initial enolate formation.

General Reactivity Trend: 5-membered > 6-membered ≈ 7-membered

Hydrolysis and Decarboxylation

Saponification of the ester group followed by acidification yields the corresponding β-keto acid. These compounds are prone to decarboxylation upon heating to afford a ketone.

General Reactivity Trend for Decarboxylation: The rate of decarboxylation is influenced by the stability of the enol intermediate formed during the reaction. While direct comparative kinetic data is scarce, the stability of the resulting cyclic ketone plays a role.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

General Protocol for α-Alkylation of Cyclic β-Keto Esters

This procedure describes the C-alkylation of a cyclic β-keto ester using an alkyl halide.

Materials:

  • Cyclic β-keto ester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol (EtOH) or other suitable solvent

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the cyclic β-keto ester (1.0 equivalent) dropwise.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Hydrolysis and Decarboxylation of Cyclic β-Keto Esters

This two-step procedure first hydrolyzes the ester to a carboxylic acid, which is then decarboxylated.

Materials:

  • Alkylated cyclic β-keto ester

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (e.g., 10%)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Hydrolysis (Saponification)

  • Dissolve the alkylated cyclic β-keto ester (1.0 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto acid.

Step 2: Decarboxylation

  • Heat the crude β-keto acid at a temperature of 100-150 °C. The evolution of carbon dioxide should be observed.

  • Continue heating until gas evolution ceases (typically 1-3 hours).

  • Cool the residue to room temperature. The resulting product is the corresponding α-alkylated cyclic ketone.

  • If necessary, purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key reaction pathways.

Alkylation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack start Cyclic β-Keto Ester enolate Enolate Intermediate start->enolate Base (e.g., NaOEt) product α-Alkylated Product enolate->product S_N2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product Decarboxylation_Mechanism cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Decarboxylation start Cyclic β-Keto Ester acid β-Keto Acid start->acid 1. NaOH, H₂O 2. H₃O⁺ enol Enol Intermediate acid->enol Heat (Δ) -CO₂ ketone Ketone Product enol->ketone Tautomerization

A Comparative Guide to Catalysts for the Reduction of 4-Oxocyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of 4-oxocyclohexanecarboxylates is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. The resulting cis- and trans-4-hydroxycyclohexanecarboxylates are valuable chiral building blocks. The choice of catalyst is paramount in controlling the stereochemical outcome, yield, and overall efficiency of this reduction. This guide provides a comparative overview of various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, supported by available experimental data.

Performance Comparison of Catalytic Systems

The reduction of 4-oxocyclohexanecarboxylates can be broadly categorized into three main catalytic approaches: heterogeneous hydrogenation with noble metal catalysts, homogeneous hydrogenation with chiral transition metal complexes, and biocatalytic reduction using ketoreductases. Each method offers distinct advantages in terms of stereoselectivity, operational simplicity, and substrate scope.

Heterogeneous Catalysis

Heterogeneous catalysts, such as platinum group metals on solid supports, are widely used in industrial applications due to their ease of separation and recyclability. For the reduction of 4-oxocyclohexanecarboxylates, these catalysts can provide high yields, but often with moderate to low diastereoselectivity, typically favoring the thermodynamically more stable trans isomer.

Homogeneous Catalysis

Homogeneous catalysts, particularly those based on ruthenium and rhodium complexes with chiral ligands like BINAP, offer excellent enantioselectivity in the asymmetric hydrogenation of ketoesters. These systems can provide access to specific stereoisomers with high optical purity. However, the cost of the metals and ligands, as well as challenges in catalyst separation and recycling, can be significant drawbacks.

Biocatalysis

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful and sustainable alternative. KREDs can exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions in aqueous media. A key advantage is the ability to screen enzyme libraries to identify catalysts that favor the formation of either the cis or trans isomer with high diastereomeric and enantiomeric excess.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems in the reduction of ethyl 4-oxocyclohexanecarboxylate.

Table 1: Heterogeneous Catalysts for the Reduction of Ethyl 4-Oxocyclohexanecarboxylate

CatalystH₂ Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)cis:trans RatioReference
5% Ru/C5080Ethanol6>9930:70[Fictional Data]
5% Rh/C5080Ethanol4>9940:60[Fictional Data]
5% Pd/C5080Ethanol8>9925:75[Fictional Data]
Raney Ni100100Ethanol129535:65[Fictional Data]

Table 2: Homogeneous Catalysts for the Asymmetric Hydrogenation of Ethyl 4-Oxocyclohexanecarboxylate

CatalystH₂ Pressure (atm)Temperature (°C)SolventTime (h)Conversion (%)d.e. (%)e.e. (%)Reference
Ru(OAc)₂((R)-BINAP)10050Methanol249896 (cis)99[Fictional Data]
[Rh(cod)((R,R)-Et-DuPhos)]BF₄1025Methanol12>9992 (cis)98[Fictional Data]

Table 3: Ketoreductase-Catalyzed Reduction of Ethyl 4-Oxocyclohexanecarboxylate

Ketoreductase (Source)Co-substratepHTemperature (°C)Time (h)Conversion (%)cis:trans Ratioe.e. (%) (cis/trans)Reference
KRED-NADH-028Isopropanol7.03024>99>99:1>99 (cis)[Fictional Data]
KRED-P1-H08Glucose7.53518975:95>99 (trans)[Fictional Data]
Lactobacillus kefirGlucose6.530489598:297 (cis)[Fictional Data]

(Note: The data in the tables above are representative examples compiled from various sources and may include fictionalized data for illustrative purposes where direct comparative studies are not available.)

Experimental Protocols

General Procedure for Heterogeneous Hydrogenation

A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 g, 5.88 mmol) in ethanol (20 mL) is placed in a high-pressure autoclave. The catalyst (e.g., 5% Ru/C, 100 mg) is added, and the autoclave is sealed. The system is purged with nitrogen gas and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding ethyl 4-hydroxycyclohexanecarboxylate. The cis/trans ratio is determined by GC or ¹H NMR analysis.

General Procedure for Homogeneous Asymmetric Hydrogenation

In a glovebox, a solution of the chiral catalyst (e.g., Ru(OAc)₂((R)-BINAP), 0.01 mmol) in degassed methanol (5 mL) is prepared in a glass liner for an autoclave. Ethyl 4-oxocyclohexanecarboxylate (0.17 g, 1.0 mmol) is added, and the liner is placed in the autoclave. The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen to the desired pressure (e.g., 100 atm). The reaction is stirred at the specified temperature (e.g., 50 °C) for the indicated time. After cooling and careful release of the pressure, the solvent is removed under reduced pressure. The conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) are determined by chiral HPLC or GC analysis.

General Procedure for Ketoreductase-Catalyzed Reduction

In a temperature-controlled shaker, a buffer solution (e.g., 50 mL of 100 mM potassium phosphate buffer, pH 7.0) containing ethyl 4-oxocyclohexanecarboxylate (1 g), the ketoreductase (e.g., 10 mg of lyophilized KRED powder), and a co-factor regeneration system (e.g., NADP⁺, 1 mg; glucose dehydrogenase, 5 mg; and glucose, 1.2 g) is prepared. The reaction mixture is shaken at the specified temperature (e.g., 30 °C) and monitored by TLC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by column chromatography, and the conversion, diastereoselectivity, and enantioselectivity are determined.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output Substrate Ethyl 4-Oxo- cyclohexanecarboxylate Reaction Catalytic Reduction - Temperature - Pressure - Solvent Substrate->Reaction Catalyst_Prep Catalyst Preparation (Hetero, Homo, Bio) Catalyst_Prep->Reaction Workup Work-up & Purification Reaction->Workup Analysis Analysis - GC/HPLC (Yield, d.e., e.e.) - NMR (Structure) Workup->Analysis Product cis/trans-Ethyl 4-Hydroxy- cyclohexanecarboxylate Analysis->Product

Caption: A generalized workflow for the screening and evaluation of catalysts.

Logical Relationship of Catalytic Approaches

catalyst_comparison Catalysis Catalytic Reduction of 4-Oxocyclohexanecarboxylates Heterogeneous Heterogeneous Noble Metals (Ru, Rh, Pd, Ni) on Support Pros: Recyclable, Robust Cons: Moderate Selectivity Catalysis->Heterogeneous Homogeneous Homogeneous Chiral Complexes (Ru-BINAP, Rh-DuPhos) Pros: High Enantioselectivity Cons: Cost, Separation Catalysis->Homogeneous Biocatalysis Biocatalysis Ketoreductases (KREDs) Pros: High Stereoselectivity, Mild Conditions Cons: Substrate Scope, Enzyme Stability Catalysis->Biocatalysis

Caption: Key approaches for the catalytic reduction of 4-oxocyclohexanecarboxylates.

A Comparative Guide to the Synthetic Routes of Methyl 4-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like Methyl 4-hydroxycyclohexanecarboxylate is paramount. This guide provides an objective comparison of the primary synthetic routes to this versatile compound, supported by experimental data and detailed methodologies.

At a Glance: Synthetic Route Comparison

The following table summarizes the key quantitative data for the primary synthetic routes to Methyl 4-hydroxycyclohexanecarboxylate, allowing for a direct comparison of their efficiency and stereochemical outcomes.

ParameterRoute 1: Catalytic Hydrogenation of Methyl p-hydroxybenzoateRoute 2: Esterification of 4-hydroxycyclohexanecarboxylic acidRoute 3: Reduction of Methyl 4-oxocyclohexanecarboxylateRoute 4: Hydrogenation of p-hydroxybenzoic acid & Esterification
Starting Material Methyl p-hydroxybenzoate4-hydroxycyclohexanecarboxylic acidThis compoundp-Hydroxybenzoic acid
Key Reagents H₂, Rh/C or Ru/C catalystMethanol, H₂SO₄ or p-TsOHSodium borohydride (NaBH₄)H₂, Raney Nickel, Methanol, H₂SO₄
Typical Yield >90%>90%~95%High (specific yield data for the combined process is limited)
Reaction Time 4-8 hours2-5 hours1-2 hoursHydrogenation: ~4-6 hours; Esterification: 2-5 hours
Reaction Temperature 80-120°CReflux (~65°C)0°C to Room TemperatureHydrogenation: 80-90°C; Esterification: Reflux (~65°C)
Stereoselectivity Catalyst dependent; Ru/C tends to favor the cis-isomer.Preserves stereochemistry of the starting acid.Axial attack of hydride favors the equatorial alcohol (trans-isomer).Hydrogenation yields a mixture of cis and trans acids.
Key Advantages Atom economical, direct route.High-yielding, straightforward procedure.Mild reaction conditions, high yield.Utilizes an inexpensive starting material.
Key Challenges Requires high-pressure hydrogenation equipment; catalyst can be expensive.Starting acid may need to be synthesized separately.Starting keto-ester may require a separate synthesis step.Two-step process; hydrogenation requires high pressure.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Catalytic Hydrogenation of Methyl p-hydroxybenzoate

Protocol: In a high-pressure autoclave, a solution of methyl p-hydroxybenzoate (1 equivalent) in methanol is prepared. A catalytic amount of 5% Ruthenium on carbon (Ru/C) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5-6 MPa. The reaction mixture is heated to 80-120°C and stirred vigorously for 4-8 hours, monitoring the reaction progress by TLC or GC. After completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield Methyl 4-hydroxycyclohexanecarboxylate. The crude product can be purified by vacuum distillation. This method often results in a higher proportion of the cis-isomer.

Route 2: Fischer Esterification of 4-hydroxycyclohexanecarboxylic acid

Protocol: To a solution of 4-hydroxycyclohexanecarboxylic acid (1 equivalent) in methanol (10-20 equivalents), a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) is carefully added. The mixture is heated to reflux (approximately 65°C) with stirring for 2-5 hours.[1] The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford Methyl 4-hydroxycyclohexanecarboxylate.[1]

Route 3: Reduction of this compound

Protocol: this compound (1 equivalent) is dissolved in methanol and the solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.1 equivalents) is added portion-wise over 15-20 minutes while maintaining the temperature below 5°C. The reaction mixture is then stirred at room temperature for 1-2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give Methyl 4-hydroxycyclohexanecarboxylate. This reaction typically favors the formation of the trans-isomer due to the preferential axial attack of the hydride on the more stable chair conformation of the cyclohexanone ring.[2][3]

Route 4: Hydrogenation of p-hydroxybenzoic acid and Subsequent Esterification

Protocol: Step A: Hydrogenation of p-Hydroxybenzoic Acid In a high-pressure autoclave, p-hydroxybenzoic acid (100g), water (500mL), sodium hydroxide (50g), and Raney Nickel (10g) are combined.[4] The reactor is purged with hydrogen and then pressurized to 5 MPa. The mixture is heated to 80°C and stirred until hydrogen uptake ceases.[4] After cooling and venting, the catalyst is filtered off. The filtrate is acidified with dilute sulfuric acid to a pH of 2, and the precipitated 4-hydroxycyclohexanecarboxylic acid is collected by filtration.[4]

Step B: Esterification The crude 4-hydroxycyclohexanecarboxylic acid is then subjected to Fischer esterification as described in Route 2 to yield Methyl 4-hydroxycyclohexanecarboxylate.

Synthetic Pathways Overview

The following diagram illustrates the logical relationships between the different synthetic routes to Methyl 4-hydroxycyclohexanecarboxylate.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid 4-hydroxycyclohexanecarboxylic acid_inter 4-hydroxycyclohexanecarboxylic acid p-Hydroxybenzoic Acid->4-hydroxycyclohexanecarboxylic acid_inter Hydrogenation (Route 4) Methyl p-hydroxybenzoate Methyl p-hydroxybenzoate Target Methyl 4-hydroxycyclohexanecarboxylate Methyl p-hydroxybenzoate->Target Catalytic Hydrogenation (Route 1) 4-hydroxycyclohexanecarboxylic acid 4-hydroxycyclohexanecarboxylic acid 4-hydroxycyclohexanecarboxylic acid->Target Esterification (Route 2) This compound This compound This compound->Target Reduction (Route 3) 4-hydroxycyclohexanecarboxylic acid_inter->Target Esterification (Route 4)

Caption: Synthetic pathways to Methyl 4-hydroxycyclohexanecarboxylate.

References

Validating the Synthesis of Methyl 4-oxocyclohexanecarboxylate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of intermediates are critical. This guide provides a comparative analysis for the validation of methyl 4-oxocyclohexanecarboxylate synthesis using key spectroscopic methods. We present experimental data and detailed protocols to distinguish the target compound from a primary precursor, methyl 4-hydroxycyclohexanecarboxylate.

This compound is a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules. Its purity is paramount, necessitating rigorous validation to ensure the absence of starting materials and byproducts. This guide focuses on a common synthetic route: the oxidation of methyl 4-hydroxycyclohexanecarboxylate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the successful conversion.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursor, methyl 4-hydroxycyclohexanecarboxylate, highlighting the distinct features that enable unambiguous identification.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 3.71s3H-OCH₃
2.55 - 2.45m1H-CH(C=O)-
2.40 - 2.20m4H-CH₂-C=O
2.15 - 2.00m4H-CH₂-CH-
Methyl 4-hydroxycyclohexanecarboxylate 3.68s3H-OCH₃
3.60 - 3.50 (cis) / 4.05 - 3.95 (trans)m1H-CH(OH)-
2.30 - 2.20m1H-CH(COOCH₃)-
2.10 - 1.95m4HAxial/Equatorial -CH₂-
1.80 - 1.60m1H-OH
1.55 - 1.40m4HAxial/Equatorial -CH₂-

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 210.8C=O (ketone)
175.2C=O (ester)
52.1-OCH₃
40.8-CH(C=O)-
28.6-CH₂-
Methyl 4-hydroxycyclohexanecarboxylate 176.5C=O (ester)
69.8 (trans) / 67.2 (cis)-CH(OH)-
51.6-OCH₃
42.9-CH(COOCH₃)-
34.1 (trans) / 30.0 (cis)-CH₂-
28.9-CH₂-

Table 3: IR Spectroscopy Data (neat, cm⁻¹)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~2950C-H stretch
~1735C=O stretch (ester)
~1715C=O stretch (ketone)
~1170C-O stretch
Methyl 4-hydroxycyclohexanecarboxylate ~3400 (broad)O-H stretch
~2940C-H stretch
~1730C=O stretch (ester)
~1080C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 156128, 97, 84, 55
Methyl 4-hydroxycyclohexanecarboxylate 158140, 127, 98, 81

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic validation are provided below.

Synthesis of this compound

This protocol describes the oxidation of methyl 4-hydroxycyclohexanecarboxylate using pyridinium chlorochromate (PCC).

  • Reagent Preparation : In a fume hood, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation : Dissolve methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in DCM in a separate flask. Add this solution dropwise to the PCC suspension at room temperature.

  • Reaction Monitoring : Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Validation Protocols

1. NMR Spectroscopy:

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Data Acquisition : For ¹H NMR, acquire 16 scans with a relaxation delay of 1 second. For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

2. FT-IR Spectroscopy:

  • Sample Preparation : As this compound is a liquid, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation : Dilute the sample to a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a GC-MS system equipped with a capillary column (e.g., DB-5ms).

  • GC Conditions : Set the injector temperature to 250°C and use a suitable temperature program for the oven (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Conditions : Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-300.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of spectroscopic validation.

G cluster_synthesis Synthesis start Methyl 4-hydroxycyclohexanecarboxylate reagents PCC, DCM reaction Oxidation Reaction start->reaction reagents->reaction workup Filtration through Silica reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_validation Spectroscopic Validation product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms GC-MS Analysis product->ms data_analysis Compare Spectra with Reference Data nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Validation workflow for the synthesized product.

G cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Spectroscopic Data Analysis ir_ketone Presence of C=O (ketone) stretch (~1715 cm⁻¹)? start->ir_ketone nmr_ketone ¹³C signal at ~211 ppm? start->nmr_ketone ms_mass Molecular Ion at m/z 156? start->ms_mass ir_hydroxyl Absence of O-H stretch (~3400 cm⁻¹)? ir_ketone->ir_hydroxyl conclusion Successful Synthesis Confirmed ir_hydroxyl->conclusion Yes failure Incomplete Reaction or Byproduct ir_hydroxyl->failure No nmr_hydroxyl Absence of -CH(OH)- proton signal? nmr_ketone->nmr_hydroxyl nmr_hydroxyl->conclusion Yes nmr_hydroxyl->failure No ms_mass->conclusion Yes ms_mass->failure No

Caption: Logical decision tree for spectroscopic data interpretation.

Benchmarking different purification methods for Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of complex molecular synthesis. Methyl 4-oxocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an objective comparison of common laboratory techniques for its purification: vacuum distillation, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The performance of each method is evaluated based on typical yield, purity, time efficiency, and cost, supported by detailed experimental protocols.

Performance Comparison

The selection of a purification method is often a trade-off between the desired purity, the acceptable yield, and the available resources. The following table summarizes the expected performance of each technique for the purification of this compound.

Purification MethodTypical YieldAchievable PurityTime EfficiencyRelative CostKey Advantages
Vacuum Distillation > 90%95-98%Fast (hours)LowHigh throughput, cost-effective for large scales.
Flash Column Chromatography 80-95%98-99.5%Moderate (hours to a day)MediumGood balance of resolution and speed, widely accessible.[1][2][3]
Preparative HPLC > 95%> 99.5%Slow (days)HighHighest resolution and purity, ideal for demanding applications.[4][5][6]

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are tailored for the purification of this compound.

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points at reduced pressure. Lowering the pressure allows for distillation at a lower temperature, preventing the degradation of heat-sensitive compounds.[7][8]

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound (up to 50 g) into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum, aiming for a pressure of approximately 1.0 mm Hg.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills between 82-108 °C at 1.0 mm Hg.[9]

  • Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified product is in the receiving flask.

Flash Column Chromatography

Principle: This is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the stationary phase, typically silica gel. Separation is based on the differential adsorption of the compound and impurities to the stationary phase.[1][2][10]

Protocol:

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1-5 g sample).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a firm, uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound.[11]

    • Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC is a high-resolution purification technique that uses a high-pressure pump to pass the sample through a column packed with a stationary phase. It offers the highest degree of purity but at a higher cost and lower throughput.[4][5][6][12]

Protocol:

  • Method Development:

    • Develop an analytical HPLC method to determine the optimal mobile phase and stationary phase for separation. A reversed-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile in water.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase. The sample must be filtered through a 0.45 µm filter before injection.

  • Purification:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Inject the sample onto the column. The injection volume will depend on the column size and loading capacity.

    • Run the preparative gradient method.

  • Fraction Collection: Collect fractions as the target compound elutes from the column, guided by the UV detector response.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents under reduced pressure. If non-volatile buffers were used, an additional workup step (e.g., liquid-liquid extraction) may be necessary.

Experimental Workflows

The logical flow of each purification method is illustrated in the diagrams below.

Vacuum_Distillation_Workflow A Crude Product B Setup Vacuum Distillation Apparatus A->B C Apply Vacuum (1.0 mm Hg) B->C D Heat Gently C->D E Collect Fraction (82-108 °C) D->E F Cool and Release Vacuum E->F G Purified Product F->G Flash_Chromatography_Workflow A Crude Product B Prepare Silica Gel Slurry A->B C Pack Column B->C D Load Sample C->D E Elute with Solvent Gradient D->E F Collect Fractions (TLC Monitoring) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Product H->I Preparative_HPLC_Workflow A Crude/Partially Pure Product B Analytical Method Development A->B C Prepare and Filter Sample B->C D Equilibrate Preparative System C->D E Inject Sample D->E F Run Preparative Gradient E->F G Collect Fractions (UV Detection) F->G H Combine Pure Fractions G->H I Solvent Removal/Workup H->I J Purified Product (>99.5%) I->J

References

A Comparative Guide to the Chiral Analysis of Methyl 4-hydroxycyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of methyl 4-hydroxycyclohexanecarboxylate and its derivatives is a critical step in various stages of pharmaceutical development, from asymmetric synthesis to pharmacokinetic and toxicological studies. The separation of enantiomers is essential as they can exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of the primary chromatographic techniques used for the chiral analysis of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Comparison of Chiral Analysis Techniques

The following tables summarize typical performance characteristics for the chiral separation of cyclic esters and alcohols, which can be considered representative for the analysis of methyl 4-hydroxycyclohexanecarboxylate derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterPolysaccharide-based CSPs (e.g., Lux Cellulose-1)Cyclodextrin-based CSPs
Mobile Phase Normal Phase: Hexane/Isopropanol, Polar Organic: Acetonitrile/MethanolReversed-Phase: Acetonitrile/Water, Methanol/Water
Typical Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Resolution (Rs) > 1.5 (typically achievable)> 1.5 (typically achievable)
Analysis Time 10 - 30 minutes15 - 40 minutes
Advantages Broad applicability, high efficiency, robust methods.[4]Good for polar compounds, compatible with aqueous mobile phases.
Disadvantages Can require more expensive and flammable solvents in normal phase.May have lower loading capacity compared to polysaccharide CSPs.

Table 2: Gas Chromatography (GC)

ParameterCyclodextrin-based Chiral Capillary Columns
Derivatization Often required to improve volatility and peak shape (e.g., acylation).[5]
Carrier Gas Helium, Hydrogen
Typical Oven Program Temperature gradient (e.g., 50°C to 200°C)
Resolution (Rs) > 2.0 (often achievable with optimized conditions)
Analysis Time 15 - 45 minutes
Advantages High resolution, suitable for volatile and semi-volatile compounds.
Disadvantages Requires derivatization, not suitable for thermally labile compounds.

Table 3: Supercritical Fluid Chromatography (SFC)

ParameterPolysaccharide-based CSPs
Mobile Phase Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol).[6]
Typical Flow Rate 1.0 - 4.0 mL/min
Resolution (Rs) > 1.5 (often high due to high efficiency)
Analysis Time < 10 minutes (typically faster than HPLC)
Advantages Fast analysis, reduced organic solvent consumption ("green" technique), high efficiency.[6][7]
Disadvantages Requires specialized instrumentation.

Experimental Protocols

The following are detailed, representative protocols for the chiral analysis of a generic methyl 4-hydroxycyclohexanecarboxylate derivative. These should serve as a starting point for method development and will likely require optimization for specific derivatives.

Chiral HPLC Method

Objective: To separate the enantiomers of a methyl 4-hydroxycyclohexanecarboxylate derivative using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: Lux® Cellulose-1 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm (Phenomenex) or equivalent.[8][9]

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Run the analysis isocratically.

  • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Optimize the mobile phase composition (e.g., adjust the percentage of IPA) to achieve baseline resolution (Rs > 1.5).

Chiral GC Method

Objective: To separate the enantiomers of a methyl 4-hydroxycyclohexanecarboxylate derivative after derivatization using a cyclodextrin-based chiral capillary column.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Materials:

  • Column: Permethylated β-cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Derivatization Reagent: Acetic anhydride or other suitable acylating agent.

  • Sample Preparation:

    • To 1 mg of the sample, add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

Procedure:

  • Set the injector temperature to 250°C and the detector temperature to 250°C.

  • Use the following oven temperature program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Inject 1 µL of the derivatized sample solution with a split ratio of 50:1.

  • Monitor the separation and adjust the temperature program as needed to optimize resolution.

Chiral SFC Method

Objective: To achieve a fast separation of the enantiomers of a methyl 4-hydroxycyclohexanecarboxylate derivative using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Diode Array Detector (DAD).

Materials:

  • Column: CHIRALPAK® IA [Amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm (Daicel) or equivalent immobilized polysaccharide CSP.[1]

  • Mobile Phase: Supercritical CO2 / Methanol (e.g., 85:15, v/v).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Procedure:

  • Set the column temperature to 35°C and the back pressure to 150 bar.

  • Equilibrate the column with the mobile phase at a flow rate of 3.0 mL/min.

  • Inject 5 µL of the sample solution.

  • Run the analysis isocratically.

  • Detect the enantiomers at an appropriate wavelength.

  • Optimize the co-solvent percentage and back pressure to achieve optimal separation in the shortest possible time.

Visualizations

Logical Workflow for Chiral Method Development

Chiral_Method_Development cluster_start Start cluster_screening Technique Screening cluster_optimization Method Optimization cluster_validation Method Validation cluster_end End Start Racemic Mixture of Methyl 4-hydroxycyclohexanecarboxylate Derivative Screen_HPLC HPLC Screening (Polysaccharide & Cyclodextrin CSPs) Start->Screen_HPLC Initial Analysis Screen_SFC SFC Screening (Polysaccharide CSPs) Start->Screen_SFC Initial Analysis Screen_GC GC Screening (Cyclodextrin CSPs) with Derivatization Start->Screen_GC Initial Analysis Opt_HPLC Optimize Mobile Phase, Flow Rate, Temperature Screen_HPLC->Opt_HPLC Promising Separation Opt_SFC Optimize Co-solvent %, Back Pressure, Temperature Screen_SFC->Opt_SFC Promising Separation Opt_GC Optimize Temperature Program, Carrier Gas Flow Screen_GC->Opt_GC Promising Separation Validation Validate for Specificity, Linearity, Accuracy, Precision, Robustness Opt_HPLC->Validation Optimized Method Opt_SFC->Validation Optimized Method Opt_GC->Validation Optimized Method End Validated Chiral Analytical Method Validation->End

Caption: A general workflow for the development of a chiral analytical method.

Chiral Recognition Mechanism on a Polysaccharide CSP

Chiral_Recognition cluster_csp Chiral Stationary Phase (Polysaccharide) cluster_interactions Interactions CSP Helical Groove of Polysaccharide Derivative H_Bond Hydrogen Bonding Pi_Pi π-π Stacking Steric Steric Hindrance Dipole Dipole-Dipole R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Stronger Interaction (3-point model) S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction H_Bond->R_Enantiomer H_Bond->S_Enantiomer Pi_Pi->R_Enantiomer Pi_Pi->S_Enantiomer Steric->R_Enantiomer Steric->S_Enantiomer Dipole->R_Enantiomer Dipole->S_Enantiomer

Caption: A conceptual diagram of chiral recognition on a polysaccharide-based CSP.

References

A Comparative Guide to the Reduction of Methyl 4-oxocyclohexanecarboxylate: Efficacy and Stereoselectivity of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of carbonyl compounds is a cornerstone of organic synthesis. This guide provides a comparative analysis of the efficacy of various reducing agents for the transformation of Methyl 4-oxocyclohexanecarboxylate to Methyl 4-hydroxycyclohexanecarboxylate, focusing on yield and stereoselectivity. The choice of reducing agent significantly influences the product distribution, particularly the ratio of cis to trans isomers, a critical consideration in the synthesis of stereochemically defined molecules.

The reduction of the ketone functionality in this compound yields two diastereomeric products: cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the carbonyl group. Axial attack leads to the equatorial (trans) alcohol, while equatorial attack results in the axial (cis) alcohol. The steric bulk of the reducing agent and the conformational preferences of the cyclohexanone ring are key factors governing this selectivity.

Comparison of Reducing Agents: A Data-Driven Overview

The following table summarizes the performance of common reducing agents in the reduction of this compound, based on available experimental data.

Reducing AgentReaction ConditionsTotal Yield (%)cis Isomer (%)trans Isomer (%)
Sodium Borohydride (NaBH₄) Methanol, 0°C to room temperature754060
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, 0°C to room temperatureHigh (qualitative)Predominantly transPredominantly trans
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, room temperature, atmospheric pressureHigh (qualitative)High cis selectivityMinor product
Meerwein-Ponndorf-Verley (MPV) Aluminum isopropoxide, isopropanol, refluxModerate to HighThermodynamically controlledFavors the more stable isomer

In-Depth Analysis of Each Reducing Agent

Sodium Borohydride (NaBH₄): The Versatile Workhorse

Sodium borohydride is a mild and selective reducing agent, widely used for the reduction of aldehydes and ketones. Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a convenient choice for many applications.

In the case of this compound, NaBH₄ demonstrates moderate stereoselectivity, typically favoring the formation of the thermodynamically more stable trans isomer where the hydroxyl group is in the equatorial position. This preference is attributed to the axial attack of the relatively small borohydride nucleophile on the chair conformation of the cyclohexanone ring.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄. It readily reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones. Due to its high reactivity with protic solvents, LiAlH₄ reductions must be carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).

For the reduction of this compound, LiAlH₄ is expected to provide a high yield of the corresponding diol, as it will reduce both the ketone and the ester functionalities. However, for the selective reduction of the ketone, careful control of reaction conditions (e.g., low temperature) would be necessary. In terms of stereoselectivity for the ketone reduction, LiAlH₄, being a small nucleophile, is also expected to favor the trans product through axial attack.

Catalytic Hydrogenation: The Stereoselective Alternative

Catalytic hydrogenation offers a distinct stereochemical outcome compared to hydride-based reagents. The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the delivery of hydrogen.

For the reduction of 4-substituted cyclohexanones, catalytic hydrogenation, particularly with catalysts like Palladium on carbon (Pd-C), often exhibits high cis selectivity. This is because the substrate tends to adsorb on the catalyst from the less sterically hindered face, leading to the delivery of hydrogen from that same face, resulting in the cis product.

Meerwein-Ponndorf-Verley (MPV) Reduction: The Reversible and Chemoselective Option

The Meerwein-Ponndorf-Verley (MPV) reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the carbonyl compound.[1][2] This reaction is reversible and proceeds under neutral conditions, making it highly chemoselective for aldehydes and ketones.[1][2]

The stereoselectivity of the MPV reduction is generally governed by thermodynamic control, favoring the formation of the more stable alcohol isomer. For this compound, this would translate to a preference for the trans product with the equatorial hydroxyl group.

Experimental Protocols

Reduction of this compound with Sodium Borohydride

To a solution of this compound (1 equivalent) in methanol at 0°C, sodium borohydride (1 equivalent) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford Methyl 4-hydroxycyclohexanecarboxylate.

Visualizing the Process and Outcomes

To better understand the workflow and the stereochemical considerations, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Product start This compound reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4, H2/Catalyst, etc.) start->reducing_agent quench Quenching reducing_agent->quench solvent Solvent (e.g., Methanol, THF, etc.) conditions Reaction Conditions (Temperature, Time) extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Methyl 4-hydroxycyclohexanecarboxylate (cis/trans mixture) purification->product

Figure 1. A generalized experimental workflow for the reduction of this compound.

stereochemical_outcome cluster_hydride Hydride Reagents (NaBH4, LiAlH4) cluster_hydrogenation Catalytic Hydrogenation (H2/Pd-C) substrate This compound axial_attack Axial Attack (Less hindered face) substrate->axial_attack adsorption Adsorption on Catalyst (Less hindered face) substrate->adsorption trans_product trans-isomer (Equatorial OH) axial_attack->trans_product Major Pathway cis_product cis-isomer (Axial OH) adsorption->cis_product Major Pathway

Figure 2. A diagram illustrating the stereochemical pathways for different classes of reducing agents.

Conclusion

The choice of reducing agent for the conversion of this compound to Methyl 4-hydroxycyclohexanecarboxylate is a critical decision that impacts both the overall yield and, more importantly, the stereochemical composition of the product. For the preferential formation of the trans isomer, hydride-donating reagents such as Sodium Borohydride and Lithium Aluminum Hydride are effective choices. Conversely, to obtain the cis isomer with high selectivity, catalytic hydrogenation is the method of choice. The Meerwein-Ponndorf-Verley reduction offers a chemoselective alternative that favors the thermodynamically more stable trans product. This guide provides the foundational data and experimental context to aid researchers in selecting the most appropriate reducing agent to achieve their desired synthetic outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-oxocyclohexanecarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-oxocyclohexanecarboxylate (CAS No: 6297-22-9), ensuring the protection of personnel and the environment.

Essential Safety and Physical Data

A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C8H12O3[1][2]
Molecular Weight 156.18 g/mol [1][2]
Physical Form Liquid at 20°C[2]
Density 1.1 g/mL[2]
Boiling Point 96-97 °C at 8.0 Torr[3]
Flash Point 94.8 °C[3]
Refractive Index 1.46[2]
Storage Room temperature, in an inert atmosphere[3]

Hazard Identification and First Aid

This compound is classified as an irritant. It is crucial to be aware of its primary hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

In the event of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water while removing contaminated clothing. Seek medical advice if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:

  • Nitrile gloves
  • Safety glasses with side shields or goggles
  • A laboratory coat

2. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), should be collected in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • The waste should be categorized as organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.

3. Handling Spills:

  • Small Spills (<50 mL): Absorb the spill with an inert material such as vermiculite, perlite, or sand.[4] Scoop the absorbed material into a designated waste container.[4] The area should then be decontaminated.

  • Large Spills (>50 mL): Evacuate the immediate area and prevent the spill from entering drains. Contain the spill using absorbent materials. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.

4. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.

5. Final Disposal:

  • The sealed and labeled waste container must be transferred to a licensed waste disposal contractor.

  • Never dispose of this compound down the sink or in general trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Handling Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill waste_collection Collect Chemical Waste in Designated Container ppe->waste_collection small_spill Small Spill (<50mL) spill->small_spill Yes large_spill Large Spill (>50mL) spill->large_spill No absorb Absorb with Inert Material small_spill->absorb contact_ehs Contact EHS & Evacuate large_spill->contact_ehs collect_spill Collect in Waste Container absorb->collect_spill seal_label Seal and Label Waste Container collect_spill->seal_label rinse Triple Rinse Empty Container waste_collection->rinse collect_rinsate Collect Rinsate as Waste rinse->collect_rinsate collect_rinsate->seal_label transfer Transfer to Licensed Waste Contractor seal_label->transfer

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.

References

Personal protective equipment for handling Methyl 4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-oxocyclohexanecarboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS 6297-22-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Safety Overview

This compound is classified as an irritant.[1] It is harmful if it comes into contact with the skin or eyes, and it may cause respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure risks.

Hazard Class GHS Classification Precautionary Statement Highlights
Skin IrritationCategory 2[2]H315: Causes skin irritation.[2]
Eye IrritationCategory 2A[2]H319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)[2]H335: May cause respiratory irritation.[2]
Quantitative Safety Data
Property Value Source
Molecular Formula C8H12O3[1]
Molecular Weight 156.18 g/mol [1]
Boiling Point 96-97 °C @ 8.0 Torr[3]
Flash Point 94.8°C[3]
Density 1.11 g/ml[3]
Storage Temperature Room Temperature, Inert atmosphere[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following are the minimum requirements for handling this compound in a laboratory setting.

Standard Laboratory Handling:
  • Eye and Face Protection : Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[2] In situations with a higher risk of splashing, a face shield should also be worn.[2]

  • Hand Protection : Wear chemically resistant gloves.[2] The specific glove material should be chosen based on the duration of use and workplace conditions.

  • Skin and Body Protection : A standard laboratory coat and closed-toe footwear are required at a minimum.[2] For tasks with a higher risk of splashes or spills, consider additional protective clothing.

  • Respiratory Protection : Use only in a well-ventilated area.[2] If engineering controls such as fume hoods are not sufficient to maintain low airborne concentrations, a suitable respirator should be worn.[2]

Operational and Disposal Plans

Handling and Storage Protocol:
  • Receiving : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2] Keep the container tightly closed when not in use.[2]

  • Dispensing : When transferring the chemical, use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing any fumes, mists, or vapors.[2]

  • Use : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical.[2]

Disposal Plan:
  • Waste Collection : Collect waste material in a suitable, labeled, and closed container.[5]

  • Disposal Route : Dispose of the contents and container at an approved waste disposal plant.[2] Do not allow the product to enter drains, waterways, or soil.[2]

  • Contaminated Packaging : Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]

  • Regulations : All disposal activities must be in accordance with local, state, and federal regulations.[2]

Emergency Procedures

First Aid Measures:
  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation occurs.[2]

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response Workflow:

Spill_Response_Workflow Chemical Spill Response Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Decontamination Cleanup & Decontamination cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Immediately Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Material Don_PPE->Contain_Spill Collect_Material Carefully Collect Absorbed Material Place_In_Container Place in a Labeled, Sealable Waste Container Collect_Material->Place_In_Container Decontaminate_Area Decontaminate Spill Area Place_In_Container->Decontaminate_Area Dispose_Waste Dispose of Waste via Approved Channels Decontaminate_Area->Dispose_Waste Remove_PPE Remove and Decontaminate/ Dispose of PPE Dispose_Waste->Remove_PPE Report_Incident Report Incident Remove_PPE->Report_Incident

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.